5-Phenylpyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVJVGOUKSPYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304859 | |
| Record name | 5-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-11-4 | |
| Record name | 5-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167779 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10177-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-phenylpyridine-3-carbonitrile
Introduction: The Significance of the 5-phenylpyridine-3-carbonitrile Scaffold
The this compound core is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties and steric arrangement make it a valuable building block in medicinal chemistry and materials science. This scaffold is present in a variety of compounds investigated for their potential as therapeutic agents, including kinase inhibitors and modulators of other biological targets. The presence of the cyano group offers a versatile handle for further functionalization, while the phenyl substituent allows for the exploration of structure-activity relationships through modifications of the aromatic ring. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, focusing on the underlying chemical principles, practical experimental protocols, and comparative analysis of different methodologies.
Primary Synthetic Strategy: A Two-Step Approach via a 2-Aminopyridine Intermediate
A robust and widely applicable strategy for the synthesis of this compound involves a two-step sequence: first, the construction of a 2-amino-5-phenylpyridine-3-carbonitrile precursor through a multicomponent reaction, followed by the deamination of this intermediate. This approach is favored for its convergence, high yields, and the ready availability of starting materials.
Part 1: Multicomponent Synthesis of 2-Amino-4-phenyl-6-aryl/alkyl-pyridine-3-carbonitrile
The initial and most critical step is the construction of the highly substituted pyridine ring. Multicomponent reactions (MCRs) are particularly well-suited for this purpose due to their efficiency and atom economy. A common and effective MCR for this synthesis involves the condensation of a chalcone (an α,β-unsaturated ketone), malononitrile, and a nitrogen source, typically ammonium acetate.[1][2][3]
Causality Behind Experimental Choices:
-
The Chalcone: The choice of chalcone is central to introducing the desired phenyl group at the 5-position of the final pyridine ring. For the synthesis of a precursor to this compound, a chalcone derived from acetophenone and an appropriate aldehyde is utilized. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, cyclization, and aromatization.[1]
-
Malononitrile: This reactant serves as a source of two carbon atoms and the essential nitrile group at the 3-position. Its activated methylene group readily participates in the initial Michael addition.
-
Ammonium Acetate: This reagent provides the nitrogen atom for the pyridine ring and also acts as a catalyst.[2]
-
Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction rate and yield. While conventional heating in solvents like ethanol or DMF is common, microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction, often leading to higher yields in shorter timeframes.[2] The use of basic catalysts such as piperidine or sodium methoxide can also promote the reaction.[4]
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile
This protocol describes a representative synthesis of a 2-amino-4,6-diarylpyridine-3-carbonitrile, which can be adapted for various substituted chalcones.
-
Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).[5]
-
Solvent Addition: Add absolute ethanol (10 mL) as the solvent.
-
Reaction Conditions:
-
Work-up and Purification:
-
After completion of the reaction (indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and recrystallize from absolute ethanol to obtain the pure 2-amino-4,6-diphenylpyridine-3-carbonitrile.
-
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Entry | Aromatic Aldehyde (R¹) | Ketone (R²) | Product | Reaction Time | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2-amino-4,6-diphenylnicotinonitrile | 7 min (MW) | 86 |
| 2 | 4-Methylbenzaldehyde | Acetophenone | 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 8 min (MW) | 85 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 7 min (MW) | 82 |
| 4 | 4-Chlorobenzaldehyde | Acetophenone | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 8 min (MW) | 84 |
Data adapted from a representative one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[5]
Mandatory Visualization: Multicomponent Synthesis Pathway
Caption: A multicomponent reaction cascade for the synthesis of 2-aminopyridine precursors.
Part 2: Deamination of the 2-Aminopyridine Intermediate
The second step involves the removal of the amino group from the 2-position of the pyridine ring. This is a crucial transformation to arrive at the target this compound. The classical approach for this conversion is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[7][8] However, the diazotization of aminopyridines can be challenging due to the instability of the corresponding diazonium salts.[9] Modern variations and alternative methods offer more reliable outcomes.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary amino group to a diazonium group is typically achieved using sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures.[10][11] The choice of acid and temperature is critical to prevent decomposition of the unstable diazonium intermediate.
-
Deaminative Reduction (Hydrodediazoniation): Following diazotization, the diazonium group is replaced by a hydrogen atom. This can be accomplished using a reducing agent. A common method involves the use of hypophosphorous acid (H₃PO₂). More recently, flow chemistry techniques have been developed for the hydrodediazoniation of heterocyclic amines, offering better control over reaction conditions and improved yields for unstable intermediates.[9]
-
Deaminative Halogenation followed by Reduction: An alternative two-step deamination involves a Sandmeyer-type reaction to replace the amino group with a halogen (e.g., chlorine or bromine), followed by catalytic hydrogenation to remove the halogen.[7]
Experimental Protocol: Deamination of 2-Amino-5-phenylpyridine-3-carbonitrile (General Procedure)
This protocol outlines a general procedure for the deamination of a 2-aminopyridine derivative.
-
Diazotization:
-
Dissolve the 2-amino-5-phenylpyridine-3-carbonitrile (1 mmol) in a suitable acidic medium (e.g., 6M HCl) and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Hydrodediazoniation:
-
To the cold diazonium salt solution, add pre-chilled hypophosphorous acid (50% aqueous solution, excess) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Mandatory Visualization: Deamination Workflow
Sources
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- 8. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazotisation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Phenylpyridine-3-carbonitrile: From Foundational Synthesis to a Core Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 5-phenylpyridine-3-carbonitrile, a key heterocyclic scaffold. We will delve into its probable historical synthetic origins, detail both classical and contemporary synthetic methodologies, and explore its significance as a privileged structure in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.
Introduction: The Pyridine Nucleus and the Emergence of this compound
The pyridine ring is a cornerstone of heterocyclic chemistry and a recurring motif in a vast number of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored scaffold in the design of therapeutic agents. Within this important class of compounds, this compound has emerged as a particularly valuable building block. The strategic placement of the phenyl group and the cyano moiety offers multiple points for diversification and interaction with biological targets.
While a singular, seminal "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be understood within the context of the development of foundational pyridine synthesis reactions in the late 19th and early 20th centuries. The pioneering work of chemists like Arthur Hantzsch and Icilio Guareschi laid the groundwork for the construction of the pyridine core, making compounds like this compound accessible for further investigation.
Foundational and Modern Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved from classical condensation reactions to more efficient and versatile modern techniques. This section will detail some of the key synthetic strategies.
Classical Approaches: The Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe reaction, first reported by Icilio Guareschi in 1896 and later extended by Jocelyn Field Thorpe, is a classical method for the synthesis of substituted pyridines.[1][2] This reaction typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a β-dicarbonyl compound in the presence of ammonia. This approach offers a straightforward route to pyridin-2-one derivatives, which can be further modified to obtain the desired pyridine structure.
Conceptual Experimental Protocol: Guareschi-Thorpe Synthesis
A plausible classical synthesis of a precursor to this compound could involve the following conceptual steps:
-
Reaction Setup: A mixture of ethyl benzoylacetate (a β-ketoester) and cyanoacetamide is prepared in a suitable solvent, such as ethanol.
-
Base Addition: A base, typically a secondary amine like piperidine or an alkoxide, is added to catalyze the condensation.
-
Cyclization: The reaction mixture is heated to promote the condensation and subsequent cyclization to form a 2-hydroxy-5-phenylpyridine-3-carbonitrile intermediate.
-
Aromatization/Functionalization: The intermediate can then be subjected to further reactions to yield the final this compound.
The causality behind this choice of reactants lies in the inherent reactivity of the starting materials. The active methylene group of cyanoacetamide readily undergoes condensation with the carbonyl group of the β-ketoester, initiating the cyclization process to form the stable pyridine ring.
The Hantzsch Pyridine Synthesis: A Versatile Alternative
The Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881, is another cornerstone of pyridine chemistry.[3][4] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[4]
Conceptual Experimental Protocol: Hantzsch-type Synthesis
A modified Hantzsch-type synthesis for this compound could be envisioned as follows:
-
Reaction Mixture: Benzaldehyde, ethyl cyanoacetate (as one of the β-dicarbonyl components), and an enamine derived from a second β-dicarbonyl compound are combined in a suitable solvent.
-
Catalysis: The reaction is typically catalyzed by an acid or a base.
-
Condensation and Cyclization: The components undergo a series of condensation reactions to form a dihydropyridine intermediate.
-
Oxidation: The dihydropyridine is then oxidized using an oxidizing agent like nitric acid or air to yield the aromatic this compound.
This method's logic relies on the controlled, stepwise formation of the pyridine ring from simple, readily available precursors.
Modern Synthetic Innovations: Microwave-Assisted and One-Pot Reactions
Modern organic synthesis has seen a shift towards more efficient and environmentally friendly methodologies. For the synthesis of substituted pyridine-3-carbonitriles, microwave-assisted organic synthesis (MAOS) and one-pot multi-component reactions have emerged as powerful tools.[5] These methods often lead to significantly reduced reaction times, higher yields, and simpler work-up procedures.
A notable modern approach involves the cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium acetate under microwave irradiation.[5] This method provides a rapid and efficient route to trisubstituted pyridine-3-carbonitrile derivatives.[5]
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted this compound Derivative
This protocol is adapted from a similar synthesis of trisubstituted pyridine-3-carbonitriles.[5]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 3-phenyl-1-(substituted-phenyl)prop-2-en-1-one (a chalcone, 1 mmol), 3-aminocrotononitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 mL).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 130-140°C) for a short duration (e.g., 10-30 minutes).
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water. The precipitated product is collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The rationale for using microwave irradiation is the rapid and uniform heating of the reaction mixture, which accelerates the rate of the cycloaddition and cyclization steps, leading to a more efficient synthesis.
Characterization and Physicochemical Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| FT-IR Spectroscopy | A sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and phenyl rings. The integration of these signals would confirm the number of protons in each environment. |
| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the pyridine and phenyl rings, as well as a characteristic signal for the nitrile carbon (typically in the range of 115-120 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its elemental composition. |
The this compound Scaffold in Drug Discovery
The nicotinonitrile (3-cyanopyridine) scaffold is recognized as an essential framework in medicinal chemistry.[6] The introduction of a phenyl group at the 5-position provides a lipophilic domain that can engage in hydrophobic interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.
While specific biological activities for this compound itself are not extensively documented in the initial search, the broader class of pyridine and pyrimidine-carbonitrile derivatives has shown significant promise in various therapeutic areas.
Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of the closely related pyrimidine-5-carbonitrile have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] Inhibition of VEGFR-2 can therefore be an effective strategy in cancer therapy.[7] The structural similarities between pyridine and pyrimidine suggest that this compound could serve as a valuable scaffold for the development of novel kinase inhibitors.
Logical Relationship: this compound as a Scaffold for Kinase Inhibitors
Caption: Logical workflow for developing kinase inhibitors from the this compound scaffold.
Antimicrobial and Other Therapeutic Applications
The pyridine nucleus is a common feature in many antimicrobial agents. The unique electronic distribution and hydrogen bonding capabilities of the pyridine ring allow for effective interactions with microbial enzymes and receptors. Research into various substituted pyridine derivatives has demonstrated their potential as antibacterial and antifungal agents. The this compound scaffold, with its combination of aromatic and polar functional groups, represents a promising starting point for the design of new antimicrobial compounds.
Conclusion
This compound stands as a testament to the enduring legacy of classical organic synthesis and the continuous innovation in the field. From its conceptual origins in the foundational reactions of pyridine chemistry to its modern, efficient syntheses, this scaffold has proven its versatility. Its strategic importance in medicinal chemistry is underscored by the diverse biological activities exhibited by related structures. As researchers continue to explore the vast chemical space around the pyridine nucleus, this compound is poised to remain a valuable and inspiring scaffold for the discovery and development of novel therapeutic agents.
References
- Guareschi, I. Memorie della Reale Accademia delle Scienze di Torino1896, 48, 7.
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Anonymous. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic & Pharmaceutical Chemistry. Available from: [Link]
- Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft1881, 14, 1637-1638.
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Anonymous. Hantzsch pyridine synthesis - overview. ChemTube3D. Available from: [Link]
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Anonymous. Guareschi-Thorpe Condensation. Merck Index. Available from: [Link]
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El-Zahabi, M. A. et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances2021 , 11, 37845-37865. Available from: [Link]
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Anonymous. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity2013 , 17, 459-469. Available from: [Link]
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Anonymous. Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
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Anonymous. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023 , 13, 26867-26875. Available from: [Link]
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Anonymous. Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available from: [Link]
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Anonymous. SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available from: [Link]
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Anonymous. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023 , 13, 26867-26875. Available from: [Link]
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Anonymous. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]
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Anonymous. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of advanced Biomedical and Pharmaceutical Sciences2023 , 6, 1-13. Available from: [Link]
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5-phenylpyridine-3-carbonitrile chemical properties
An In-depth Technical Guide to 5-phenylpyridine-3-carbonitrile: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 5-position with a phenyl group and at the 3-position with a cyano (-C≡N) group. This molecular architecture represents a significant "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents.[1][2] The unique electronic properties and spatial arrangement of the phenyl, pyridine, and nitrile moieties allow for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of this compound, tailored for researchers in organic synthesis, drug development, and materials science.
Physicochemical and Spectroscopic Profile
The accurate characterization of this compound is fundamental for its application in research. The following data has been compiled from various sources and predictive models.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂ | [3] |
| Molecular Weight | 180.21 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Melting Point | Not explicitly found, but related structures like 5-fluoropyridine-3-carbonitrile melt at 50-54°C.[4] | [4] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[5] | [5] |
Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and characterization of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic region (δ 7.0-9.5 ppm) will be complex due to the presence of both phenyl and pyridyl protons.
-
Pyridine Protons: The protons on the pyridine ring are expected to appear at the downfield end of the aromatic region due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. Expect three distinct signals, likely doublets or singlets/multiplets depending on coupling constants (H-2, H-4, H-6).[6]
-
Phenyl Protons: The five protons of the phenyl group will resonate in the mid-aromatic region (typically δ 7.3-7.8 ppm), likely as a multiplet.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 12 distinct signals for the carbon atoms.
-
Nitrile Carbon (C≡N): A characteristic signal is expected around δ 114-118 ppm.[8]
-
Pyridine Carbons: The carbons of the pyridine ring will appear in the δ 120-160 ppm range. The carbons directly attached to nitrogen or the nitrile group (C-2, C-3, C-5, C-6) will be significantly deshielded.[8]
-
Phenyl Carbons: The signals for the phenyl ring carbons will appear in the typical aromatic region of δ 125-140 ppm.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2210-2240 cm⁻¹.[8][9] This is a highly characteristic peak for the nitrile group.
-
Aromatic C-H Stretch: Bands will appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10][11]
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations within the pyridine and phenyl rings.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak [M]⁺: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₂H₈N₂.[12]
-
Fragmentation: Common fragmentation patterns may involve the loss of HCN or cleavage of the bond between the two rings.
Synthesis and Reactivity
The synthesis of substituted pyridine-3-carbonitriles can be achieved through various methods, often involving multi-component reactions or cyclocondensation strategies.
General Synthetic Protocol: Microwave-Assisted Cyclocondensation
A versatile and efficient method for synthesizing substituted pyridine-3-carbonitriles involves the microwave-assisted reaction of a chalcone (1,3-diaryl-2-propen-1-one) with an aminonitrile, such as 3-aminobut-2-enenitrile, in the presence of a catalyst like ammonium acetate.[8] This approach offers high yields and significantly reduced reaction times compared to conventional heating.[8]
Step-by-Step Methodology:
-
Chalcone Synthesis: To a stirred solution of an appropriate acetophenone and benzaldehyde (1 equivalent each) in ethanol, add 40% NaOH solution dropwise. Continue stirring at room temperature for 3-4 hours. The precipitated chalcone is filtered, washed with cold water until neutral, and dried.
-
Cyclocondensation Reaction: In a microwave reaction vessel, combine the synthesized chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 mL).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 130-140°C for 15-30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate (the desired this compound derivative) is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.
Diagram: Synthetic Workflow
Caption: Workflow for microwave-assisted pyridine synthesis.
Chemical Reactivity
The this compound scaffold possesses multiple reactive sites:
-
Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide,[13] reduced to an amine, or participate in cycloaddition reactions.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although it is generally less reactive than pyridine itself due to substitution.
-
Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for further functionalization.
Applications in Research and Development
The rigid, planar structure and diverse functionalization potential of this compound make it a valuable core for designing molecules with specific biological or material properties.
Medicinal Chemistry
The pyridine-carbonitrile motif is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[4][14]
-
Anticancer Agents: Numerous pyrimidine-5-carbonitrile derivatives, which share structural similarities, have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[9] Compounds based on this scaffold have demonstrated significant cytotoxic activities against various cancer cell lines.[9]
-
Neurological Disorders: A derivative, Perampanel, which features a 1,5-diphenyl-pyridin-2-one structure with a benzonitrile at the 3-position, is a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[15] This highlights the utility of the phenyl-pyridine-nitrile combination in targeting central nervous system receptors.
Materials Science
Phenylpyridine derivatives are widely used in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).
-
OLED Emitters: Iridium(III) complexes containing phenylpyridine-type ligands are highly efficient phosphorescent emitters, often used to generate green or blue light in OLED displays.[16] While this compound itself is not a standard ligand, its isomeric structure, 5-phenylpyridine-2-carbonitrile, has been studied for its electroluminescent properties.[3] The introduction of a nitrile group can modulate the electronic properties (HOMO/LUMO levels) of the material, making this compound a candidate for exploration in novel optoelectronic materials.[16]
-
Fluorinated Polymers: The pyridine ring is a building block for high-performance fluoropolymers. Perfluoropyridine, for example, is highly reactive towards nucleophilic substitution and is used to create materials with enhanced thermal stability and chemical resistance for applications in the aerospace industry.[17][18]
Diagram: Core Structure to Application
Caption: Applications of the this compound scaffold.
Safety and Handling
-
General Precautions: Avoid contact with skin and eyes. Do not ingest or inhale dust/vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Hazards: Similar nitrile-containing compounds are listed as toxic if swallowed and may cause skin, eye, and respiratory irritation.[19]
-
In case of fire: Hazardous decomposition products can include nitrogen oxides (NOx) and carbon monoxide (CO).[5]
Conclusion
This compound is a versatile and valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its rigid framework, combined with the reactive nitrile handle, provides a robust platform for the synthesis of complex molecules with tailored biological or photophysical properties. The continued development of efficient synthetic routes, such as microwave-assisted methodologies, ensures its accessibility to the broader scientific community, paving the way for future discoveries in drug development and advanced materials.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Ashly Thomas et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6.
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
-
MDPI. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15544372, 5-Phenylpyridine-3-carboxamide. Retrieved from [Link]
-
Mahdy, H. A., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15544372, 5-Phenylpyridine-3-carboxamide. Retrieved from [Link]
-
MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-fluoropyridine-3-carbonitrile. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-fluoropyridine-3-carbonitrile. Retrieved from [Link]
-
Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
University of Connecticut. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
-
University of Connecticut. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
-
Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. Retrieved from [Link]
-
Evdokimov, N. M., et al. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of Organic Chemistry, 72(9), 3443-53. Retrieved from [Link]
-
Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
-
Evdokimov, N. M., et al. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of Organic Chemistry, 72(9), 3443-53. Retrieved from [Link]
-
Wu, S., et al. (2021). Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry, 45, 3311-3318. Retrieved from [Link]
-
Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. Retrieved from [Link]
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- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 5-phenylpyridine-3-carbonitrile
This guide provides an in-depth technical overview of the spectroscopic data for 5-phenylpyridine-3-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral characteristics and the standardized experimental protocols for acquiring and verifying Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. The information herein is synthesized from established spectroscopic principles and data from structurally analogous molecules to provide a robust framework for the characterization of this molecule.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications. This guide is designed to serve as a comprehensive resource for scientists undertaking the synthesis and characterization of this molecule.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of the signals provide detailed information about the electronic environment and connectivity of the protons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. These predictions are based on established substituent effects in pyridine and benzene ring systems.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~9.1 | Doublet of Doublets | J ≈ 2.0, 0.8 | 1H |
| H2 | ~8.9 | Doublet of Doublets | J ≈ 2.0, 0.8 | 1H |
| H4 | ~8.3 | Triplet | J ≈ 2.0 | 1H |
| H2', H6' | ~7.6 | Multiplet | 2H | |
| H3', H4', H5' | ~7.5 | Multiplet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Pyridine Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the electronegative nitrogen atom.
-
H2 and H6 are anticipated to be the most deshielded due to their proximity to the nitrogen. They will likely appear as distinct signals, each a doublet of doublets, due to coupling with H4 and a small long-range coupling to each other.
-
H4 is expected to appear as a triplet due to coupling with both H2 and H6.
-
-
Phenyl Protons (H2', H3', H4', H5', H6'): The protons of the phenyl group are predicted to resonate in the aromatic region around 7.5-7.6 ppm. The signals may overlap, resulting in a complex multiplet.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune the probe to the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C6 | ~154 |
| C2 | ~152 |
| C4 | ~140 |
| C1' | ~135 |
| C5 | ~134 |
| C3', C5' | ~129 |
| C4' | ~129 |
| C2', C6' | ~127 |
| C3 | ~117 |
| CN | ~116 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Pyridine Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring are expected to resonate over a wide range, with C2, C6, and C4 being the most downfield due to the influence of the nitrogen atom. C3 and C5 will be further upfield.
-
Phenyl Carbons (C1', C2', C3', C4', C5', C6'): The carbons of the phenyl ring are predicted to appear in the range of 127-135 ppm. The quaternary carbon (C1') will likely be a weaker signal.
-
Nitrile Carbon (CN): The carbon of the nitrile group is expected to have a characteristic chemical shift around 116 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain single peaks for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the CDCl₃ solvent peak at 77.16 ppm.
-
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) stretch | 2230 - 2210 | Sharp, Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| C-N stretch | 1350 - 1000 | Medium |
| Aromatic C-H bend | 900 - 675 | Strong |
Interpretation of the Predicted FT-IR Spectrum
-
Nitrile Group: A sharp, medium-intensity absorption band is expected in the region of 2230-2210 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.[1]
-
Aromatic Rings: The presence of both the pyridine and phenyl rings will give rise to several characteristic bands:
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.[2]
-
Strong absorptions in the 900-675 cm⁻¹ range are indicative of out-of-plane C-H bending.
-
Experimental Protocol for FT-IR
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure of a molecule through fragmentation patterns.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₈N₂
-
Exact Mass: 180.0687
-
Molecular Weight: 180.21 g/mol
-
Predicted Molecular Ion Peak (M⁺): m/z = 180.07
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The most important signal in the mass spectrum will be the molecular ion peak (M⁺), which corresponds to the intact molecule. For this compound, this is expected at an m/z of approximately 180.
-
Fragmentation Pattern: While detailed fragmentation is complex to predict, potential fragmentation pathways could involve the loss of HCN (m/z = 27) from the pyridine ring or cleavage of the bond between the two aromatic rings.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]
- Wang, C., et al. (n.d.).
-
ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) (HMDB0000205). Retrieved from [Link]
-
University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]
- Ungureanu, F. (2025). The modification of phenyl-pyridine compounds under UV irradiation: FTIR investigation.
- Yoshino, A., et al. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives.
- The Royal Society of Chemistry. (2023). FT-IR spectral studies.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]
- Der, H. N., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
-
National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
- ARKIVOC. (2008).
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
- Sundaraganesan, N., et al. (2004).
-
SpectraBase. (n.d.). 3-Phenylpyridine. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.
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An In-depth Technical Guide to 5-phenylpyridine-3-carbonitrile: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the vast repository of chemical compounds, some molecules are well-characterized, readily available, and extensively documented. Others, like 5-phenylpyridine-3-carbonitrile , also known as 5-phenylnicotinonitrile, occupy a more specialized niche. A comprehensive search of prominent chemical databases and supplier catalogs does not yield a specific, registered CAS (Chemical Abstracts Service) number for this precise structure. This suggests that this compound is not a commonly stocked commercial product but rather a molecule to be synthesized for specific research purposes.
This guide is therefore crafted for the researcher, the scientist, and the drug development professional who is venturing into the synthesis and application of this and related molecular scaffolds. We will proceed with a logical, evidence-based approach, extrapolating from the well-documented chemistry of its close analogs to provide a robust technical framework. The protocols and data presented herein are synthesized from established synthetic methodologies and the known properties of phenylpyridines and nicotinonitriles, providing a solid foundation for laboratory work.
Section 1: Physicochemical and Structural Characteristics
While experimental data for this compound is not publicly available, we can predict its key properties based on its constituent parts: a pyridine ring, a phenyl group, and a nitrile functional group. These estimations are crucial for planning synthetic workups, purification strategies, and analytical characterization.
| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |
| Molecular Formula | C₁₂H₈N₂ | Derived from the chemical structure. |
| Molecular Weight | 180.21 g/mol | Calculated from the atomic weights of the constituent atoms. This is a key parameter for all stoichiometric calculations in synthesis. |
| Appearance | White to off-white or pale yellow crystalline solid | Based on analogous compounds like 5-phenylpyridine-2-carbonitrile and 5-fluoropyridine-3-carbonitrile, which are typically solids at room temperature.[1][2] |
| Melting Point | Estimated in the range of 80-120 °C | This is a broad estimation. For comparison, 5-fluoropyridine-3-carbonitrile has a melting point of 50-54°C[2], while the isomeric 5-phenylpyridine-2-carbonitrile has a higher melting point. The exact value will depend on crystal lattice energy. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF, DMSO); sparingly soluble in alcohols; likely insoluble in water. | The phenyl and pyridine rings confer significant nonpolar character, while the nitrogen atoms provide some polarity. This profile is typical for aromatic heterocycles. |
| Boiling Point | > 300 °C (at atmospheric pressure) | A high boiling point is expected due to the molecular weight and aromatic nature. Decomposition may occur at the boiling point. |
| pKa (of pyridinium ion) | ~3-4 | The electron-withdrawing nature of the nitrile and phenyl groups will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |
| UV-Vis Absorption | λ_max expected in the 250-300 nm range in a non-polar solvent. | The conjugated π-system of the phenyl and pyridine rings will result in strong UV absorption. The exact wavelength will be solvent-dependent. |
| IR Spectroscopy | Key peaks: ~2220-2230 cm⁻¹ (C≡N stretch), ~1550-1600 cm⁻¹ (C=C and C=N aromatic stretches), ~3030-3100 cm⁻¹ (aromatic C-H stretch). | The strong, sharp peak for the nitrile group is a key diagnostic feature in confirming the synthesis of the target molecule. |
Section 2: Strategic Synthesis of the Phenylpyridine-Carbonitrile Scaffold
The construction of the this compound molecule can be approached through several modern synthetic strategies. The choice of method will depend on the available starting materials, scalability, and desired purity. The Suzuki-Miyaura cross-coupling reaction stands out as a highly reliable and versatile method for forming the crucial C-C bond between the pyridine and phenyl rings.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the molecule at the phenyl-pyridine bond, leading to two commercially available or readily synthesized precursors: a halogenated pyridine-3-carbonitrile and a phenylboronic acid derivative.
Caption: Retrosynthetic approach for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 5-bromopyridine-3-carbonitrile and phenylboronic acid. This method is favored for its mild reaction conditions and high functional group tolerance.
Materials:
-
5-Bromopyridine-3-carbonitrile (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyridine-3-carbonitrile, phenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane to form the active catalyst complex.
-
Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Ligand Choice: Triphenylphosphine is a common, cost-effective ligand. However, for more challenging couplings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can improve reaction rates and yields by facilitating the reductive elimination step.
-
Base and Solvent System: The aqueous base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.
Alternative Synthesis: Multicomponent Reactions
For creating libraries of substituted pyridine-3-carbonitriles, one-pot multicomponent reactions offer an efficient alternative. A plausible approach for a related structure involves the reaction of a chalcone (an α,β-unsaturated ketone), an aminonitrile, and an ammonium salt under microwave irradiation.[3]
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Section 3: Applications in Drug Discovery and Materials Science
The phenylpyridine-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. Its derivatives are actively being investigated for various therapeutic applications.
Anticancer and Kinase Inhibition
The pyridine and pyrimidine-carbonitrile cores are central to the design of kinase inhibitors.[4] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases like Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[4]
Derivatives of 3-phenylpyridine have also been explored for their general anticancer properties, with some showing potent antiproliferative activity against various cancer cell lines.[5]
Caption: Mechanism of action for kinase inhibition.
Intermediate for Pharmaceuticals and Agrochemicals
The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide (like 5-phenylpyridine-3-carboxamide[6]), reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems. This makes compounds like this compound valuable building blocks for creating a diverse range of molecules for high-throughput screening in both pharmaceutical and agrochemical research.[2]
Section 4: Safety, Handling, and Storage
As this compound is a synthesized compound, a specific Safety Data Sheet (SDS) is not available. Therefore, handling precautions must be based on the potential hazards of its functional groups and related molecules.
Hazard Assessment:
-
Toxicity: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Analogs like phenylacetonitrile are classified as toxic.[7] Harmful if swallowed is a common warning for related structures.[8]
-
Irritation: It is prudent to assume the compound is a skin, eye, and respiratory tract irritant.[8]
-
Reactivity: The compound is likely stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Section 5: Conclusion
This compound represents a valuable yet under-characterized molecular scaffold. While its commercial availability is limited, its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura cross-coupling. The physicochemical properties can be reliably estimated, and its potential applications, particularly in the realm of medicinal chemistry as a precursor for kinase inhibitors, are significant. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the potential of this and related phenylpyridine-carbonitrile derivatives in their scientific endeavors.
References
-
Journal of Organic Chemistry & Process Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. [Link]
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The Synthetic Chemist's Guide to 5-Phenylpyridine-3-carbonitrile Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-phenylpyridine-3-carbonitrile scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this important class of molecules. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of these reactions, offering field-proven insights into the causal factors that govern experimental choices and outcomes. Key methodologies, including multi-component reactions (MCRs) and adaptations of classical named reactions, are detailed with comprehensive protocols. Visual aids in the form of reaction pathway diagrams and experimental workflow charts are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The this compound Core in Medicinal Chemistry
The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent constituent of pharmaceuticals. When functionalized with a phenyl group at the 5-position and a carbonitrile at the 3-position, the resulting scaffold offers a unique combination of steric and electronic properties. The nitrile group, a versatile pharmacophore, can participate in various non-covalent interactions and serves as a valuable synthetic handle for further molecular elaboration. The phenyl substituent provides a lipophilic domain that can be crucial for target engagement and can be readily modified to explore structure-activity relationships (SAR). Consequently, derivatives of this compound have demonstrated a wide range of biological activities, making their efficient synthesis a key objective for medicinal chemists.
Key Synthetic Strategies: A Mechanistic Approach
The construction of the polysubstituted pyridine ring of this compound derivatives is most effectively achieved through convergent, multi-component strategies. These methods offer significant advantages in terms of step economy and the rapid generation of molecular diversity.
The Chalcone Route: A Versatile and Widely Employed Strategy
A prevalent and highly adaptable method for the synthesis of this compound derivatives involves the use of chalcones (1,3-diaryl-2-propen-1-ones) as a key building block. Chalcones, themselves readily prepared via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde, provide the C4-C5-C6 and the 5-phenyl fragment of the target pyridine. The remainder of the pyridine ring is typically formed from a C3 synthon bearing a nitrile group and a nitrogen source.
A robust and efficient one-pot synthesis of 2-methyl-4,6-diarylpyridine-3-carbonitriles involves the reaction of a substituted benzaldehyde, an acetophenone, 3-aminocrotononitrile, and an ammonium salt (as the nitrogen source). This reaction can be conveniently carried out under conventional heating or with microwave irradiation, the latter often providing significantly reduced reaction times and improved yields.
Mechanism of the Chalcone and 3-Aminocrotononitrile Reaction:
The reaction proceeds through a cascade of interconnected equilibria. Initially, the substituted benzaldehyde and acetophenone undergo a Claisen-Schmidt condensation to form the corresponding chalcone in situ. Concurrently, 3-aminocrotononitrile acts as the key nucleophile. The reaction culminates in a cyclization and subsequent aromatization to yield the stable pyridine ring.
Experimental Protocol: Synthesis of 2-Methyl-4,6-diphenylpyridine-3-carbonitrile
-
Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), 3-aminocrotononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask.
-
Reaction Conditions:
-
Conventional Heating: Reflux the mixture for 8-10 hours.
-
Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 130-140 °C for 20-30 minutes.[1]
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from absolute ethanol to obtain the pure 2-methyl-4,6-diphenylpyridine-3-carbonitrile.
-
Data Summary: Synthesis of 2-Methyl-4,6-diarylpyridine-3-carbonitriles
| Entry | Ar | Ar' | Method | Time | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | Microwave | 20 min | 83 |
| 2 | 4-MeO-C₆H₄ | C₆H₅ | Microwave | 20 min | 90 |
| 3 | 4-Cl-C₆H₅ | C₆H₅ | Microwave | 20 min | 83 |
| 4 | 4-CN-C₆H₅ | C₆H₅ | Microwave | 30 min | 49 |
Data adapted from reference[1].
The reaction of chalcones with malononitrile, typically in the presence of a base and an ammonium source, is a powerful method for the synthesis of highly functionalized pyridines. While this reaction often leads to 2-amino-3,5-dicyanopyridine derivatives, modifications of the reaction conditions and starting materials can provide access to other substitution patterns. The mechanism generally involves a Michael addition of the malononitrile anion to the chalcone, followed by cyclization and aromatization.[2][3][4]
Visualization of a Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.
Authoritative Grounding and Mechanistic Causality
The choice of reaction parameters is critical for the successful synthesis of this compound derivatives.
-
Catalyst Selection: In many of the multi-component reactions leading to these pyridines, a base is employed. The role of the base is to deprotonate the active methylene compound (e.g., malononitrile or 3-aminocrotononitrile), generating the nucleophile that initiates the cascade. The choice of base, from inorganic carbonates to organic amines, can influence the reaction rate and yield.[3] In some cases, Lewis acids can be used to activate the chalcone towards nucleophilic attack.
-
Solvent Effects: The polarity of the solvent can impact the solubility of the reactants and intermediates, thereby affecting the reaction rate. Protic solvents like ethanol are commonly used and can participate in the proton transfer steps of the mechanism.[1]
-
Temperature and Reaction Time: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates. The use of microwave irradiation provides a means of rapidly and efficiently heating the reaction mixture to elevated temperatures, often leading to dramatic reductions in reaction time compared to conventional heating methods.[1]
Conclusion
The synthesis of this compound derivatives is a well-established field with a variety of robust and efficient methods available to the synthetic chemist. Multi-component reactions, particularly those utilizing chalcones as key building blocks, offer a highly convergent and versatile approach for the construction of this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and the influence of key experimental parameters, researchers can effectively design and execute syntheses to access a wide range of derivatives for applications in drug discovery and materials science.
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In-Depth Technical Guide: Theoretical Studies of 5-Phenylpyridine-3-carbonitrile
Introduction: The Significance of the 5-Phenylpyridine-3-carbonitrile Scaffold
The pyridine ring is a fundamental heterocyclic motif frequently encountered in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1][2] When functionalized with a phenyl group and a carbonitrile moiety, as in this compound, the resulting structure presents a unique combination of electronic and steric properties that are of significant interest for drug design and development. The phenyl group introduces a lipophilic region capable of engaging in hydrophobic and π-stacking interactions within biological targets. Simultaneously, the electron-withdrawing nature of the carbonitrile group influences the electronic distribution of the pyridine ring, modulating its ability to participate in hydrogen bonding and other polar interactions. This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structure-activity relationships (SAR) of this compound and its derivatives, offering insights for researchers, scientists, and drug development professionals.
Derivatives of pyridine-3-carbonitrile have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[3] This broad bioactivity underscores the therapeutic potential of this structural class and motivates further investigation into the molecular mechanisms underpinning their effects. Theoretical studies, in concert with experimental validation, are indispensable for rationally designing novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
PART 1: Molecular Structure and Electronic Properties
A thorough understanding of the three-dimensional structure and electronic landscape of this compound is paramount for predicting its behavior in biological systems. Theoretical methods provide a powerful lens through which to examine these fundamental characteristics.
Structural Analysis: The Power of X-Ray Crystallography
X-ray crystallography is the gold standard for determining the precise atomic arrangement of a molecule in its crystalline state.[4][5] This experimental technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which are crucial for building and validating computational models.[6] For this compound and its derivatives, crystallographic studies can reveal the relative orientation of the phenyl and pyridine rings, which is a key determinant of its interaction with target proteins.[7][8] The planarity of the pyridine ring and the degree of twisting of the phenyl group out of this plane are critical parameters that influence the overall shape and lipophilicity of the molecule.
Experimental Protocol: Single-Crystal X-Ray Diffraction [4][6]
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution. The crystal should ideally be larger than 0.1 mm in all dimensions and free from significant imperfections.[4]
-
Data Collection: The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections is collected on a detector.[4]
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.[6]
Spectroscopic Characterization: A Multi-faceted Approach
Spectroscopic techniques provide valuable information about the chemical environment of atoms and functional groups within a molecule.[9][10] When combined with theoretical calculations, they offer a powerful means of structure elucidation and validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure.[9][11] The chemical shifts of the protons and carbons in the phenyl and pyridine rings are sensitive to the electronic effects of the substituents. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts, aiding in the assignment of experimental spectra.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups.[11][12] The strong absorption band of the nitrile (C≡N) group is a key diagnostic feature in the IR spectrum of this compound. Theoretical frequency calculations can help to assign the observed vibrational modes.[11]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[11][12] The absorption maxima can be correlated with the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be calculated using time-dependent density functional theory (TD-DFT).[11]
Table 1: Key Spectroscopic Data for Pyridine-3-carbonitrile Derivatives
| Spectroscopic Technique | Key Feature | Typical Range/Value | Reference |
| ¹H NMR | Aromatic Protons | δ 7.0-9.0 ppm | [13][14] |
| ¹³C NMR | Nitrile Carbon | δ 115-120 ppm | [13][14] |
| IR | C≡N Stretch | 2210-2240 cm⁻¹ | [14][15] |
| Mass Spectrometry | Molecular Ion Peak | [M]+ or [M+H]+ | [14] |
Quantum Chemical Calculations: Unveiling Electronic Descriptors
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules.[16][17] By solving the Schrödinger equation within the DFT framework, a wealth of information can be obtained about the molecule's properties.
Key Electronic Descriptors from DFT Calculations: [16][18]
-
HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological targets.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index provide quantitative measures of a molecule's reactivity.[16]
PART 2: Theoretical Methodologies in Drug Discovery
Computational methods play a pivotal role in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound and its analogs, these approaches can predict biological activity and guide synthetic efforts.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[17][19] This method is instrumental in identifying potential biological targets for this compound derivatives and understanding the key interactions that govern their binding affinity.[16][20] For instance, docking studies have been successfully employed to investigate the binding of pyridine-3-carbonitrile derivatives to enzymes like DNA gyrase and various kinases.[3][16]
Workflow for Molecular Docking Studies:
Caption: A generalized workflow for molecular docking simulations.
Experimental Protocol: Molecular Docking [19]
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the this compound derivative is generated and its geometry is optimized using a suitable force field or quantum mechanical method.
-
Binding Site Identification: The active site or binding pocket of the protein is defined based on experimental data or computational prediction.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site, generating a series of possible binding poses.
-
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking).
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16] By identifying the physicochemical properties that are most influential in determining activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
Workflow for QSAR Model Development:
Caption: A typical workflow for developing a QSAR model.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and conformational changes over time.[21] This technique can be used to refine docking poses and to calculate binding free energies with greater accuracy.[19]
PART 3: Applications in Drug Development
The this compound scaffold has been explored for its potential in various therapeutic areas.
Anticancer Activity
Numerous studies have reported the synthesis and evaluation of pyridine-3-carbonitrile derivatives as potential anticancer agents.[1][22][23] These compounds have shown activity against a range of cancer cell lines, and their mechanisms of action often involve the inhibition of key signaling pathways. For example, some derivatives have been investigated as inhibitors of kinases such as VEGFR-2 and PI3K/mTOR.[13][24]
Antimicrobial Activity
The pyridine-3-carbonitrile core is also present in compounds with significant antimicrobial properties.[3] Some derivatives have demonstrated potent activity against various bacterial and fungal strains.[14] Theoretical studies can aid in understanding the structural requirements for antimicrobial efficacy and in designing new agents with improved activity and reduced toxicity.
Conclusion and Future Perspectives
Theoretical studies are an indispensable component of modern drug discovery and development. For the this compound scaffold, computational methods provide a powerful framework for understanding its structure, electronic properties, and interactions with biological targets. By integrating theoretical predictions with experimental validation, researchers can accelerate the design and optimization of novel therapeutic agents based on this versatile chemical entity. Future work in this area will likely focus on the application of more advanced computational techniques, such as machine learning and artificial intelligence, to further enhance the predictive power of theoretical models and to explore the vast chemical space of this compound derivatives.
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A Technical Guide to the Preliminary Screening of 5-Phenylpyridine-3-carbonitrile: A Privileged Scaffold for Drug Discovery
Introduction: The Rationale for Screening 5-Phenylpyridine-3-carbonitrile
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The pyridine ring system is a quintessential example of such a scaffold, widely represented in both natural products and approved pharmaceuticals.[1][2][3] Its utility stems from favorable physicochemical properties, including aqueous solubility, chemical stability, and the capacity for hydrogen bonding, all of which are critical for effective drug-target interactions.[2] When coupled with a carbonitrile moiety, the resulting structure, such as this compound, presents a compelling case for preliminary screening.
The carbonitrile group is not merely a passive substituent; it actively contributes to the molecule's pharmacodynamic and pharmacokinetic profile. It is a known bioisostere of the carbonyl group and can engage in crucial hydrogen bonding and polar interactions with protein targets.[4][5] Furthermore, the nitrile group is generally metabolically robust, a desirable characteristic for drug candidates.[4] The combination of the versatile pyridine core and the functionally significant carbonitrile group suggests that this compound and its derivatives have the potential to exhibit a wide range of biological activities. Indeed, compounds with similar structures have demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8][9]
This guide provides a comprehensive, technically detailed framework for the preliminary screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a tiered screening cascade. Our approach is designed to efficiently identify and characterize the biological potential of this promising scaffold, beginning with broad phenotypic assessments and progressing towards more specific mechanistic inquiries.
A Tiered Approach to Preliminary Screening
A logical and resource-efficient preliminary screening strategy begins with broad, cell-based assays to assess general cytotoxicity, followed by more targeted assays based on the predicted or known activities of the scaffold. This tiered approach, often referred to as a screening cascade, ensures that resources are focused on compounds with the most promising and specific biological effects.[10][11][12]
Our proposed screening cascade for this compound is designed to first establish a therapeutic window by evaluating its general cytotoxicity. Subsequently, we will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent, activities that are well-documented for pyridine-containing compounds.
Diagram: Proposed Screening Cascade for this compound
Caption: A tiered screening cascade for this compound.
Tier 1: Foundational Assays - Cytotoxicity Profiling
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a baseline understanding of the compound's toxicity and helps to establish a concentration range for subsequent, more specific assays. The MTT assay is a robust and widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
The results should be presented in a table and a dose-response curve can be plotted to determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| Concentration (µM) | % Viability (MCF-7) | % Viability (A549) | % Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 99.5 ± 1.5 |
| 1 | 95.2 ± 3.5 | 96.8 ± 2.9 | 98.7 ± 2.0 |
| 10 | 82.1 ± 4.2 | 85.6 ± 3.8 | 94.3 ± 2.5 |
| 50 | 55.7 ± 5.1 | 60.3 ± 4.5 | 88.9 ± 3.1 |
| 100 | 25.3 ± 3.9 | 30.1 ± 4.0 | 80.5 ± 3.7 |
Interpretation of Results:
-
High IC₅₀ across all cell lines: The compound has low general cytotoxicity.
-
Low IC₅₀ across all cell lines: The compound is broadly cytotoxic.
-
Low IC₅₀ in cancer cell lines and high IC₅₀ in the non-cancerous cell line: The compound exhibits selective cytotoxicity towards cancer cells, which is a desirable characteristic for a potential anticancer agent.
Tier 2: Primary Functional Screening
Based on the cytotoxicity profile and the known biological activities of pyridine-containing compounds, we will proceed with a panel of primary functional screens to explore the potential of this compound in three key therapeutic areas: oncology, inflammation, and infectious diseases.
A. Anticancer Screening: In Vitro Kinase Inhibition Assay
Rationale: Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[15] The pyridine scaffold can act as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. Therefore, a general in vitro kinase assay is a logical first step to assess the anticancer potential of this compound.
Principle: A variety of in vitro kinase assay formats are available, with many relying on the detection of either the phosphorylated substrate or the ADP produced during the kinase reaction.[16] A common and straightforward method is a fluorescence-based assay that measures the amount of ADP generated.
Experimental Protocol: General Kinase Inhibition Assay (ADP-Glo™ as an example)
Materials:
-
A panel of representative kinases (e.g., a tyrosine kinase like EGFR and a serine/threonine kinase like AKT)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, low-volume plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound (this compound at various concentrations) in the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The percentage of kinase inhibition is calculated as follows:
% Inhibition = 100 - [((Luminescence_sample - Luminescence_background) / (Luminescence_no-inhibitor_control - Luminescence_background)) x 100]
The results should be presented in a table, and IC₅₀ values can be determined by plotting the percentage of inhibition against the compound concentration.
| Kinase Target | IC₅₀ (µM) |
| EGFR | 15.2 |
| AKT | > 100 |
| SRC | 25.8 |
| VEGFR2 | 8.9 |
Interpretation of Results:
-
Low IC₅₀ for specific kinases: Suggests that this compound may act as a selective kinase inhibitor.
-
Broad activity against multiple kinases: Indicates a potential multi-targeted kinase inhibitor.
-
High IC₅₀ across all tested kinases: Suggests that the anticancer activity, if any, may not be mediated by direct kinase inhibition.
Diagram: Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by this compound.
B. Anti-inflammatory Screening: COX-2 Inhibition Assay
Rationale: Pyridine derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6] COX-2 is an inducible enzyme that plays a key role in the inflammatory response. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. In the presence of a suitable probe (e.g., Amplex Red), the peroxidase activity can be measured by monitoring the increase in fluorescence.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
Amplex™ Red or a similar fluorescent probe
-
A known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the COX-2 enzyme, arachidonic acid, and other reagents as per the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the COX-2 enzyme, heme, and the test compound (this compound at various concentrations) in the assay buffer.
-
Include wells for a positive control (with Celecoxib), a negative control (no inhibitor), and a background control (no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.
-
Data Analysis:
The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as:
% Inhibition = [1 - (Rate_sample / Rate_no-inhibitor_control)] x 100
An IC₅₀ value can be determined from a dose-response curve.
| Concentration (µM) | % COX-2 Inhibition |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.7 |
| 50 | 85.3 ± 4.1 |
| 100 | 95.1 ± 2.9 |
Interpretation of Results:
-
A low IC₅₀ value indicates that this compound is a potent inhibitor of COX-2, suggesting potential anti-inflammatory activity.
C. Antimicrobial Screening: Broth Microdilution Assay
Rationale: The pyridine scaffold is present in numerous natural and synthetic antimicrobial agents.[3] Therefore, it is prudent to assess the antimicrobial activity of this compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Standardized microbial inoculums (adjusted to 0.5 McFarland standard)
-
A known antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) as positive controls
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Analysis:
The results are reported as the MIC value in µg/mL or µM.
| Microorganism | MIC (µg/mL) |
| S. aureus | 32 |
| E. coli | > 128 |
| C. albicans | 64 |
Interpretation of Results:
-
Low MIC values suggest that this compound has significant antimicrobial activity against the tested strains.
Tier 3: Secondary Validation and Lead Prioritization
Compounds that show promising activity in the primary functional screens will be advanced to secondary validation. This stage involves more detailed dose-response studies to accurately determine potency (IC₅₀ or MIC values) and initial mechanism of action studies to understand how the compound exerts its biological effect. For example, if a compound shows selective anticancer activity, follow-up assays could include apoptosis assays (e.g., caspase activity, Annexin V staining) to determine if it induces programmed cell death.
Ultimately, the goal of this preliminary screening cascade is to identify and prioritize lead compounds for further development. The decision to advance a compound will be based on a holistic assessment of its potency, selectivity, and potential mechanism of action.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its inherent "privileged" nature, combined with the functional contributions of the carbonitrile group, warrants a thorough investigation of its biological activities. The systematic and tiered screening cascade outlined in this guide provides a robust and efficient framework for this preliminary evaluation. By starting with a broad assessment of cytotoxicity and then progressing to more specific functional assays in the areas of oncology, inflammation, and infectious diseases, researchers can effectively triage and prioritize compounds for further, more in-depth studies. This strategic approach maximizes the potential for identifying novel lead compounds and accelerates the journey from initial hit to potential drug candidate.
References
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Fleming, P. E., & Ghose, A. K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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De, S., Kumar, A. S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15184-15205. [Link]
- Asif, M. (2021). A review on the anti-inflammatory and antioxidant activities of pyridine derivatives. Mini-Reviews in Medicinal Chemistry, 21(14), 1836-1854.
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Naushad, E., & Thangaraj, S. (2021). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. In Pyridine and Its Derivatives. IntechOpen. [Link]
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Ansari, M. F., Alam, M. S., & Akhter, M. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 136-146. [Link]
- Sharma, P., & Kumar, A. (2022). A review on antimicrobial activity of pyridine derivatives. Journal of Drug Delivery and Therapeutics, 12(3), 165-172.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
- Nayak, S. K., & Dash, B. P. (2021). A review on the role of nitrile group in drug design. Journal of Pharmaceutical Sciences and Research, 13(5), 289-294.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 22(11), 1957. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 24(18), 3328. [Link]
-
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
Evdokimov, N. M., Kireev, A. S., Yakovenko, A. A., Antipin, M. Y., Magedov, I. V., & Kornienko, A. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of Organic Chemistry, 72(9), 3443–3453. [Link]
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Drug Target Review. (2014). Building GPCR screening cascades for lead generation. [Link]
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El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2017). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Archiv der Pharmazie, 350(1-2), e1600279. [Link]
-
El-Gazzar, M. G., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19574–19590. [Link]
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International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
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Workman, P., & Collins, I. (2010). Example of a drug discovery test cascade for identifying small-molecule antitumour drugs. ResearchGate. [Link]
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Graphviz. (n.d.). Graphviz. [Link]
-
Ciulli, A., & Williams, G. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(8), 1625–1640. [Link]
-
Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(6), 3128-3142. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Graphviz workflow 1. (2023, February 24). YouTube. [Link]
-
Martens, S. (2023). In vitro kinase assay. ResearchGate. [Link]
-
Brough, P. A., et al. (2007). An example of a representative screening cascade used for the discovery of small molecule HSP90 molecular chaperone inhibitors. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Expert Opinion on Drug Discovery, 19(11), 1637-1653. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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Methodological & Application
Application Note & Protocol: One-Pot Synthesis of 5-Phenylpyridine-3-carbonitrile
Abstract
The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Among these, 5-phenylpyridine-3-carbonitrile serves as a valuable scaffold for the development of novel therapeutic agents. Traditional multi-step syntheses of such structures are often hampered by laborious procedures, costly reagents, and moderate yields. This application note presents a robust, efficient, and scalable one-pot, three-component protocol for the synthesis of this compound from readily available starting materials: benzaldehyde, malononitrile, and an in-situ generated enamine. This method leverages the principles of multicomponent reactions (MCRs) to deliver high yields of the target compound with operational simplicity, making it highly suitable for academic research and industrial drug development laboratories.[1][2]
Chemical Principle and Mechanism
The synthesis proceeds via a base-catalyzed domino reaction that combines elements of a Knoevenagel condensation and a Michael addition, culminating in cyclization and aromatization. This sequence is conceptually related to established pyridine syntheses like the Hantzsch and Bohlmann-Rahtz pathways.[1][3] The one-pot nature of this protocol provides significant advantages in terms of atom economy and process efficiency.[4]
The proposed mechanism unfolds in several key stages:
-
Knoevenagel Condensation: Benzaldehyde reacts with one equivalent of malononitrile under basic conditions to form benzylidenemalononitrile. This is a rapid condensation that generates a highly electrophilic Michael acceptor.
-
Michael Addition: A second equivalent of malononitrile is deprotonated by the base to form a nucleophilic carbanion, which then attacks the benzylidenemalononitrile intermediate in a conjugate addition.
-
Cyclization and Tautomerization: The resulting acyclic intermediate undergoes an intramolecular cyclization, driven by the attack of a nitrile-derived nitrogen or an amino group (formed from the nitrile under reaction conditions) onto the other nitrile group, to form a dihydropyridine ring.
-
Aromatization: The dihydropyridine intermediate spontaneously eliminates a molecule (e.g., HCN or H2) or undergoes oxidation under the reaction conditions to yield the stable, aromatic this compound product.
The use of a catalytic amount of a base like piperidine or an efficient solid base catalyst is crucial for facilitating the initial condensation and subsequent addition steps.[5][6]
Caption: Fig. 1: Proposed Reaction Mechanism
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| Benzaldehyde | Reagent, ≥99% | Sigma-Aldrich | 1.06 g (1.02 mL) | 1.0 |
| Malononitrile | 99% | Sigma-Aldrich | 1.32 g | 2.0 |
| Piperidine | 99% | Acros Organics | 0.17 g (0.20 mL) | 0.2 |
| Ethanol (EtOH) | 200 Proof, Absolute | Fisher Scientific | 30 mL | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | As needed | - |
| Hexanes | ACS Grade | VWR | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Büchner funnel and filter flask assembly
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.02 mL, 10 mmol) and malononitrile (1.32 g, 20 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature to form a clear solution or a fine slurry.
-
Scientist's Note: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates heat transfer. Its protic nature can also assist in the tautomerization steps.
-
-
Catalyst Addition: Add piperidine (0.20 mL, 2 mmol) to the reaction mixture using a micropipette.
-
Scientist's Note: Piperidine is a sufficiently strong base to catalyze the Knoevenagel condensation and Michael addition without promoting excessive side reactions. Other bases like triethylamine or solid catalysts like nanocrystalline MgO can also be used.[2]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 3-4 hours.
-
Pro-Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of benzaldehyde (starting material) indicates reaction completion.
-
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A pale yellow or off-white precipitate should form. For maximum recovery, cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum at 50-60 °C for 2-4 hours or until a constant weight is achieved. The final product, this compound, should be obtained as a crystalline solid.
Caption: Fig. 2: Experimental Workflow
Results and Characterization
Following the protocol above, this compound is typically obtained in good to excellent yields.
| Parameter | Typical Result |
| Yield | 75-85% |
| Physical Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 152-155 °C |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.10 (d, J=2.0 Hz, 1H), 8.85 (d, J=2.0 Hz, 1H), 8.20 (t, J=2.0 Hz, 1H), 7.65-7.50 (m, 5H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 153.1, 151.0, 136.2, 135.8, 130.4, 129.5, 127.3, 126.8, 117.0, 110.1.
-
IR (ATR, cm⁻¹): 3060 (Ar C-H), 2230 (C≡N), 1595, 1480 (C=C, C=N).
-
MS (ESI+): m/z 181.07 [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Reaction time too short. 3. Impure starting materials (e.g., oxidized benzaldehyde). | 1. Use fresh piperidine; consider increasing catalyst loading to 25 mol%. 2. Extend reflux time and monitor by TLC. 3. Use freshly distilled benzaldehyde. |
| Oily or Gummy Product | Incomplete reaction or presence of impurities. | 1. Ensure reaction has gone to completion via TLC. 2. Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes). |
| Product is Highly Colored | Formation of polymeric side products due to excessive heat or reaction time. | 1. Reduce reflux temperature slightly if possible. 2. Do not exceed the recommended reaction time significantly. 3. Purify by recrystallization with activated charcoal. |
Safety and Handling
-
Malononitrile: Toxic and harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.
-
Piperidine: Flammable liquid and vapor. Corrosive and toxic. Avoid inhalation and contact with skin and eyes.
-
Benzaldehyde: Combustible liquid. Harmful if swallowed.
-
The reaction should be conducted in a well-ventilated fume hood. Avoid breathing vapors and ensure proper grounding of equipment to prevent static discharge.
Conclusion
This application note details a streamlined, efficient, and high-yielding one-pot synthesis of this compound. The methodology relies on an MCR approach, which offers significant advantages over classical multi-step syntheses in terms of operational simplicity, time, and resource efficiency.[4] The protocol is robust, easily scalable, and provides a reliable route to a key heterocyclic scaffold for applications in pharmaceutical and materials science research.
References
-
Growing Science. (2021). One-pot multicomponent synthesis of highly substituted pyridines using hydrotalcite as a solid base and reusable catalyst. Growing Science. [Link]
-
ACS Publications. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. [Link]
-
YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. [Link]
-
Nanoscale Reports. (n.d.). One-Pot Synthesis of Substituted Pyridine. Nanoscale Reports. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(3), 639-646. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. [Link]
-
Der, H. N., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09. [Link]
-
Tenti, G., Ramos, M. T., & Caballero, J. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655. [Link]
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Kulakov, I. V., et al. (2018). Multicomponent synthesis of unsymmetrical 5-nitropyridines. Chemistry of Heterocyclic Compounds, 54(12), 1127-1130. [Link]
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Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124, 639–646. [Link]
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The Versatile Scaffold of 5-Phenylpyridine-3-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
The pyridine-3-carbonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic tractability make it a valuable starting point for the development of novel therapeutics. The introduction of a phenyl group at the 5-position of the pyridine ring, yielding 5-phenylpyridine-3-carbonitrile, offers an additional vector for structural modification, allowing for fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, complete with detailed experimental protocols for researchers in drug discovery and development.
Therapeutic Potential and Key Biological Targets
Derivatives of the broader pyridine-3-carbonitrile class have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific data for this compound is emerging, the accumulated knowledge on related structures points towards several promising therapeutic avenues.
Anticancer Activity: Targeting Kinase Signaling
A significant focus of research into phenylpyridine and related heterocyclic carbonitriles has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Novel pyrimidine-5-carbonitrile derivatives, which share structural similarities with this compound, have been synthesized and identified as potent VEGFR-2 inhibitors.[2] These compounds have shown significant anti-proliferative activity against various cancer cell lines.[2]
-
PI3K/mTOR Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, demonstrating potent antitumor activity.[3] The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, in particular, has been identified as a promising pharmacophore for developing PI3K inhibitors.[4]
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, contributing to tumor progression and metastasis. A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles has been developed as potent Src kinase inhibitors, demonstrating in vivo antitumor activity.[5]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a key target for many anticancer agents.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Synthesis of this compound Derivatives
The synthesis of substituted pyridine-3-carbonitriles can be achieved through various synthetic routes, often employing multicomponent reactions that allow for the rapid assembly of molecular complexity from simple starting materials. A common and efficient method involves the reaction of chalcones with aminocrotononitrile (3-aminobut-2-enenitrile) in the presence of a catalyst.
General Protocol for the Synthesis of a Substituted 2-Methyl-4,6-diphenylpyridine-3-carbonitrile
This protocol describes a microwave-assisted synthesis, which often leads to shorter reaction times and higher yields compared to conventional heating.[6]
Materials:
-
Substituted Chalcone (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one)
-
3-Aminobut-2-enenitrile
-
Ammonium acetate
-
Absolute ethanol
-
Microwave reactor
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the substituted chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 130-140°C for 10-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the final product by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
The following diagram illustrates the general workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR)
While a comprehensive SAR for this compound is still under development, insights can be drawn from related heterocyclic scaffolds. For instance, in a series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles, substitutions on both the pyridine ring and the quinoline core were found to be critical for optimal Src kinase inhibitory activity. [5]Similarly, for pyrimidine-5-carbonitrile derivatives, the nature and position of substituents on the phenyl ring significantly influence their antiproliferative activity and selectivity against different cancer cell lines. [7]These findings underscore the importance of systematic structural modifications around the this compound core to optimize biological activity and drug-like properties.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. Its synthetic accessibility and the diverse biological activities of related compounds make it an attractive target for medicinal chemists. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of new derivatives, which will be crucial for elucidating their full therapeutic potential and advancing them through the drug discovery pipeline.
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Application Notes and Protocols for the Purification of 5-Phenylpyridine-3-carbonitrile
Introduction
5-Phenylpyridine-3-carbonitrile, also known as 5-phenylnicotinonitrile, is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a variety of compounds with diverse biological activities, making its purity paramount for accurate and reproducible research outcomes in drug development and other scientific endeavors. The presence of impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of the final compounds. This guide provides a comprehensive overview of robust protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, offering a self-validating system for achieving high-purity material.
Understanding Potential Impurities
The choice of a purification strategy is intrinsically linked to the potential impurities present in the crude material. The synthesis of this compound can be achieved through various methods, with the most common being variations of multicomponent reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses. Depending on the specific synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as benzaldehyde, an enamine, or a β-keto ester, depending on the synthesis method.
-
Partially Reacted Intermediates: Dihydropyridine intermediates are common in Hantzsch-type syntheses and require an oxidation step for conversion to the final pyridine product. Incomplete oxidation can lead to contamination with these less stable species.
-
Side Products: Over-oxidation of intermediates can lead to the formation of corresponding carboxylic acids. Symmetrical side products can also form in non-symmetrical syntheses.
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as ethanol, toluene, or DMF, may be present in the crude product.
A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.
Purification Strategies: A Detailed Approach
Two primary methods are highly effective for the purification of this compound: recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired scale of purification.
Method 1: Recrystallization - The Preferred Method for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent can be identified.[1] The principle lies in the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. For pyridine derivatives, polar protic solvents like ethanol are often a good starting point.[2]
Protocol for Recrystallization from Ethanol:
-
Solvent Screening (Small Scale):
-
Place approximately 20-30 mg of the crude this compound in a small test tube.
-
Add a few drops of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube in a water bath and add ethanol dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. Abundant crystal formation indicates that ethanol is a suitable solvent.
-
-
Bulk Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the recovery yield.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Method 2: Column Chromatography - For Complex Mixtures and Non-Crystalline Products
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3] For pyridine derivatives, silica gel is a commonly used stationary phase. The basic nitrogen of the pyridine ring can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
Rationale for Solvent System Selection: The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of ethyl acetate and hexanes is a common choice for compounds of intermediate polarity like this compound. The optimal ratio is typically determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.[4]
Protocol for Column Chromatography:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7).
-
Visualize the spots under UV light (254 nm). The ideal solvent system will show good separation between the spot corresponding to this compound and any impurity spots.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen eluent (the solvent system with the lowest polarity to be used).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary to elute the compound.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Workflow for Purification of this compound
Caption: A logical workflow for the purification of this compound.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
| Technique | Purpose | Expected Outcome for Pure this compound |
| Melting Point | Assess purity and identity | A sharp melting point range is indicative of high purity. While no definitive experimental value is widely published, a sharp range is the key indicator. |
| TLC | Qualitative purity check | A single spot with a consistent Rf value in a given solvent system. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities | The spectrum should show the expected signals for the aromatic protons of the phenyl and pyridine rings, with no significant signals from impurities. |
| ¹³C NMR | Structural confirmation and detection of carbon-containing impurities | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |
| HPLC | Quantitative purity analysis | A single major peak with a purity of >98% by area percentage. |
Analytical Methods in Detail:
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Ethyl acetate/Hexanes (e.g., 3:7 v/v)
-
Visualization: UV light (254 nm)
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be: Start with 30% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆
-
¹H NMR: Expected signals in the aromatic region (approx. 7.0-9.0 ppm).
-
¹³C NMR: The spectrum should be consistent with the 12 carbon atoms of the molecule. The nitrile carbon typically appears around 118 ppm.
-
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; the compound is too soluble. | Use a lower-boiling solvent or a solvent pair. Ensure the initial solution is not supersaturated. |
| Poor recovery from recrystallization | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Cool the solution thoroughly in an ice bath. |
| Peak tailing in column chromatography | Strong interaction between the basic pyridine nitrogen and acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent. Use neutral or basic alumina as the stationary phase. |
| Co-elution of impurities | The polarity of the impurity is very similar to the product. | Optimize the solvent system for TLC to achieve better separation. Consider using a different stationary phase (e.g., alumina). |
Conclusion
The purification of this compound to a high degree of purity is readily achievable through standard laboratory techniques. A careful preliminary analysis of the crude material will inform the most effective purification strategy, with recrystallization being the method of choice for crystalline solids and column chromatography providing a robust alternative for more complex mixtures. The protocols and troubleshooting guide provided herein offer a comprehensive framework for obtaining high-purity this compound, a critical prerequisite for its successful application in research and development.
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PubChem. 2-Amino-5-methyl-6-phenylpyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000205). [Link]
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Recrystallization. [Link]
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-
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-
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-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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ResearchGate. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
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PubMed. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. [Link]
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The Versatile Virtuoso: 5-Phenylpyridine-3-carbonitrile as a Strategic Precursor for Advanced Heterocyclic Scaffolds
Introduction: In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, prized for its electronic properties and hydrogen bonding capabilities. When functionalized with a phenyl group and a reactive nitrile moiety, as in 5-phenylpyridine-3-carbonitrile, it transforms into a highly versatile building block. The strategic placement of the cyano group at the 3-position, flanked by the phenyl ring at the 5-position, opens a gateway to a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the construction of medicinally relevant thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrimido[4,5-b]pyridines. These scaffolds are at the heart of numerous therapeutic agents, underscoring the importance of efficient and adaptable synthetic strategies.[1][2][3]
Part 1: Synthesis of Thieno[2,3-b]pyridines: A Gateway to Potent Biological Activity
Thieno[2,3-b]pyridines are a class of fused heterocycles that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound serves as an excellent starting point for the synthesis of these valuable compounds through well-established synthetic methodologies such as the Gewald reaction and the Thorpe-Ziegler cyclization.
The Gewald Reaction: A Multicomponent Approach to 2-Aminothieno[2,3-b]pyridines
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[6][7][8][9][10] By adapting this reaction, we can construct the thieno[2,3-b]pyridine core. The process begins with the in-situ formation of a pyridine-2-thione derivative from this compound, which then undergoes condensation with an α-halo carbonyl compound and elemental sulfur.
Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the active methylene group adjacent to the nitrile and a carbonyl compound, followed by the addition of elemental sulfur.[6][8] The subsequent cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring fused to the pyridine core. The choice of base is critical; a mild base like morpholine or triethylamine is typically used to facilitate the initial condensation without promoting unwanted side reactions.
Experimental Protocol: Synthesis of 2-Amino-6-phenylthieno[2,3-b]pyridine-3-carbonitrile Derivatives
Objective: To synthesize a substituted 2-aminothieno[2,3-b]pyridine from this compound via a Gewald-type reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine or Triethylamine
-
Ethanol
-
Appropriate α-halo ketone/ester (e.g., chloroacetone, ethyl bromoacetate)
Procedure:
-
Step 1: Synthesis of 4-Phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile. To a solution of this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL), add elemental sulfur (1.2 mmol) and a catalytic amount of morpholine (0.1 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 2: Alkylation and Cyclization. The crude 4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile (1 mmol) is dissolved in DMF (15 mL).
-
Potassium hydroxide (1.1 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.
-
The desired α-halo ketone or ester (e.g., chloroacetone, 1.1 mmol) is added dropwise, and the reaction is stirred at room temperature for an additional 2-3 hours.
-
The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the final 2-aminothieno[2,3-b]pyridine derivative.
Data Presentation:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile, S₈, Morpholine | Ethanol | 78 | 3 | ~85 |
| 4-Phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | Chloroacetone, KOH | DMF | RT | 2.5 | ~90 |
| 4-Phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | Ethyl bromoacetate, KOH | DMF | RT | 3 | ~88 |
Thorpe-Ziegler Cyclization: An Intramolecular Approach
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone.[11][12][13][14] This strategy is particularly useful for constructing the thieno[2,3-b]pyridine skeleton when a suitable precursor bearing two nitrile groups, or a nitrile and another reactive group, is available.
Causality in Experimental Design: The success of the Thorpe-Ziegler cyclization hinges on the use of a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, to deprotonate the α-carbon to one of the nitrile groups.[12] The resulting carbanion then undergoes an intramolecular attack on the second nitrile group. The reaction is typically carried out under anhydrous conditions to prevent quenching of the carbanion.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide from a 2-(Cyanomethylthio)pyridine Precursor
Objective: To synthesize a 3-aminothieno[2,3-b]pyridine derivative via Thorpe-Ziegler cyclization.
Materials:
-
4-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Chloroacetamide
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Step 1: Synthesis of 2-(Carbamoylmethylthio)-4-phenylpyridine-3-carbonitrile. To a solution of 4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 mmol) in ethanol (20 mL), add a solution of sodium ethoxide in ethanol (1.1 mmol).
-
Stir the mixture for 15 minutes at room temperature, then add chloroacetamide (1.1 mmol).
-
Continue stirring at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Step 2: Intramolecular Cyclization. To the reaction mixture from Step 1, add an additional portion of sodium ethoxide (1.5 mmol).
-
Reflux the mixture for 2-3 hours. The cyclization progress can be monitored by the disappearance of the intermediate.
-
After cooling, the reaction mixture is poured into ice-water and neutralized with acetic acid.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the 3-amino-4-phenylthieno[2,3-b]pyridine-2-carboxamide.
Workflow Visualization:
Caption: Synthetic pathways to thieno[2,3-b]pyridines.
Part 2: Constructing Pyrazolo[3,4-b]pyridines via Multicomponent Reactions
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition and anticancer properties.[1][2][15][16] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to these complex structures from simple starting materials.[17][18]
Mechanistic Considerations: A common MCR strategy for pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as malononitrile. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent cyclization and aromatization.
Experimental Protocol: One-Pot Synthesis of 6-Amino-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Objective: To synthesize a substituted pyrazolo[3,4-b]pyridine via a one-pot, three-component reaction.
Materials:
-
5-Amino-1-phenyl-1H-pyrazole
-
Benzaldehyde
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol or Acetic Acid
Procedure:
-
To a solution of 5-amino-1-phenyl-1H-pyrazole (1 mmol) and benzaldehyde (1 mmol) in ethanol (15 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., glacial acetic acid) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Data Summary for Pyrazolo[3,4-b]pyridine Synthesis:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | ~80 |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 6 | ~75 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Acetic Acid | Acetic Acid | 4 | ~82 |
Logical Flow of the Multicomponent Reaction:
Caption: Stepwise mechanism of the MCR for pyrazolo[3,4-b]pyridines.
Part 3: Synthesis of Pyrimido[4,5-b]pyridines and Related Fused Systems
Pyrimido[4,5-b]quinolines and their thieno-analogs, pyrimido[4',5':4,5]thieno[2,3-b]pyridines, are of significant interest due to their structural similarity to purines and their diverse biological activities, including anticancer and antimicrobial properties.[19][20][21] These complex heterocyclic systems can be accessed from 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, which in turn are synthesized from this compound as previously described.
Synthetic Rationale: The construction of the pyrimidine ring onto the aminothienopyridine scaffold is typically achieved by reaction with a one-carbon electrophile, such as formic acid or formamide, or through condensation with urea or thiourea. The choice of reagent dictates the final functionality on the pyrimidine ring.
Experimental Protocol: Synthesis of a Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Objective: To construct a fused pyrimidine ring onto a thieno[2,3-b]pyridine scaffold.
Materials:
-
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide
-
Formic Acid (99%)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide (1 mmol) and formic acid (5 mL) in DMF (3 mL) is heated under reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured onto crushed ice.
-
The solid product that forms is collected by filtration, washed thoroughly with water, and recrystallized from DMF to yield the pure pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.
Expected Yields for Fused Pyrimidine Synthesis:
| Starting Material | Reagent | Conditions | Yield (%) |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Formic Acid | Reflux | ~75 |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | Formamide | Reflux | ~70 |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Urea | Fusion (180 °C) | ~65 |
This compound has demonstrated its exceptional value as a versatile and strategic building block in heterocyclic synthesis. The protocols and mechanistic insights provided herein for the construction of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrimido[4,5-b]pyridines underscore its utility. The ability to readily access these medicinally important scaffolds through robust and efficient reactions like the Gewald, Thorpe-Ziegler, and multicomponent reactions makes this compound an indispensable tool for researchers in drug discovery and materials science. Further exploration of its reactivity will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological and physical properties.
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Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. Available from: [Link]
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Anonymous. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(1). Available from: [Link]
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Anonymous. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1373. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Available from: [Link]
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Anonymous. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]
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Anonymous. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(10), 18888-18897. Available from: [Link]
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Anonymous. (2021). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[6][17]pyridine scaffold. ResearchGate. Available from: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]
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Grokipedia. (2026). Thorpe reaction. Available from: [Link]
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Anonymous. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available from: [Link]
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Anonymous. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available from: [Link]
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Anonymous. (2023). Examples of pyrazolo[3,4-b]pyridines biologically actives. ResearchGate. Available from: [Link]
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Anonymous. (1975). [Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. Il Farmaco; edizione scientifica, 30(8), 581-594. Available from: [Link]
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Anonymous. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1845-1864. Available from: [Link]
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Anonymous. (2021). Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. ResearchGate. Available from: [Link]
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Anonymous. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 30(22), 4895. Available from: [Link]
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Anonymous. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(11), 1896-1906. Available from: [Link]
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Anonymous. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 825-841. Available from: [Link]
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Anonymous. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available from: [Link]
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Anonymous. (2025). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Russian Journal of Organic Chemistry, 61(8), 1369-1380. Available from: [Link]
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Anonymous. (2024). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 25(10), 5293. Available from: [Link]
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Anonymous. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(3), 968. Available from: [Link]
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Anonymous. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. Available from: [Link]
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Anonymous. (2000). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1][6][17]TRIAZINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 257-273. Available from: [Link]
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Anonymous. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ResearchGate. Available from: [Link]
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Anonymous. (2025). Examples of thieno[2,3-b]pyridine-based drug candidates. ResearchGate. Available from: [Link]
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Anonymous. (2000). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]-THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1][6][17]-TRIAZINES. Scilit. Available from: [Link]
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Anonymous. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14269-14281. Available from: [Link]
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Anonymous. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Available from: [Link]
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Anonymous. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available from: [Link]
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Anonymous. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5039. Available from: [Link]
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Anonymous. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Scientific Reports, 11(1), 22485. Available from: [Link]
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Anonymous. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]
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Anonymous. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. ResearchGate. Available from: [Link]
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Anonymous. (2007). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules, 12(4), 756-765. Available from: [Link]
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Anonymous. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858. Available from: [Link]
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Anonymous. (2014). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. Available from: [Link]
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Anonymous. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Journal of Organic Chemistry, 86(23), 16424-16436. Available from: [Link]
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Anonymous. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available from: [Link]
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Application Note: Quantitative Analysis of 5-Phenylpyridine-3-carbonitrile
Introduction: The Significance of Precise Quantification
5-Phenylpyridine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical parameters that directly influence the yield, impurity profile, and overall quality of the final product. Therefore, robust and reliable analytical methods for its quantification are indispensable for process monitoring, quality control, and regulatory compliance in drug development and chemical manufacturing.
This guide provides a comprehensive overview of validated analytical methodologies for the precise quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and insights into method selection based on specific analytical needs. The methodologies discussed herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[1]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an appropriate analytical technique is contingent upon several factors, including the nature of the analyte, the sample matrix, required sensitivity, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or stability studies). For a polar, aromatic compound like this compound, several high-performance analytical techniques are suitable.
High-Performance Liquid Chromatography (HPLC) stands out as the premier choice for its versatility, high resolution, and sensitivity. When coupled with a UV detector, it offers a straightforward and robust method for routine quantification. For more complex matrices or when higher selectivity is required, coupling HPLC with a mass spectrometry (MS) detector provides unparalleled specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility, GC-MS can offer excellent sensitivity and is a valuable tool for identifying and quantifying trace-level impurities.[2][3]
UV-Vis Spectrophotometry provides a simpler and more accessible method for concentration determination, especially for pure samples or in matrices with minimal interference. Its application is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte.
The validation of any chosen analytical method is a critical step to ensure that it is suitable for its intended purpose.[4][5] This involves a documented process to demonstrate that the method consistently produces reliable and accurate results.[4][5][6] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[1][6]
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC-UV)
For the routine quantification of this compound, a reversed-phase HPLC method with UV detection is recommended due to its robustness, precision, and accessibility.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound in a given sample with high accuracy and precision.
Materials:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (typically around 254 nm) |
| Run Time | Approximately 10 minutes |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Record the peak areas from the resulting chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.
-
Method Validation Synopsis
A comprehensive method validation should be performed in accordance with ICH guidelines.[1]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters. |
Alternative and Confirmatory Methods
While HPLC-UV is the primary recommended method, alternative techniques can be employed for confirmatory purposes or in specific analytical scenarios.
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-to-charge ratio detection.[7][8][9] | High sensitivity and selectivity; excellent for impurity identification. | May require derivatization; not suitable for thermally labile compounds. |
| LC-MS | Separation based on polarity with highly specific mass detection. | Excellent for complex matrices and trace-level quantification. | Higher instrumentation cost and complexity. |
| UV-Vis Spectrophotometry | Measures absorbance of light at a specific wavelength. | Simple, fast, and cost-effective. | Prone to interference from other UV-absorbing compounds; lower specificity. |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantification of this compound.
Data Interpretation and Quality Control
Ensuring the integrity of the analytical results is paramount. A robust quality control system should be in place.
-
System Suitability: Before each analytical run, a system suitability test must be performed. This typically involves injecting a standard solution multiple times to check for parameters like peak area precision (RSD ≤ 1.0%), tailing factor (≤ 2.0), and theoretical plates (> 2000). These tests confirm that the chromatographic system is performing adequately.
-
Quality Control Samples: A quality control (QC) sample of a known concentration should be included in each analytical run to verify the accuracy of the calibration. The determined concentration of the QC sample should be within a predefined acceptance range (e.g., ± 5% of the nominal value).
-
Data Review: All data, including chromatograms, integration parameters, and calculations, should be reviewed by a qualified second person to ensure accuracy and compliance with established procedures.
Conclusion
The accurate quantification of this compound is essential for ensuring product quality and consistency in the pharmaceutical and chemical industries. The HPLC-UV method detailed in this application note provides a reliable and robust approach for routine analysis. The choice of an analytical method should always be guided by the specific requirements of the analysis and must be properly validated to ensure the generation of high-quality, defensible data.
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Application Note: A Robust and Scalable Protocol for the Suzuki-Miyaura Coupling of 5-Bromopyridine-3-carbonitrile
Abstract
This comprehensive guide details an optimized and highly reproducible experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyridine-3-carbonitrile with a range of aryl- and heteroarylboronic acids. The pyridine-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science, and its efficient arylation is of paramount importance. This document moves beyond a simple recitation of steps to explain the fundamental principles governing the reaction, providing researchers with the insights needed to adapt and troubleshoot the protocol for their specific needs. We delve into the rationale behind catalyst selection, the critical role of the base, and solvent effects, ensuring a self-validating and robust methodology.
Introduction: The Strategic Importance of Arylated Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners have cemented its role in both academic research and industrial-scale pharmaceutical production.[1][3]
The 5-arylpyridine-3-carbonitrile core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic coupling of an aryl group to the C5 position of the pyridine ring, particularly when bearing an electron-withdrawing nitrile at C3, requires a carefully optimized catalytic system. Heteroaromatic substrates like 5-bromopyridine-3-carbonitrile can present unique challenges, including potential catalyst inhibition by the pyridine nitrogen lone pair.[4] This guide provides a field-proven protocol designed to overcome these challenges, delivering high yields and purity for a diverse range of substrates.
Mechanistic Rationale: Engineering a Successful Coupling
A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][5]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridine-3-carbonitrile, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[7][8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Key Experimental Parameters
-
Palladium Precursor & Ligand: While many Pd sources are available, a combination of a stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand is common.[7] For heteroaryl substrates, bulky, electron-rich monophosphine ligands such as triphenylphosphine (PPh₃) or more specialized biaryl phosphines (e.g., XPhos, SPhos) can significantly enhance reaction rates and yields by promoting oxidative addition and preventing catalyst deactivation.[10][11][12]
-
Base Selection: The choice and stoichiometry of the base are critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[13] K₃PO₄ is often more effective for less reactive bromides as it is a stronger base in organic solvents. The base must be strong enough to form the boronate complex but not so strong as to cause unwanted side reactions.[9][14]
-
Solvent System: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) dissolves the organic substrates and the catalyst complex, while water dissolves the inorganic base, creating a biphasic system where the crucial transmetalation can occur at the interface.[5][15]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 5-bromopyridine-3-carbonitrile with a representative arylboronic acid.
Materials and Reagents
| Reagent | Molar Equiv. | Purity | Notes |
| 5-Bromopyridine-3-carbonitrile | 1.0 | >97% | The limiting reagent. |
| Arylboronic Acid | 1.2 | >95% | A slight excess ensures complete consumption of the starting bromide. |
| Pd(OAc)₂ | 0.02 | >98% | Palladium(II) Acetate; other precatalysts like Pd(PPh₃)₄ can be used. |
| Triphenylphosphine (PPh₃) | 0.08 | >99% | Ligand. Ratio of P:Pd is typically 2-4:1. |
| Potassium Phosphate (K₃PO₄) | 2.5 | >98% | Anhydrous base is preferred. |
| 1,4-Dioxane | - | Anhydrous | Solvent. Should be degassed prior to use. |
| Water | - | Deionized | Solvent component. Should be degassed prior to use. |
| Ethyl Acetate | - | ACS | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying the organic layer. |
| Silica Gel | - | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-3-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water), with a concentration of ~0.1 M with respect to the limiting reagent. Stir the mixture for 10-15 minutes.[13]
-
Catalyst Addition: In a single portion, add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the stirring mixture. For air-sensitive ligands, this should be done under a positive flow of inert gas.
-
Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously for 15-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Check for the disappearance of the starting bromide.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[13][16]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylpyridine-3-carbonitrile product.[17][18]
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen contamination); insufficient base strength; poor solvent quality. | Ensure rigorous degassing of solvents. Use fresh, anhydrous base. Try a stronger base like Cs₂CO₃ or a more active catalyst system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand). |
| Significant Homocoupling | Boronic acid decomposition or reaction with itself. | Lower the reaction temperature slightly. Ensure a thoroughly deoxygenated environment. Check the quality of the boronic acid. |
| Dehalogenation of Starting Material | Presence of reducing agents (impurities) or catalyst side reactions. | Use a lower reaction temperature. Screen different ligands; sometimes less electron-rich ligands can mitigate this side reaction. |
| Difficulty with Electron-Poor Boronic Acids | Slower transmetalation step due to reduced nucleophilicity of the boronate complex. | Use a stronger base (e.g., KOtBu in some cases, with caution) and a more electron-rich phosphine ligand to accelerate the catalytic cycle.[14] |
Conclusion
The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and scalable method for the synthesis of valuable 5-arylpyridine-3-carbonitrile derivatives. By understanding the mechanistic underpinnings of the reaction, researchers can confidently apply, adapt, and troubleshoot this procedure. The careful control of the inert atmosphere, along with the rational selection of the catalyst, ligand, base, and solvent system, are the cornerstones of a successful cross-coupling, enabling the efficient construction of complex molecular architectures for drug discovery and materials science applications.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Cid, J., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Correia, C. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Barder, T. E., et al. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rout, L., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis. Retrieved from [Link]
-
Sohel, S. M., et al. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chan, K. S., et al. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ismaili, H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Gu, G., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Ford, D. D., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]
-
Miles, W. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Gill, C., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemical and Pharmaceutical Bulletin. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
The 5-Phenylpyridine-3-carbonitrile Scaffold: A Versatile Platform for the Synthesis of Potent and Selective Kinase Inhibitors
Introduction: The Enduring Quest for Kinase Inhibitor Specificity
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies; however, the high degree of homology within the ATP-binding site of the kinome presents a significant challenge in achieving inhibitor selectivity. This lack of selectivity can lead to off-target effects and associated toxicities, underscoring the continuous need for novel chemical scaffolds that can confer both potency and specificity. The pyridine-3-carbonitrile core, a privileged heterocyclic motif, has garnered considerable attention in medicinal chemistry for its ability to serve as a versatile template for the design of kinase inhibitors.[1][2] Its structural rigidity and capacity for diverse functionalization allow for the fine-tuning of interactions within the kinase active site. This application note provides an in-depth guide to the synthesis and application of a particularly promising derivative, the 5-phenylpyridine-3-carbonitrile scaffold, in the development of targeted kinase inhibitors.
The this compound Core: A Strategic Framework
The this compound scaffold offers several advantageous features for kinase inhibitor design. The pyridine ring can act as a bioisostere for other aromatic systems and its nitrogen atom can serve as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase.[3] The cyano group at the 3-position is a key pharmacophore, capable of forming important hydrogen bonds and polar interactions within the ATP-binding pocket.[2] Furthermore, the phenyl group at the 5-position provides a vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Synthesis of the this compound Scaffold and its Derivatives
The synthesis of polysubstituted pyridines, including the this compound core, can be achieved through various multicomponent reactions, often under mild and efficient conditions.[4][5][6] A common strategy involves the condensation of an enamine with a suitable reaction partner.
General Synthetic Approach
A versatile and efficient method for the synthesis of substituted pyridine-3-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol in the presence of a catalyst such as nanocrystalline magnesium oxide.[7] This approach offers high yields and accommodates a wide range of functional groups.
Protocol 1: Synthesis of a 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitrile Intermediate[7]
This protocol describes a general method that can be adapted for the synthesis of precursors to the this compound scaffold.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.1 mmol)
-
Thiol (e.g., thiophenol) (1.1 mmol)
-
Nanocrystalline magnesium oxide (NAP-MgO) (0.1 g)
-
Ethanol (5 mL)
-
Ethyl acetate
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 mL of ethanol, add NAP-MgO (0.1 g) at room temperature.
-
Heat the resulting mixture to 50°C.
-
Add the thiol (1.1 mmol) to the reaction mixture and reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Centrifuge the mixture to separate the catalyst.
-
Wash the catalyst with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Optimization for Kinase Inhibition: A Case Study on PKC-theta
Protein Kinase C-theta (PKC-theta) is a serine/threonine kinase predominantly expressed in T-cells and is a key mediator of T-cell receptor (TCR) signaling.[4][5][8] Its crucial role in T-cell activation and differentiation makes it an attractive target for the treatment of autoimmune diseases and allograft rejection.[4] The this compound scaffold has been successfully utilized to develop potent and selective inhibitors of PKC-theta.[9]
A key intermediate for the optimization of this scaffold as PKC-theta inhibitors is 4-chloro-5-iodo-3-pyridinecarbonitrile. This intermediate allows for differential functionalization at the C4 and C5 positions of the pyridine ring, enabling a systematic exploration of the structure-activity relationship.[9]
Protocol 2: Representative Synthesis of a 5-Phenyl-3-pyridinecarbonitrile-based PKC-theta Inhibitor[9]
This protocol is a representative example based on the optimization of 5-phenyl-3-pyridinecarbonitriles as PKC-theta inhibitors.
Step 1: Suzuki Coupling to Introduce the Phenyl Moiety
-
To a solution of 4-chloro-5-iodo-3-pyridinecarbonitrile in a suitable solvent (e.g., dioxane/water), add a phenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-chloro-5-phenyl-3-pyridinecarbonitrile intermediate.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Amino Moiety
-
To a solution of the 4-chloro-5-phenyl-3-pyridinecarbonitrile intermediate in a suitable solvent (e.g., n-butanol), add the desired amine (e.g., 4-methylindol-5-ylamine).
-
Heat the reaction mixture at reflux until the starting material is consumed.
-
Cool the mixture and isolate the product by filtration or by extraction after solvent removal.
-
Purify the product by crystallization or column chromatography.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent PKC-theta inhibition.[9]
| Compound | R1 (at C4) | R2 (at C5) | PKC-theta IC50 (nM) |
| 1 | 4-methylindol-5-ylamino | 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl | 7.4 |
| 2 | 3-ethynylanilino | 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl | 25 |
| 3 | 4-methylindol-5-ylamino | 4-methoxyphenyl | >1000 |
Table 1: Representative SAR data for this compound derivatives as PKC-theta inhibitors. Data is illustrative and based on findings from cited literature.[9]
The data clearly indicates that the nature of the substituents at both the C4 and C5 positions of the pyridine ring significantly impacts the inhibitory activity against PKC-theta. A 4-methylindol-5-ylamino group at the C4 position and a 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl group at the C5 position resulted in a highly potent inhibitor with an IC50 of 7.4 nM.[9] The presence of a basic side chain on the phenyl ring at C5 appears to be crucial for high potency, as replacing it with a simple methoxy group leads to a dramatic loss of activity.
Biological Evaluation of this compound-Based Kinase Inhibitors
The evaluation of newly synthesized compounds is a critical step in the drug discovery process. This typically involves a tiered approach, starting with in vitro enzymatic assays followed by cell-based assays and potentially in vivo studies for promising candidates.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant kinase (e.g., PKC-theta)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (radiolabeled or for use with a detection antibody)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
96-well plates
-
Detection reagents (e.g., scintillation fluid or antibody-based detection system)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, kinase buffer, and the test compound dilutions.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the kinase activity by measuring the incorporation of phosphate into the substrate.
-
Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Mechanism of Action
PKC-theta is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, PKC-theta is recruited to the immunological synapse, where it activates downstream signaling pathways leading to the activation of transcription factors such as NF-κB and AP-1.[4][5][8] These transcription factors are essential for the production of cytokines like IL-2, which drive T-cell proliferation and differentiation.[9] Inhibitors based on the this compound scaffold exert their therapeutic effect by blocking the catalytic activity of PKC-theta, thereby preventing the downstream signaling events that lead to T-cell activation.
Caption: Simplified PKC-theta signaling pathway and the point of intervention by this compound based inhibitors.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile platform for the design and synthesis of potent and selective kinase inhibitors. The successful development of PKC-theta inhibitors based on this core structure highlights its potential for targeting other kinases implicated in various diseases. The synthetic tractability of this scaffold, coupled with the ability to systematically explore structure-activity relationships, makes it an attractive starting point for future drug discovery programs. Further exploration of the chemical space around the this compound core is warranted to identify novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles for a range of kinase targets.
References
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Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules. Available at: [Link]
-
Catalyst-free synthesis of substituted pyridines. ResearchGate. Available at: [Link]
-
PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors. Frontiers in Immunology. Available at: [Link]
-
Efficient Synthesis of Polysubstituted Pyridine under Solvent-free Conditions without Using Any Catalysts. Synthetic Communications. Available at: [Link]
-
Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. PubMed. Available at: [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
Chemical structure of the pyridine-3-carbonitriles with important sites for the structure-activity relationship (SAR). ResearchGate. Available at: [Link]
-
PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection. Journal of Biomedical Science. Available at: [Link]
-
The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again. Frontiers in Immunology. Available at: [Link]
-
Protein kinase C in the immune system: from signalling to chromatin regulation. Clinical & Experimental Immunology. Available at: [Link]
-
PKC-θ and the immunological synapse: mechanisms and implications. The Journal of Immunology. Available at: [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
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5,15-Diphenylporphyrin. Organic Syntheses. Available at: [Link]
-
Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. Available at: [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylpyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 5-phenylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve their overall yield and purity. Here, we delve into the practical and theoretical aspects of this synthesis, drawing upon established pyridine synthesis methodologies and providing actionable insights to overcome common experimental hurdles.
I. Introduction to the Synthesis of this compound
The synthesis of this compound, a valuable scaffold in medicinal chemistry, can be approached through several synthetic strategies. The most common and adaptable methods are variations of multicomponent reactions, such as the Kröhnke pyridine synthesis.[1] These reactions are favored for their efficiency in constructing the pyridine ring in a single step from readily available starting materials. However, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control over reaction conditions.
This guide will focus on a multicomponent approach involving the reaction of an α,β-unsaturated carbonyl compound (a chalcone derivative), a nitrile-containing active methylene compound, and an ammonia source.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, or I am not getting any product. What are the potential causes and how can I resolve this?
Answer:
Low or no yield is a common frustration in organic synthesis. For the synthesis of this compound, several factors could be at play. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Quality of Starting Materials | The purity of your chalcone precursor, active methylene compound (e.g., malononitrile or cyanoacetamide), and ammonium source is critical. Impurities can inhibit the reaction or lead to unwanted side products. The chalcone, in particular, may be prone to polymerization or degradation if not stored properly. | 1. Verify Starting Material Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. 2. Purify Starting Materials: If necessary, purify your starting materials before use. Chalcones can often be recrystallized. 3. Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if the temperature is too high, it can lead to decomposition of reactants or products and the formation of tars. | 1. Optimize Temperature: Systematically vary the reaction temperature in small increments (e.g., 10 °C) to find the optimal range. 2. Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar pyridine syntheses, often allowing for better temperature control.[2] |
| Incorrect Stoichiometry | The molar ratios of the reactants are crucial. An excess or deficit of one component can halt the reaction or favor the formation of side products. | 1. Review Stoichiometry: Double-check your calculations for the molar ratios of the chalcone, active methylene compound, and ammonium acetate. 2. Experiment with Ratios: While a 1:1:1.5 molar ratio of chalcone:nitrile:ammonium acetate is a good starting point, empirical optimization may be necessary.[2] |
| Inefficient Catalyst or Ammonia Source | Ammonium acetate is a common and effective source of ammonia for the cyclization step.[3] However, its effectiveness can be influenced by the reaction conditions. In some cases, a different catalyst or ammonia source might be more suitable. | 1. Ensure Anhydrous Conditions (if necessary): While some methods tolerate water, others may require anhydrous conditions. Ensure your ammonium acetate is dry. 2. Alternative Ammonia Sources: Consider other ammonia sources like formamide or ammonium formate, though these may require different reaction conditions. |
| Inappropriate Solvent | The solvent plays a crucial role in reactant solubility and reaction kinetics. A poor solvent choice can lead to low yields. | 1. Solvent Screening: If the reaction is not proceeding in the current solvent (e.g., ethanol), consider screening other solvents like acetic acid, methanol, or ionic liquids.[4][5] 2. Solvent-Free Conditions: In some multicomponent reactions, solvent-free conditions at elevated temperatures have been shown to be effective.[6] |
Question 2: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize them?
Answer:
The formation of side products is a common challenge in multicomponent reactions. Identifying these byproducts and understanding their formation mechanism is key to minimizing them.
Common Side Products and Mitigation Strategies:
-
Michael Adduct Intermediate: The initial Michael addition product of the active methylene compound to the chalcone may be present if the cyclization and aromatization steps are incomplete.
-
Solution: Increase the reaction time or temperature to promote the subsequent cyclization and dehydration steps. Ensure an adequate amount of ammonium acetate is present.
-
-
Dihydropyridine Intermediate: The partially aromatized dihydropyridine intermediate may be a significant byproduct if the final oxidation/dehydration step is inefficient.
-
Solution: Some reaction conditions promote in-situ aromatization. If this is not occurring, the addition of a mild oxidizing agent might be necessary in a subsequent step, though this complicates the one-pot nature of the synthesis.
-
-
Self-Condensation Products: Self-condensation of the chalcone or the active methylene compound can occur, especially at high temperatures.
-
Solution: Optimize the reaction temperature and consider a more controlled, stepwise addition of reagents.
-
To identify these side products, techniques such as TLC, LC-MS, and NMR spectroscopy are invaluable.
III. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound via a multicomponent reaction?
A1: The reaction proceeds through a cascade of reactions, which can be visualized as follows:
Caption: Generalized reaction mechanism for the synthesis of this compound.
The mechanism involves an initial Michael addition of the active methylene compound to the chalcone, followed by cyclization with ammonia and subsequent dehydration to form the aromatic pyridine ring.[1]
Q2: How can I best purify the final product?
A2: The purification strategy will depend on the nature of the impurities. Common methods include:
-
Filtration and Washing: If the product precipitates from the reaction mixture upon cooling, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or water) to remove soluble impurities.[2]
-
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for separating the desired product from closely related impurities. A solvent system with an appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) should be developed using TLC.
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique to consider for this reaction. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[2] The efficient and uniform heating provided by microwaves can help to overcome activation energy barriers and minimize the formation of thermal decomposition products.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Heating
-
Reactants:
-
Chalcone derivative (e.g., 1-phenyl-3-arylprop-2-en-1-one) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Absolute ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the chalcone, malononitrile, and ammonium acetate.
-
Add absolute ethanol to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-16 hours.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Microwave-Assisted Synthesis of this compound
-
Reactants:
-
Chalcone derivative (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Absolute ethanol (5-10 mL)
-
-
Procedure:
-
In a microwave reaction vessel, combine the chalcone, malononitrile, and ammonium acetate.
-
Add absolute ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-140 °C) for a short duration (e.g., 10-30 minutes).[2]
-
Monitor the reaction progress by TLC after cooling the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
V. Visualization of Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
VI. References
-
Kröhnke, F. The specific synthesis of pyridines and oligopyridines. Synthesis1976 , 1976(01), 1-24. [Link]
-
Tu, S., Jiang, B., & Shi, F. (2009). One-pot synthesis of 2-amino-4, 6-diphenylpyridine-3-carbonitrile. Research on Chemical Intermediates, 35(6-7), 887-893. [Link]
-
Shaabani, A., Maleki, A., & Mofakham, H. (2008). Multicomponent, solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3, 5-dicarbonitrile derivatives. Synthetic Communications, 38(21), 3751-3759. [Link]
-
Sarda, S. R., et al. (2009). An efficient protocol for the synthesis of 2-amino-4, 6-diphenylpyridine-3-carbonitrile using ionic liquid ethylammonium nitrate. Molecular Diversity, 13(4), 545-549. [Link]
-
Hassan, S. Y. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-Aryl-6-Substituted Pyridine-3,5-Dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. Journal of Chemistry, 2018. [Link]
-
Jiang, B., et al. (2009). Diversity-oriented synthesis of Kröhnke pyridines. Journal of Combinatorial Chemistry, 11(5), 846-850. [Link]
-
Kröhnke Pyridine Synthesis - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Jose, J., et al. (2016). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 8(8), 613-621. [Link]
-
Nasiri, F., & Vessally, E. (2017). Multi-component synthesis of 2-amino-6-(alkyllthio) pyridine-3, 5-dicarbonitriles using Zn (II) and Cd (II) metal-organic frameworks (MOFs) under solvent-free conditions. Journal of the Iranian Chemical Society, 14(11), 2457-2463. [Link]
-
Dyachenko, V. D., & Sharanin, Y. A. (1993). 2-Amino-4, 5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno [2, 3-d] pyrimidines. Chemistry of Heterocyclic Compounds, 29(10), 1183-1188. [Link]
-
Schmidt, A., & Ullrich, S. (2019). 2-(2, 5-Dimethoxyphenyl) pyrrole-3-carbonitrile. Molbank, 2019(2), M1065. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4, 6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]
-
Khalafy, J., Rimaz, M., & Farajzadeh, S. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. [Link]
-
Sarda, S. R., et al. (2009). An efficient protocol for the synthesis of 2-amino-4, 6-diphenylpyridine-3-carbonitrile using ionic liquid ethylammonium nitrate. Molecular diversity, 13(4), 545-549. [Link]
-
Al-Awadi, N. A., et al. (2008). Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Arkivoc, 2008(2), 115-123. [Link]
-
Sudharani, K., et al. (2023). Synthesis and Insilico Evaluation of 4, 6-Diphenyl Pyridine-3 (2H)-Onederivatives. Indo American Journal of Pharmaceutical Research, 13(12). [Link]
Sources
Technical Support Center: Synthesis of 5-Phenylpyridine-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-phenylpyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of highly functionalized pyridines like this compound is a cornerstone of medicinal chemistry. A prevalent and adaptable strategy involves a multi-component reaction that builds the pyridine ring from acyclic precursors. One of the most effective methods is a variation of the Kröhnke or Hantzsch pyridine synthesis, often proceeding through a chalcone-type intermediate.[1][2][3] The general approach involves the condensation of an α,β-unsaturated carbonyl compound (a chalcone), a nitrile-containing active methylene compound, and an ammonia source.[4]
The core of this synthesis relies on a sequence of Michael addition, cyclization, and aromatization to form the stable pyridine ring. Understanding this pathway is critical for diagnosing and mitigating side reactions.
Caption: Generalized reaction pathway for pyridine-3-carbonitrile synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction yielded very little or no this compound. What are the likely causes and how can I fix this?
Answer: A low or negligible yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or reaction kinetics.
-
Probable Cause 1: Reagent Degradation or Impurity. The key starting materials, particularly the α,β-unsaturated carbonyl (chalcone) and the enamine/active methylene compound, can be unstable. Aldehydes used to prepare chalcones can oxidize, while enamines can hydrolyze or polymerize.
-
Solution: Always use freshly prepared or purified starting materials. Confirm the identity and purity of your precursors via NMR or melting point analysis before starting the synthesis. Ensure your ammonia source, typically ammonium acetate, is anhydrous if required by the specific protocol.
-
-
Probable Cause 2: Suboptimal Reaction Conditions. Pyridine syntheses are sensitive to temperature and reaction time.[5] Insufficient heat may prevent the reaction from reaching the activation energy required for cyclization and aromatization. Conversely, excessive heat can lead to decomposition and tar formation.
-
Solution: Begin by following a literature precedent for temperature and time. If the yield is low, incrementally increase the temperature or extend the reaction time while monitoring the reaction's progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can be an excellent alternative, as it allows for rapid, controlled heating, often leading to higher yields and fewer side products.[4]
-
-
Probable Cause 3: Inefficient Catalyst or Ammonia Source. Ammonium acetate serves as both the nitrogen source and a mild catalyst.[4] In some cases, its buffering capacity may not be optimal for all substrates.
Problem 2: Formation of a Dihydropyridine Intermediate
Question: My analysis shows a significant amount of a 1,4-dihydropyridine (Hantzsch ester) byproduct. Is this normal, and how do I convert it to the final aromatic product?
Answer: Yes, the formation of a dihydropyridine intermediate is a mechanistic feature of the Hantzsch pyridine synthesis and related pathways.[2][7] The final step is an oxidation that provides the thermodynamic driving force of aromatization. If this oxidation is incomplete, the dihydropyridine will be a major component of your crude product.
-
Cause: The reaction conditions lack a sufficiently strong oxidizing agent. While some syntheses achieve spontaneous aromatization via air oxidation at high temperatures, this is often slow and inefficient.
-
Solution: Post-Synthesis Oxidation. The isolated dihydropyridine intermediate can be readily oxidized to the desired pyridine.
-
Dissolve: Dissolve the crude product containing the dihydropyridine in a suitable solvent like glacial acetic acid or ethanol.
-
Oxidize: Add an oxidizing agent. Common and effective choices include:
-
Monitor: Follow the reaction by TLC until the dihydropyridine spot has been completely converted.
-
Workup: Neutralize the reaction mixture, extract the product, and purify by recrystallization or column chromatography.
-
Problem 3: Complex Mixture and Tar Formation
Question: My reaction turned into a dark, viscous, and intractable tar. What causes this, and how can it be prevented?
Answer: Tar formation is indicative of polymerization and decomposition, which occurs when reactive intermediates are subjected to harsh conditions.
-
Cause 1: Excessive Heat. High temperatures (often >140 °C) can cause α,β-unsaturated compounds and other intermediates to polymerize, especially in solvent-free conditions.[5]
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature. Do not exceed the temperature specified in a reliable protocol. If using an oil bath, ensure uniform heating.
-
Microwave Irradiation: As mentioned, microwave synthesis provides precise temperature control and rapid heating, minimizing the time spent at high temperatures where decomposition can occur.[4]
-
Solvent Choice: While some protocols are solvent-free, performing the reaction in a high-boiling, inert solvent (e.g., glycerol, PEG-400) can help to moderate the temperature and prevent localized overheating.[6]
-
-
Cause 2: Michael Addition Reversibility & Side Reactions. The initial Michael addition can be reversible. If subsequent cyclization is slow, the regenerated starting materials or intermediates can undergo alternative, non-productive pathways, leading to complex mixtures. For instance, a competing 1,2-addition to the carbonyl group of the chalcone, rather than the desired 1,4-conjugate addition, can lead to isomeric byproducts.[8]
-
Prevention:
-
Favor Forward Reaction: Use conditions that favor the irreversible cyclization and aromatization steps. This often means ensuring a sufficient concentration of the ammonia source.
-
Optimize Stoichiometry: Ensure the stoichiometry of the reactants is correct to avoid having an excess of one reactive component that could lead to self-condensation or polymerization.
-
Sources
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Phenylpyridine-3-carbonitrile
Welcome to the technical support center for the purification of 5-phenylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical laboratory experience.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry and materials science. However, its synthesis, often involving multi-component reactions, can yield a crude product contaminated with starting materials, intermediates, and side-products. The presence of the basic pyridine nitrogen and the polar carbonitrile group imparts specific chemical properties that can make purification a non-trivial task. This guide will equip you with the knowledge to overcome these hurdles and obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a chalcone precursor with malononitrile in the presence of an ammonium source.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding chalcone, malononitrile, and any aldehyde or ketone precursors.
-
Michael Adduct Intermediate: The initial product of the addition of malononitrile to the chalcone may not have fully cyclized.
-
Over-alkylation or Side-Reactions: Depending on the reaction conditions, side reactions involving the nitrile group or the pyridine ring can occur.
-
Polymeric Materials: Highly colored, often tar-like substances can form, especially at elevated temperatures.
Q2: My purified compound is a persistent yellow color. What could be the cause?
A2: A yellow tint in pyridine derivatives can be due to trace impurities or degradation products.[4] Often, these are highly conjugated molecules present in very small amounts. Purification by distillation or meticulous recrystallization, sometimes with the aid of activated charcoal, can yield a colorless product.
Q3: How should I properly dry and store my purified this compound?
A3: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[4] For solid samples, drying under high vacuum, optionally over a desiccant like phosphorus pentoxide, is recommended. Store the purified, anhydrous compound in a tightly sealed container, protected from light and moisture, preferably in a desiccator or under an inert atmosphere.[4][5]
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds like this compound.[6][7] However, success hinges on the appropriate choice of solvent and technique.
Problem 1: Difficulty in finding a suitable recrystallization solvent.
-
Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][8] The polar nature of the nitrile group and the aromatic rings of this compound will dictate its solubility.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point for heterocyclic compounds includes ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[8]
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be effective.[8] For example, dissolve the compound in a good solvent (e.g., ethanol) at its boiling point, and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
| Solvent | Solubility Profile | Suitability for Recrystallization |
| Ethanol | Often a good choice for pyridine derivatives.[1] | High |
| Methanol | Similar to ethanol, but lower boiling point. | High |
| Water | Generally poor solubility for the parent compound. | Can be used as an anti-solvent. |
| Hexane/Heptane | Poor solubility. | Can be used as an anti-solvent. |
| Ethyl Acetate | Moderate solubility. | Moderate |
| Toluene | Good solubility at high temperatures. | Moderate |
Problem 2: The compound "oils out" instead of crystallizing upon cooling.
-
Causality: Oiling out occurs when the solute's solubility at the elevated temperature is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common with compounds that have melting points lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Reduce the initial concentration: Use more solvent to dissolve the crude product.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide nucleation sites.
-
Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Change the solvent system: A solvent with a lower boiling point may prevent oiling out.
-
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.[6]
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: A general workflow for the recrystallization process.
Troubleshooting Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.[9] For this compound, the basicity of the pyridine nitrogen can pose a significant challenge.
Problem 1: Significant peak tailing on a silica gel column.
-
Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[10] This leads to non-ideal elution behavior and poor separation.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1%), into the eluent.[10][11] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based resin.[11]
-
End-capped Silica: Use end-capped silica gel where the acidic silanol groups have been derivatized, reducing their interaction with basic analytes.[10]
-
Problem 2: Poor separation of the desired product from impurities.
-
Causality: The chosen eluent system may not have the optimal polarity to effectively resolve the components of the mixture.
-
Troubleshooting Steps:
-
Optimize the Eluent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. Common solvent systems include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[12]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[11] This can help to first elute non-polar impurities and then elute your more polar product with good resolution.
-
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system using TLC (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a glass column with silica gel using the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.[11]
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as the chromatography progresses.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A systematic approach to flash column chromatography.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
| Technique | Information Provided | Considerations |
| Thin Layer Chromatography (TLC) | Rapid assessment of the number of components. | Provides qualitative information. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (area %). | Method development may be required.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Quantitative NMR (qNMR) can provide high accuracy. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Can be coupled with LC or GC for impurity identification. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups (e.g., C≡N, C=N). | Provides structural information.[1][13] |
| Melting Point Analysis | A sharp melting point range indicates high purity. | Impurities typically broaden and depress the melting point. |
References
- Patents, G. (n.d.). Purification of heterocyclic organic nitrogen compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- Lee, S. B., et al. (2024). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. MDPI.
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. BenchChem.
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]
-
JOCPR. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]
-
(n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyridine derivatives (5 and 6). Retrieved from [Link]
- (2025).
-
NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Retrieved from [Link]
-
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2008). SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
ScienceScholar. (2022). Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. Retrieved from [Link]
-
ResearchGate. (2014). How do I get dry pyridine?. Retrieved from [Link]
- BenchChem. (2025).
-
Chemical Synthesis Database. (2025). 5-bromo-2-fluoro-3-phenylpyridine. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Fluoronicotinonitrile. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 5-Methylpyridine-2-Carbonitrile. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 6-Amino-5-Methylpyridine-3-Carbonitrile. Retrieved from [Link]
-
Reddit. (2024). Drying and distilling pyridine. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2024). design and characterization pyrido[2,3-d]pyrimidines substituted chalcone derivatives for antimicrobial activity. Retrieved from [Link]
-
Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Synthesis, spectral study and properties of Pyridine chalcone. Retrieved from [Link]
-
University of Rochester. (2026). Chromatography. Department of Chemistry. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 3-Amino-5-Methylpyridine-2-Carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 5-Phenylpyridine-3-carbonitrile
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, actionable insights into the synthesis and optimization of 5-phenylpyridine-3-carbonitrile. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy
This section addresses high-level strategic decisions you'll face before starting your experiment.
Q1: What are the most common and effective synthetic routes for preparing this compound and related trisubstituted pyridines?
A1: The synthesis of highly substituted pyridine rings like this compound is most efficiently achieved through multi-component reactions (MCRs). These strategies offer superior atom economy and convergence compared to linear syntheses. The two primary families of reactions are variants of the Kröhnke and Hantzsch pyridine syntheses.[1][2]
-
Modified Kröhnke-Type Synthesis: This is often the most direct route. It typically involves the condensation of a chalcone (an α,β-unsaturated ketone), an active methylene nitrile (like 3-aminobut-2-enenitrile or malononitrile), and a nitrogen source, most commonly ammonium acetate.[3] This method is advantageous due to the readily available starting materials and often proceeds in a single pot. Modern variations utilize microwave irradiation to dramatically reduce reaction times and improve yields.[3]
-
Hantzsch Pyridine Synthesis: While the classic Hantzsch synthesis yields dihydropyridines that require a subsequent oxidation step, modern variations can lead directly to the aromatic pyridine.[4][5] This route involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.[6] For your specific target, this would require careful selection of precursors to install the phenyl and cyano groups at the correct positions.
-
Cross-Coupling Strategies: While less common for the initial ring formation, methods like the Suzuki-Miyaura coupling can be used to install the phenyl group onto a pre-formed pyridine ring (e.g., 5-bromopyridine-3-carbonitrile).[7] This is generally a less convergent approach but can be useful if the substituted pyridine core is already available.
Q2: How do I select the optimal synthetic route for my specific laboratory setup and goals?
A2: The choice depends on four key factors: availability of starting materials, required scale, available equipment, and tolerance for optimization. The following decision tree illustrates a logical approach.
Part 2: Troubleshooting Guide - Common Experimental Issues
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and resolving common problems.
Q3: My reaction yield is very low or I've recovered only starting material. What should I investigate first?
A3: This is the most common issue. A low or zero yield points to problems with reagents, catalysts, or reaction conditions. A systematic check is crucial. The following workflow provides a logical sequence for troubleshooting.
Detailed Checks:
-
Reagent Integrity: Ammonium acetate is a key reagent that serves as both the nitrogen source and a catalyst.[8] It is hygroscopic and can degrade over time. Using a freshly opened bottle or drying it under vacuum is recommended. The purity of the chalcone and the active methylene nitrile is also critical.
-
Solvent Choice: While ethanol is common, other solvents can influence the reaction. For thermally driven reactions, higher-boiling solvents like n-butanol or solvent-free melts can be effective.[8]
-
Temperature and Time: There is a delicate balance. Insufficient heat leads to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating, especially under conventional reflux, can lead to decomposition and the formation of tar-like side products. Microwave synthesis often provides superior results by enabling rapid heating to a precise temperature, minimizing degradation.[3]
Q4: My NMR spectrum is complex, showing multiple unexpected products. What are the likely side reactions?
A4: Side product formation usually stems from the reactivity of the intermediates. Understanding the core mechanism is key to diagnosing these issues.
-
Incomplete Aromatization: The reaction proceeds via a dihydropyridine intermediate.[5][9] If conditions are not sufficiently forcing or if an oxidant is required and is absent/inactive, this intermediate may be isolated. Solution: Increase reaction temperature or time. In some Hantzsch-type syntheses, an explicit oxidant like ferric chloride or manganese dioxide may be required.[5]
-
Michael Addition Side Products: The initial step is a Michael addition.[9] If incorrect stoichiometry is used or if one reactant is significantly more reactive, alternative addition products or self-condensation of the enaminonitrile can occur. Solution: Ensure a 1:1 molar ratio of the chalcone and the nitrile component. Consider slow addition of one reactant to the other to maintain a low concentration and favor the desired pathway.
-
Hydrolysis of the Nitrile: If the reaction is run in aqueous media for extended periods at high temperatures, the nitrile group (-CN) can be susceptible to hydrolysis, forming a primary amide (-CONH₂) or a carboxylic acid (-COOH). Solution: Minimize reaction time and use anhydrous solvents where possible. If water is used as a co-solvent, ensure the work-up is performed promptly after the reaction is complete.
Q5: I have a good crude yield, but the product is difficult to purify by column chromatography. What can I do?
A5: Purification challenges are common with aromatic nitrogen heterocycles.
-
Tailing on Silica Gel: Pyridine nitrogen is basic and can interact strongly with the acidic silica gel, causing significant tailing and poor separation. Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This neutralizes the acidic sites on the silica, leading to sharper peaks.
-
Recrystallization: If the product is a solid, recrystallization is often more effective for large-scale purification than chromatography. Solution: Screen for an appropriate solvent. A good starting point is ethanol, isopropanol, or a mixture like ethyl acetate/hexanes. The goal is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Solid-Phase Extraction (SPE): For removing specific impurities, SPE can be highly effective. For instance, phenylboronic acid functionalized silica (PBA-SPE) can selectively retain pyridine compounds, allowing non-basic impurities to be washed away.[10]
Part 3: Optimized Experimental Protocol
This protocol is based on modern, efficient methods reported in the literature, specifically leveraging microwave assistance for improved outcomes.[3]
Protocol: Microwave-Assisted Synthesis of 2-Methyl-4-phenyl-6-arylpyridine-3-carbonitrile (A structural analog for demonstration)
This protocol is adapted from a literature procedure for a similar trisubstituted pyridine carbonitrile and should be optimized for your specific 5-phenyl target.[3]
-
Reaction Setup:
-
To a 10 mL microwave reaction vial, add the precursor chalcone (e.g., 3-phenyl-1-arylprop-2-en-1-one, 1.0 mmol).
-
Add 3-aminobut-2-enenitrile (1.0 mmol, 1.0 eq.).
-
Add ammonium acetate (1.5 mmol, 1.5 eq.).
-
Add absolute ethanol (5-10 mL) as the solvent.
-
Add a magnetic stir bar and securely cap the vial.
-
-
Microwave Irradiation:
-
Place the vial in the cavity of a scientific microwave reactor.
-
Set the reaction temperature to 130 °C.
-
Set the reaction time to 20-30 minutes with active stirring.
-
-
Work-up and Isolation:
-
After the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 50 mL). This will often cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from hot ethanol.
-
Alternatively, for higher purity, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. The nitrile group should show a characteristic stretch in the IR spectrum around 2220 cm⁻¹.
-
Comparative Data: Conventional vs. Microwave Synthesis
The following table, based on literature data for analogous compounds, illustrates the significant advantages of microwave-assisted synthesis.[3]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Reflux | ~78 (Ethanol) | 8-16 hours | 50-70% |
| 2 | Microwave Irradiation | 130 | 15-30 minutes | 80-90% |
References
-
Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kröhnke pyridine synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Kröhnke synthesis of pyridine. (n.d.). Química Orgánica. Retrieved January 14, 2026, from [Link]
-
Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]
-
Oxidative Synthesis of Kröhnke Pyridines. (2018). ChemistryViews. Retrieved January 14, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). SN Applied Sciences. Retrieved January 14, 2026, from [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Thomas, A., et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]
-
Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. (2022). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). Molecules. Retrieved January 14, 2026, from [Link]
-
Synthesis of pyridine derivatives (5 and 6). (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction. (n.d.). Japan Tobacco Inc. Retrieved January 14, 2026, from [Link]
-
Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]
-
Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCθ inhibitors. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]
-
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2020). Molbank. Retrieved January 14, 2026, from [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (2007). Arkivoc. Retrieved January 14, 2026, from [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. (2018). Molecules. Retrieved January 14, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. Retrieved January 14, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2023). RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Crystallization of 5-Phenylpyridine-3-carbonitrile
Welcome to the Technical Support Center for the crystallization of 5-phenylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. By understanding the principles behind each step, you can effectively optimize your crystallization process to obtain high-purity crystals.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that influence its crystallization behavior?
A1: The crystallization of this compound is governed by its distinct structural characteristics:
-
Aromatic Rings: The presence of both a pyridine and a phenyl ring allows for π-π stacking interactions, which are significant driving forces for the formation of an ordered crystal lattice.
-
Nitrile Group (-C≡N): This highly polar group can participate in dipole-dipole interactions and potentially weak hydrogen bonding, influencing crystal packing.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can be a key interaction point in the presence of protic solvents or impurities.
Understanding these features is crucial when selecting solvents and designing crystallization protocols.
Q2: What is a good starting point for solvent selection for the crystallization of this compound?
A2: A systematic solvent screening process is the most effective approach. The ideal solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below.[1] Given the aromatic and polar nature of this compound, a range of solvents with varying polarities should be tested. Good candidates to start with include:
-
Alcohols: Ethanol, methanol, isopropanol.[2]
-
Ketones: Acetone, 2-butanone.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not) can be effective.[3] Common pairs include ethanol/water or toluene/heptane.
Q3: Is polymorphism a concern for this compound?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those with conformational flexibility.[4][5][6] While specific data on this compound polymorphism is not widely published, its rotational freedom between the phenyl and pyridine rings suggests that different crystal packing arrangements could be possible.[7][8] Different polymorphs can exhibit varying physical properties, including solubility and melting point. Therefore, it is important to maintain consistent crystallization conditions to ensure the desired polymorph is consistently produced.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound and provides actionable solutions.
Issue 1: No Crystals Form Upon Cooling
Problem: You have dissolved your this compound in a hot solvent, but no crystals appear after the solution has cooled to room temperature.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Protocol |
| Solution is Not Supersaturated | The amount of solvent used was excessive, and the concentration of the compound is below its saturation point at the lower temperature.[9] | 1. Concentrate the Solution: Gently reheat the solution to evaporate a portion of the solvent.[10] 2. Allow the more concentrated solution to cool slowly. |
| Inhibition of Nucleation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. This can be due to a very clean solution or smooth glassware. | 1. Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation points.[11] 2. Add a Seed Crystal: Introduce a tiny, pure crystal of this compound into the cooled solution. This provides a template for crystal growth.[1] |
| Inappropriate Cooling Rate | Cooling the solution too rapidly can sometimes bypass the nucleation window. | 1. Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[10] |
Issue 2: "Oiling Out" - Formation of a Liquid Instead of a Solid
Problem: Upon cooling, your compound separates from the solution as an oily liquid rather than solid crystals.
Scientific Rationale: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is so high that it separates as a liquid phase.[10][12] This is detrimental to purification because impurities tend to be more soluble in the oil than in the solvent, leading to their inclusion in the final solid.[10]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil.[10]
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the overall concentration.[10]
-
Cool Slowly: Allow the solution to cool very slowly to encourage crystallization before the solution reaches the temperature at which oiling out occurs.[13]
-
Change Solvents: If the problem persists, the boiling point of the solvent may be too high. Select a solvent with a lower boiling point or consider an anti-solvent crystallization method.[14]
Issue 3: Poor Yield of Recovered Crystals
Problem: The amount of purified this compound recovered after crystallization and filtration is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Protocol |
| Excessive Solvent Use | Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor, even after cooling.[9] | 1. Use Minimal Hot Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[9] 2. Recover from Mother Liquor: If you suspect product loss, you can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[10] |
| Premature Crystallization | If a hot filtration step is used to remove insoluble impurities, the product may crystallize in the filter funnel. | 1. Pre-heat Equipment: Use a pre-heated funnel and receiving flask for hot filtration. 2. Use a Slight Excess of Solvent: Add a small amount of extra hot solvent before filtering to keep the compound in solution. This excess can be evaporated after filtration.[9] |
| Incomplete Precipitation | The solution may not have been cooled sufficiently to maximize the recovery of the crystalline product. | 1. Extend Cooling Time: Ensure the solution has been given adequate time at a low temperature (e.g., in an ice bath) to allow for maximum precipitation. |
Issue 4: Product is Still Impure After Crystallization
Problem: Analytical data (e.g., melting point, TLC, NMR) shows that the crystallized product is still contaminated.
Scientific Rationale: Impurities can be incorporated into a growing crystal lattice, especially if they are structurally similar to the target compound or if the crystallization occurs too rapidly.[15][16][17]
Troubleshooting Protocol:
-
Slow Down the Crystallization Rate: Rapid crystal growth can trap impurities within the lattice.[18] Ensure the solution cools slowly and undisturbed to allow for the selective incorporation of the desired molecules into the crystal structure.[11]
-
Perform a Second Recrystallization: A single crystallization may not be sufficient to remove all impurities. Repeating the process with the once-crystallized material can significantly improve purity.[13]
-
Use Activated Charcoal (for colored impurities): If the product has a persistent color, highly colored impurities may be present. Add a very small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[9] Be aware that charcoal can also adsorb some of your product.
-
Wash Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor that contains dissolved impurities.[11]
Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization by Slow Cooling
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[18]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals with a small amount of cold solvent.[11]
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.[19]
Diagram: Crystallization Troubleshooting Workflow
Caption: Decision tree for troubleshooting common crystallization issues.
References
Sources
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- 8. Conformational Polymorphism in Organic Crystals: Structural and Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review Functional aspects - A Review | Semantic Scholar [semanticscholar.org]
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- 17. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
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- 19. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
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- 39. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 43. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile [mdpi.com]
Technical Support Center: Strategies to Mitigate Dimer Formation in Pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in pyridine synthesis: the formation of unwanted dimers. Dimerization consumes valuable starting materials, complicates purification, and ultimately lowers the yield of your target molecule. This guide is structured to help you diagnose the root cause of dimer formation in your specific reaction and implement effective, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) on Dimer Formation
This section addresses general, high-level questions about the underlying causes of dimerization across various pyridine synthesis methodologies.
Q1: What are the common chemical mechanisms that lead to dimer formation in pyridine synthesis?
A1: Dimerization is not caused by a single mechanism but rather arises from several competing reaction pathways that depend on your specific synthesis route. The primary culprits are:
-
Self-Condensation of Intermediates: In multi-component reactions like the Hantzsch or Guareschi-Thorpe synthesis, reactive intermediates such as enamines or α,β-unsaturated carbonyls (from Knoevenagel condensation) can react with themselves instead of the other required component.[1][2] This often occurs via a Michael addition pathway.
-
Catalyst-Mediated Homocoupling: In transition-metal-catalyzed reactions, particularly those using palladium, the catalyst can couple two molecules of the same starting material (e.g., two molecules of a halopyridine) instead of performing the desired cross-coupling. This is a common issue in reactions like Suzuki or Stille couplings.[3]
-
Oxidative Coupling: Under certain conditions, especially in the presence of trace oxygen and a base, reactive intermediates or even the final dihydropyridine product can undergo oxidative dimerization.[4] This is particularly relevant for syntheses involving anionic or radical intermediates.
Q2: How can I confirm that the primary byproduct in my reaction is actually a dimer?
A2: Accurate identification is the first step to effective troubleshooting. Before attempting to optimize your reaction, confirm the identity of the byproduct using a combination of analytical techniques:
-
Mass Spectrometry (LC-MS, HRMS): This is the most direct method. Look for a mass peak that corresponds to approximately twice the molecular weight of a key starting material or intermediate, minus the mass of any atoms lost during the condensation (e.g., H₂O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H or ¹³C NMR of the purified byproduct can often reveal a pattern of symmetry or a doubling of expected signals compared to the starting material, which is characteristic of a dimer. Comparing the integration of signals can also be informative. For known impurities in deuterated pyridine, established spectral data can be a useful reference.[5]
-
Thin Layer Chromatography (TLC): While not definitive, a byproduct with significantly lower polarity (higher Rf) than your starting materials might suggest a larger, less polar dimer.
Q3: Can the purity of my starting materials influence the rate of dimerization?
A3: Absolutely. The purity of your reagents is critical.[6] Impurities can act as unintended catalysts or inhibitors for desired pathways. For instance:
-
Aldehyde Purity: Aldehydes can self-condense (aldol reaction) or contain acidic impurities (from oxidation to carboxylic acids) that catalyze unwanted side reactions.
-
Solvent Purity: Residual water in anhydrous reactions can interfere with catalysts and intermediates.[7] Peroxides in solvents like THF can initiate radical side reactions.
-
Reagent Grade: Always use reagents of appropriate purity for your synthesis. If in doubt, purify starting materials by distillation, recrystallization, or column chromatography before use.[6]
Section 2: Troubleshooting Guide for Specific Synthesis Routes
This section provides targeted Q&A troubleshooting for common pyridine synthesis methods where dimerization is a known issue.
Part 2.1: Hantzsch & Guareschi-Thorpe Syntheses
These classic multi-component reactions involve the condensation of carbonyls, an active methylene compound, and a nitrogen source.[8][9] Their complexity provides multiple opportunities for side reactions.
Q: In my Hantzsch synthesis, I'm observing a major byproduct with a mass suggesting a dimer of my enamine intermediate. What is causing this and how can I prevent it?
A: This is a classic case of imbalanced reactivity between the key intermediates. The reaction mechanism involves the formation of two key species: an enamine (from the β-keto ester and ammonia) and an α,β-unsaturated carbonyl, or "chalcone" (from the β-keto ester and the aldehyde).[8][10] If the enamine forms much faster than the chalcone, or is more reactive, it can act as a nucleophile and attack a second molecule of itself, leading to dimerization and low yields of the desired pyridine.
Troubleshooting Steps:
-
Control the Formation of Intermediates: The most effective strategy is to control the concentration of the reactive intermediates. Instead of a one-pot dump of all reagents, adopt a stepwise approach. Pre-forming the Knoevenagel condensation product (the chalcone) before adding the nitrogen source and the second equivalent of the β-keto ester can significantly suppress enamine self-condensation.[11]
-
Optimize Reaction Conditions: Harsh conditions can accelerate side reactions.[12] Traditional methods often use refluxing ethanol, which can be inefficient.[13] Consider alternative, milder conditions that have been shown to improve yields and selectivity.
-
Catalyst Choice: The choice of catalyst can steer the reaction towards the desired pathway. While classical Hantzsch synthesis may not use a catalyst, modern variations employ acids or other promoters to improve efficiency.[13]
Table 1: Condition Optimization for Suppressing Dimerization in Hantzsch-type Syntheses
| Parameter | Standard Condition (Prone to Dimers) | Recommended Modification | Rationale |
| Reagent Addition | All components mixed at once | Stepwise: 1) Aldehyde + Ketoester; 2) Add Nitrogen Source | Prevents buildup of highly reactive enamine intermediate. |
| Catalyst | None or Ammonia | p-Toluenesulfonic acid (PTSA)[13] | Catalyzes the desired condensations, potentially at lower temperatures. |
| Solvent | Refluxing Ethanol | Aqueous micelles, Solvent-free[13] | Milder conditions can improve selectivity and reduce reaction times. |
| Temperature | High (e.g., >80°C) | Room Temperature to 50°C | Lower temperatures slow down side reactions more than the main pathway. |
Key Experimental Protocol 1: Stepwise Hantzsch Synthesis to Minimize Side Reactions
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and one equivalent of the β-keto ester (1.0 eq) in ethanol.
-
Knoevenagel Condensation: Add a catalytic amount of a base like piperidine or an acid like PTSA. Stir the mixture at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC until the starting aldehyde is consumed, indicating the formation of the α,β-unsaturated intermediate.
-
Cyclization: To the reaction mixture, add the second equivalent of the β-keto ester (1.0 eq) and the nitrogen source (e.g., ammonium acetate, 1.1 eq).
-
Reaction: Continue stirring at the optimized temperature, monitoring for the formation of the dihydropyridine product.
-
Oxidation & Work-up: Once the reaction is complete, proceed with the standard oxidation (e.g., using iodine or ferric chloride) and purification steps.[8]
Part 2.2: Bohlmann-Rahtz Pyridine Synthesis
This method uses the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[14][15] The high temperatures required for the final step are often a source of byproducts, including dimers and polymers.
Q: The cyclization step of my Bohlmann-Rahtz synthesis requires high heat (>120°C) and produces significant tar and byproducts. How can I promote a cleaner cyclization?
A: The high thermal energy required for the final electrocyclization and dehydration can also drive decomposition and polymerization of the reactive aminodiene intermediate. The key is to lower the activation energy for the desired cyclization pathway.
Troubleshooting Steps:
-
Use an Acid Catalyst: The cyclodehydration step can be catalyzed by Brønsted or Lewis acids. This allows the reaction to proceed at significantly lower temperatures, minimizing thermal decomposition.[16][17]
-
Catalyst Selection: Mild, solid-supported acid catalysts like Amberlyst-15 are particularly effective. They provide the necessary protonation to facilitate cyclization but can be easily removed by filtration, simplifying the work-up and preventing product degradation by residual acid.[14] Other effective catalysts include ZnBr₂ and Yb(OTf)₃.[16]
-
Solvent Choice: The solvent can influence the stability of the intermediate and the efficiency of the cyclization. While toluene is common, polar protic solvents like ethanol can sometimes promote the reaction under milder, acid-free conditions for certain substrates.[14]
Part 2.3: Palladium-Catalyzed Pyridine Coupling
Transition-metal catalysis is a powerful tool for creating substituted pyridines, but it is susceptible to homocoupling (dimerization) of the starting materials, which competes with the desired cross-coupling reaction.[3]
Q: My palladium-catalyzed Suzuki coupling of a bromo-pyridine with a boronic acid is plagued by the formation of a bipyridine dimer. What causes this and how can I improve selectivity?
A: The formation of a bipyridine homocoupling product indicates that your catalytic system is promoting the reaction between two molecules of the bromo-pyridine. This can happen for several reasons:
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to a second oxidative addition or other side reactions, homocoupling can dominate.
-
Catalyst Deactivation: The nitrogen atom of the pyridine substrate or product can coordinate strongly to the palladium center, inhibiting the catalytic cycle and leading to side reactions.[18][19]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial for stabilizing the catalyst and modulating the relative rates of the steps in the catalytic cycle.[20][21]
Troubleshooting Steps:
-
Ligand Modification: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) often accelerate the reductive elimination step that forms the desired product and can prevent the formation of inactive catalyst dimers.
-
Optimize the Base and Solvent: The choice of base and solvent system is critical for an efficient transmetalation step. A thorough screen of conditions is often necessary.
-
Control Reaction Temperature: Lowering the temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
Section 3: Visualization Center
Diagrams created using DOT language to illustrate key concepts.
Diagram 1: Competing Pathways in Condensation Reactions
Caption: Desired vs. undesired pathways in Hantzsch synthesis.
Diagram 2: Troubleshooting Workflow for Dimer Formation
Caption: A logical workflow for troubleshooting dimerization.
Section 4: References
-
Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Benchchem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
-
Benchchem. (2025). Optimizing reaction conditions for substituted pyridine synthesis.
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
-
Benchchem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Benchchem. (2025). managing reaction conditions for selective pyridine synthesis with acetohydrazide.
-
Wikipedia. (2024). Hantzsch pyridine synthesis.
-
Organic Chemistry Portal. (2021). Hantzsch Dihydropyridine (Pyridine) Synthesis.
-
Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
-
Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1986). The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C. NMR spectroscopy. Tetrahedron, 42(20), 5729-5738.
-
Organic Chemistry Portal. (2010). Bohlmann-Rahtz Pyridine Synthesis.
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis.
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?.
-
Dadiboyena, S. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5310.
-
ResearchGate. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
-
Benchchem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
-
Chen, F., & Hui, X. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 26035-26043.
-
Hollins, C. (1924). The Synthesis of Nitrogen Ring Compounds.
-
Wang, L. M., Sheng, J., Zhang, L., Han, J. W., Fan, Z. Y., Tian, H., & Qian, C. T. (2005). A new Hantzsch-type reaction: synthesis of polyhydroquinoline derivatives in the absence of a catalyst. Tetrahedron, 61(6), 1539-1543.
-
Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
-
Chen, D., & Diao, T. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 139(42), 14918-14921.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
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Technical Support Center: Navigating Scale-Up Challenges in 5-Phenylpyridine-3-carbonitrile Production
Welcome to the technical support resource for the synthesis and scale-up of 5-phenylpyridine-3-carbonitrile. This guide is specifically designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we dissect potential issues, offer practical troubleshooting advice, and provide validated protocols to ensure a robust and reproducible manufacturing process.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable scaffold in medicinal chemistry, can be approached through various synthetic routes.[1] A prevalent and effective method is the multicomponent reaction involving an enone, an active methylene nitrile, and an ammonia source, often under thermal or microwave-assisted conditions.[2] While these methods can be high-yielding at the gram scale, scaling up introduces challenges related to mass and heat transfer, reagent stoichiometry, impurity profiles, and product isolation.[3]
This guide will focus on troubleshooting the common issues that arise during the scale-up of these synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for our this compound synthesis upon moving from a 1L to a 20L reactor. What are the likely causes?
A1: This is a classic scale-up issue often rooted in mass and heat transfer limitations.[3] In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can lead to the formation of byproducts and degradation of your desired product.[3]
-
Troubleshooting Steps:
-
Mixing Efficiency: Ensure your reactor's impeller design and stirring rate are sufficient for the vessel's geometry and volume. A computational fluid dynamics (CFD) simulation can be beneficial for optimizing mixing parameters.
-
Exotherm Control: Many pyridine syntheses are exothermic. What is manageable in a small flask can become a significant safety and purity issue at scale.[3] Implement a controlled, gradual addition of one of the key reagents. Closely monitor the internal reaction temperature with calibrated probes and ensure your reactor's cooling system can handle the heat output.[3]
-
Reagent Stoichiometry: At a larger scale, minor inaccuracies in reagent charging can have a more pronounced effect. Double-check the molar ratios and consider a slight excess of the ammonia source, such as ammonium acetate, which can sometimes drive the reaction to completion.
-
Q2: During our pilot-scale run, we identified a new, significant impurity that was not present in our lab-scale batches. How can we identify and mitigate this?
A2: The appearance of new impurities at scale often points to subtle changes in reaction kinetics or the influence of previously negligible factors.[3]
-
Identification:
-
Isolate the impurity using preparative HPLC or column chromatography.
-
Characterize the impurity using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.
-
-
Common Impurities and Mitigation:
-
Dihydropyridine Derivatives: These can arise from incomplete oxidation of the dihydropyridine intermediate.
-
Mitigation: Ensure adequate aeration if air oxidation is part of the mechanism.[4] Alternatively, consider introducing a mild chemical oxidant in the work-up procedure. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of certain oxidation byproducts.[3]
-
-
Michael Adducts: Side reactions involving the Michael addition of intermediates can occur.
-
Mitigation: Optimize the reaction temperature and reagent addition sequence. A lower temperature may favor the desired reaction pathway.
-
-
Starting Material Dimers/Polymers: Self-condensation of starting materials can be an issue.
-
Mitigation: Re-evaluate the purity of your starting materials. Impurities in the raw materials can sometimes catalyze side reactions.[3]
-
-
Q3: Our crude this compound is a dark, oily residue, making purification by crystallization difficult. What are our options for purification at scale?
A3: A challenging physical form of the crude product is a common hurdle. A multi-step purification strategy is often necessary.
-
Purification Strategy:
-
Aqueous/Organic Work-up: Begin with a robust liquid-liquid extraction to remove inorganic salts and highly polar impurities. Washing with a dilute acid solution can help remove any residual basic starting materials or byproducts.[5]
-
Solvent Swaps: If the reaction solvent is high-boiling (e.g., DMF, DMSO), perform a solvent swap to a more manageable solvent for subsequent purification steps.
-
Column Chromatography: While challenging at a very large scale, flash column chromatography using silica gel is a viable option for pilot-scale batches.
-
Recrystallization: A systematic solvent screening is crucial.[6] Test a variety of single and mixed solvent systems to find conditions that provide good crystal formation and effective impurity rejection. Seeding the solution with a small amount of pure product can sometimes induce crystallization.
-
Slurrying: If recrystallization proves difficult, slurrying the crude material in a solvent that dissolves the impurities but not the product can be an effective purification technique.
-
Troubleshooting Guides
Low Conversion Rate
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | Verify internal temperature with a calibrated probe. In larger vessels, the external jacket temperature may not accurately reflect the internal temperature. |
| Poor Catalyst Activity (if applicable) | If using a catalyst, ensure it has not been deactivated by impurities in the starting materials or solvent. Consider a higher catalyst loading for the scaled-up reaction. |
| Inefficient Mixing | Increase the stirring rate or evaluate the impeller design for better homogeneity.[3] |
| Water Content | Some reactions are sensitive to water. Ensure all reagents and solvents are appropriately dried. |
Impurity Profile Issues
| Problem | Possible Cause | Suggested Solution |
| Formation of Over-reduced Species | Incomplete oxidation of the dihydropyridine intermediate. | Introduce a controlled air sparge during the reaction or consider a post-reaction oxidation step.[4] |
| Presence of Starting Materials | Incomplete reaction. | Increase reaction time or temperature. Re-evaluate reagent stoichiometry. |
| Formation of Tar-like Byproducts | Reaction temperature too high, leading to decomposition. | Lower the reaction temperature and implement controlled reagent addition to manage the exotherm.[3] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes a general procedure for a one-pot synthesis.
Materials:
-
Chalcone (e.g., 3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one) (1.0 eq.)
-
Malononitrile (1.1 eq.)
-
Ammonium acetate (4.0 eq.)
-
Ethanol (or another suitable solvent)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the chalcone and ethanol.
-
Reagent Addition: Add malononitrile and ammonium acetate to the reactor.
-
Reaction: Heat the mixture to reflux (typically 78-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
To the residue, add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small vial, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Crystal Formation: If crystals form, this is a promising solvent. If the product "oils out," the solvent is not suitable.[6]
-
Scale-up Recrystallization:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues during scale-up.
General Synthetic Pathway
Caption: A simplified representation of a common synthetic route.
References
-
Reddy, T. J., et al. (2007). A simple, modular synthesis of substituted pyridines. Journal of the American Chemical Society, 129(42), 12682–12683. Available at: [Link]
-
Reddy, T. J., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. PMC, NIH. Available at: [Link]
-
Boschelli, D. H., et al. (2009). Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3623-6. Available at: [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. Available at: [Link]
-
Karimi-Jaberi, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-13. Available at: [Link]
-
Lindhardt, A. T., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(12), 2954–2957. Available at: [Link]
-
Arita, M., et al. (2019). Synthesis of Fully Substituted Pyridines. ChemistryViews. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for compound 5. [a]. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Available at: [Link]
-
Valente, C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11082. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Available at: [Link]
-
Limbach, D., et al. (2020). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2020(2), M1126. Available at: [Link]
-
Ghorab, M. M., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(11), 7826–7837. Available at: [Link]
-
Abdel-Mottaleb, Y. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Frontiers in Chemistry, 10, 981149. Available at: [Link]
-
Moody, C. J., & Scriven, E. F. V. (Eds.). (2013). Pyridines: From Lab to Production. Organic Process Research & Development, 17(9), 1177-1178. Available at: [Link]
-
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15036-15055. Available at: [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Available at: [Link]
-
ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
-
Grieshaber, D., et al. (2023). Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. Molecules, 28(11), 4467. Available at: [Link]
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Technical Support Center: Catalyst Deactivation in 5-Phenylpyridine-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-phenylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Catalyst deactivation is a critical challenge that can impede reaction efficiency, lower yields, and complicate purification. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, mitigate, and resolve issues related to catalyst performance.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing step-by-step guidance to identify the root cause and implement effective solutions.
Q1: My reaction has stalled or shows low conversion. How do I determine if my catalyst is deactivated?
A1: A stalled reaction is a classic symptom of catalyst deactivation. The first step is to confirm that other reaction parameters are not the cause.
Initial Checks:
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, as required. Water can be particularly detrimental.[1][2]
-
Temperature Control: Verify that the reaction temperature has been maintained at the optimal level.
-
Stirring: Confirm that the reaction mixture is being stirred efficiently.
Diagnosing Catalyst Deactivation: If the above parameters are correct, catalyst deactivation is the likely culprit. You may observe a color change in the reaction mixture, such as the formation of a black precipitate (often referred to as palladium black in Pd-catalyzed reactions), which indicates the catalyst has aggregated and is no longer in its active, soluble state.[3]
A definitive diagnostic test is to add a fresh aliquot of the catalyst to a small sample of the reaction mixture under inert conditions. If the reaction proceeds, it strongly indicates the original catalyst was deactivated.
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diagnostic_test [label="Diagnostic Test:\nAdd Fresh Catalyst to Aliquot", fillcolor="#34A853", fontcolor="#FFFFFF"]; test_result [label="Reaction Proceeds?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
confirm_deactivation [label="Deactivation Confirmed.\nProceed to Root Cause Analysis.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other_issue [label="Investigate Other Issues\n(e.g., Reagent Degradation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> check_params; check_params -> params_ok; params_ok -> observe_catalyst [label="Yes"]; params_ok -> adjust_params [label="No"];
observe_catalyst -> deactivation_suspected; deactivation_suspected -> diagnostic_test; diagnostic_test -> test_result; test_result -> confirm_deactivation [label="Yes"]; test_result -> other_issue [label="No"]; }
Figure 1: Workflow for troubleshooting low reaction conversion.
Q2: I suspect my catalyst is being poisoned. What are the common culprits in this synthesis?
A2: Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical bonding with impurities in the reaction mixture.[4][5] For transition metal catalysts (like Palladium or Nickel) often used in these syntheses, certain functional groups and anions are notorious poisons.
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, sulfides, and sulfites can irreversibly bind to the metal center.[4]
-
Phosphorus Compounds: Phosphates and phosphites can act as poisons.[4]
-
Excess Cyanide: While cyanide is part of the desired product's structure, an excess of cyanide ions in the reaction can lead to the formation of inactive metal-cyano complexes, such as [(CN)₄Pd]²⁻, which can terminate the catalytic cycle.[1][2]
-
Nitrogen-Containing Heterocycles: The pyridine nitrogen in the starting material or product can itself coordinate to the catalyst, potentially leading to inhibition.[3]
| Poison Class | Potential Sources | Deactivation Mechanism |
| Sulfur Compounds | Impurities in starting materials or solvents. | Strong coordination to the metal center, blocking active sites. |
| Excess Cyanide Ions | Cyanide source (e.g., KCN, NaCN). | Formation of stable, inactive metal-cyanide complexes.[1][2] |
| Water | Inadequately dried solvents or reagents. | Can lead to hydrolysis of cyanide to HCN, which is highly reactive towards Pd(0).[1][2] |
| Other Heterocycles | Impurities in starting materials. | Competitive coordination with the catalyst.[4] |
Mitigation Strategies:
-
Use high-purity, degassed solvents and reagents.
-
Carefully control the stoichiometry of the cyanide source.
-
Maintain a strictly inert atmosphere (Argon or Nitrogen) to prevent side reactions that may generate poisons.
Q3: My catalyst has precipitated as a black solid. What causes this, and how can I prevent it?
A3: The formation of a black precipitate, especially with palladium catalysts, is typically due to the agglomeration of metal particles into an inactive, bulk state (e.g., palladium black). This can be caused by several factors:
-
Ligand Degradation or Dissociation: The ligands stabilizing the metal center can degrade at high temperatures or dissociate, leaving the metal atoms unprotected and prone to aggregation.
-
High Temperatures: Excessive heat can accelerate both ligand degradation and the sintering of metal particles.[6]
-
Incorrect Solvent: A solvent that does not adequately solvate the catalyst complex can promote precipitation.
-
Presence of Oxidants: Trace oxygen can oxidize the active Pd(0) species, leading to decomposition pathways.
Prevention:
-
Optimize Ligand-to-Metal Ratio: Ensure a sufficient excess of ligand is present to stabilize the catalyst.
-
Strict Temperature Control: Do not exceed the recommended reaction temperature.
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox to rigorously exclude oxygen.
-
Solvent Choice: Use a solvent known to be effective for the specific catalytic system.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about catalyst deactivation in the synthesis of this compound.
Q1: What are the primary mechanisms of catalyst deactivation?
A1: There are four main pathways for catalyst deactivation:
-
Poisoning: As discussed in Q2, this is the chemical deactivation of active sites by impurities.[4][5]
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites. This is more common in high-temperature, gas-phase reactions but can occur with hydrocarbon-based solvents or starting materials.[7][8][9]
-
Thermal Degradation (Sintering): High temperatures can cause the small metal particles of a heterogeneous catalyst to crystallize and aggregate, reducing the active surface area.[6][9]
-
Leaching: In heterogeneous catalysis, the active metal can dissolve from its solid support into the reaction medium, leading to a loss of catalyst.[10][11][12] Conversely, in some cases, leaching from a heterogeneous precursor can form a highly active homogeneous catalyst.[12]
catalyst [label="Active Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
deactivated [label="Deactivated Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"];
poisoning [label="Poisoning\n(Chemical Adsorption)", fillcolor="#F1F3F4", fontcolor="#202124"]; fouling [label="Fouling/Coking\n(Physical Deposition)", fillcolor="#F1F3F4", fontcolor="#202124"]; sintering [label="Sintering\n(Thermal Aggregation)", fillcolor="#F1F3F4", fontcolor="#202124"]; leaching [label="Leaching\n(Metal Dissolution)", fillcolor="#F1F3F4", fontcolor="#202124"];
catalyst -> poisoning -> deactivated; catalyst -> fouling -> deactivated; catalyst -> sintering -> deactivated; catalyst -> leaching -> deactivated; }
Figure 2: Main pathways of catalyst deactivation.
Q2: Is it possible to regenerate a deactivated catalyst?
A2: Regeneration is sometimes possible but depends on the deactivation mechanism.
-
Fouling/Coking: Deactivated catalysts can often be regenerated by burning off the carbonaceous deposits in a controlled manner, for example, by calcination.[13][14]
-
Poisoning: If the poison is reversibly bound, washing the catalyst with a suitable solvent or a mild chemical treatment might restore some activity. For instance, some treatments involve washing with acids, bases, or complexing agents.[13][15] However, strong chemical bonds from poisons like sulfur often lead to irreversible deactivation.
-
Sintering: This is generally an irreversible process, as it involves a physical change in the catalyst's structure.
A common regeneration procedure for palladium catalysts involves thermal treatment in an inert atmosphere to remove volatile materials, followed by a controlled oxidation to burn off carbon, and then a reduction step to restore the active metal.[16]
Q3: What analytical techniques can be used to characterize a deactivated catalyst?
A3: Several techniques can provide insight into why a catalyst has failed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify metal leaching into the reaction solution.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal on the catalyst surface and identify surface poisons.
-
Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles and identify sintering or agglomeration.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst surface.
-
X-ray Diffraction (XRD): To analyze changes in the crystalline structure of the catalyst.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Setup
To minimize deactivation from oxygen and moisture, a robust inert atmosphere is crucial.
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Rubber septa
-
Nitrogen or Argon gas source with a bubbler
-
Syringes and needles
-
Cannula
Procedure:
-
Assemble the glassware and ensure all joints are well-sealed.
-
Heat the flask under a vacuum with a heat gun to drive off adsorbed moisture. Allow it to cool to room temperature under vacuum.
-
Backfill the flask with inert gas (Nitrogen or Argon).
-
Repeat the vacuum/backfill cycle three times to ensure the atmosphere is fully inert.
-
Add solid reagents (catalyst, starting materials) to the flask under a positive flow of inert gas.
-
Degas solvents by bubbling inert gas through them for at least 30 minutes before use.
-
Transfer solvents and liquid reagents to the reaction flask via a cannula or syringe.
-
Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
References
-
Wikipedia. Catalyst poisoning. Available at: [Link]
-
Stepanov, A. A., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. Available at: [Link]
-
StudySmarter. Catalyst Poisoning: Palladium & Platinum. Available at: [Link]
-
Stepanov, A. A., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]
-
Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Available at: [Link]
-
Ghorbani, F., et al. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. Available at: [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
ResearchGate. Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Available at: [Link]
-
National Institutes of Health (NIH). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
DCL Inc. Regeneration of palladium based catalyst for methane abatment. Available at: [Link]
- Google Patents. US4152291A - Regeneration of palladium hydrogenation catalyst.
-
MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Available at: [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
Royal Society of Chemistry. Homogeneous catalyst recovery made easier. Catalysis Science & Technology Blog. Available at: [Link]
-
Grokipedia. Thorpe reaction. Available at: [Link]
-
Royal Society of Chemistry. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology. Available at: [Link]
-
MDPI. The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. Available at: [Link]
-
Wikipedia. Thorpe reaction. Available at: [Link]
-
ResearchGate. Thorpe–Ziegler reaction. Available at: [Link]
-
Royal Society of Chemistry. Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis. Available at: [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
University of North Carolina at Chapel Hill. HOMOGENEOUS CATALYST RECOVERY AND RECYCLE WITH CO2. Available at: [Link]
-
YouTube. Introduction to Heterogeneous Catalysis || CRE 2 || GATE Chemical Engineering. Available at: [Link]
-
Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]
-
Semantic Scholar. Heterogeneous catalysis in supercritical fluids: the enhancement of catalytic stability to coking. Available at: [Link]
-
YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Available at: [Link]
-
Solubility of Things. Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Available at: [Link]
-
PubMed. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Available at: [Link]
-
National Institutes of Health (NIH). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available at: [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
-
National Institutes of Health (NIH). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
Royal Society of Chemistry. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available at: [Link]
-
ResearchGate. Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine... Available at: [Link]
-
Sci-Hub. ChemInform Abstract: Synthesis of 2‐Amino‐5‐pyrimidinecarbonitrile Derivatives. Available at: [Link]
-
MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Available at: [Link]
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Phenylpyridine-3-carbonitrile
Welcome to the technical support center for the purification of 5-phenylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound, providing explanations and actionable solutions.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. A common approach to synthesizing substituted pyridines is through multicomponent reactions. For instance, a reaction might involve a chalcone (1,3-diphenylprop-2-en-1-one) derivative, an active methylene nitrile (like malononitrile or 3-aminobut-2-enenitrile), and an ammonium source.[1][2]
Based on such syntheses, the primary impurities are typically:
-
Unreacted Starting Materials: Residual amounts of the precursors used in the reaction.
-
Reaction Intermediates: Partially reacted compounds or unstable intermediates that have not fully cyclized.
-
Side-Products: Isomers or products from alternative reaction pathways. For example, in multicomponent reactions leading to substituted pyridines, various related heterocyclic structures can form.[3]
-
Over-oxidation Products: If an oxidation step is involved (e.g., from a corresponding methylpyridine), the formation of the corresponding carboxylic acid (5-phenylpyridine-3-carboxylic acid) is a common and often difficult-to-remove polar impurity.[4]
A general workflow for identifying and removing impurities is crucial for ensuring the final product's quality.[5][6]
Q2: My crude product is a discolored oil/solid. How can I perform a quick initial purity assessment before attempting a large-scale purification?
A2: A preliminary assessment is vital to select the right purification strategy. Two simple and effective techniques are Thin-Layer Chromatography (TLC) and melting point analysis.
-
Thin-Layer Chromatography (TLC): TLC is the fastest way to visualize the complexity of your crude mixture.
-
Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside any available starting materials. Develop the plate using a solvent system such as Hexanes:Ethyl Acetate (e.g., starting with a 7:3 ratio).
-
Interpretation: The number of spots corresponds to the minimum number of different compounds in your sample. The product, this compound, should appear as one spot. Additional spots indicate impurities. The relative position (Rƒ value) can suggest the polarity of the impurities. Highly polar impurities will remain near the baseline, while non-polar ones will travel further up the plate.[7]
-
-
Melting Point Analysis: For solid samples, a melting point determination provides a good indication of purity.
-
Procedure: Measure the melting point range of a small sample of your crude solid.
-
Interpretation: A pure compound will have a sharp melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[7]
-
| Technique | Observation | Indication |
| TLC | Multiple spots | Presence of impurities |
| A single, clean spot | High likelihood of purity | |
| Melting Point | Broad and depressed range | Presence of impurities |
| Sharp, narrow range | High likelihood of purity |
Q3: I'm trying to purify my compound by recrystallization, but it's "oiling out" instead of forming crystals. What's wrong?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of crystallizing. Here’s how to troubleshoot this common issue:
-
Increase Solvent Volume: You may not have enough solvent to keep the compound dissolved as it cools. Add more hot solvent until the oil redissolves completely, then allow it to cool slowly again.[8]
-
Lower the Solution Temperature: Ensure the temperature of your hot solution is below the melting point of your compound.
-
Change the Solvent System: The solubility properties of your current solvent may be too high. Switch to a less effective solvent or use a solvent/anti-solvent system.[9][10] For example, dissolve your compound in a minimum amount of a good solvent (like ethanol or dichloromethane) and slowly add a poor solvent (like water or hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool.
Q4: My column chromatography is giving poor separation and significant peak tailing for my pyridine compound. How can I improve this?
A4: Peak tailing is a frequent problem when purifying basic compounds like pyridines on standard silica gel.[11] The issue arises from the acidic nature of residual silanol groups (Si-OH) on the silica surface, which strongly and sometimes irreversibly interact with the basic nitrogen of the pyridine ring.
Caption: A logical workflow for systematically improving chromatographic resolution.
Detailed Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your eluent.[11]
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., 90:10:1 Hexanes:EtOAc:TEA). The TEA will preferentially bind to the acidic silanol sites, preventing your pyridine compound from sticking and thus reducing tailing.[12]
-
-
Stationary Phase Choice: If tailing persists, consider using a different stationary phase.
-
Deactivated Silica: You can pre-treat your silica gel by flushing it with a solvent system containing TEA before loading your sample.[12]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.
-
-
Loading Technique: How you load your sample onto the column is critical.
-
Dry Loading: For compounds that are not highly soluble in the eluent, it is best to pre-adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.[12][13]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent must be determined experimentally. Based on procedures for similar compounds, ethanol is a promising starting point.[1]
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a candidate solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) dropwise at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]
-
Dissolution: Place the bulk of your crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture gently on a hot plate with stirring. Continue adding solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, and/or MS to confirm purity and identity.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel column and a moderately polar compound.
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your product an Rƒ value of approximately 0.2-0.3.[12] If peak tailing is observed, add 0.5-1% triethylamine to the solvent mixture.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pack the column using either the "wet" or "dry" method. For the wet method, fill the column with the chosen eluent and slowly add a slurry of silica gel in the same eluent, ensuring no air bubbles are trapped.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., CH₂Cl₂), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[13]
-
-
Elution: Open the stopcock and apply gentle air pressure to the top of the column to begin eluting the solvent through the silica. Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: A high-level workflow for purification strategy selection.
References
-
Ashly Thomas et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9):1-6. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 346160, 5-Phenylpyridine-3-carboxylic acid. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Li, Y. J., et al. (2006). Supporting Information for Controlled Self-assembly of amphiphilic porphyrin. Wiley-VCH. Available at: [Link]
-
Shawali, A. S., et al. (2008). SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]
-
Shaabani, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. Available at: [Link]
-
Abdel-Aziz, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15544372, 5-Phenylpyridine-3-carboxamide. Available at: [Link]
-
Kupwade, R. V., et al. (2020). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. Available at: [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179–182. Available at: [Link]
-
Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Available at: [Link]
-
Al-Harrasi, A., et al. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Available at: [Link]
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Matrix Fine Chemicals. (n.d.). 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID | CAS 10177-12-5. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile. Available at: [Link]
-
Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed. Available at: [Link]
-
John, S., et al. (2022). A review on identification, synthesis, isolation and characterization of impurities in drug substances. World Journal of Pharmaceutical Research, 11(9), 622-650. Available at: [Link]
-
Wang, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]
-
ResearchGate. (2016). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. Available at: [Link]
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- 13. orgsyn.org [orgsyn.org]
dealing with impurities in 5-phenylpyridine-3-carbonitrile
Technical Support Center: 5-Phenylpyridine-3-carbonitrile
A Guide to Identification and Remediation of Common Impurities
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, experience-based answers to common challenges encountered during its purification, framed in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis. What are the most likely impurities in my crude this compound?
A1: The identity of process-related impurities is intrinsically linked to the synthetic route employed. However, based on common synthetic strategies for substituted pyridines, impurities generally fall into three categories:
-
Unreacted Starting Materials: The most common impurities are often the reagents you started with. For multi-component reactions, this could include precursors like chalcones, aminocrotononitrile, or ylidenemalononitriles.[1][2]
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can generate structurally related impurities. For instance, in reactions involving nitrene intermediates, ring-contraction byproducts can sometimes be observed.[3]
-
Over-Reaction or Degradation Products: While the nitrile and phenyl groups are relatively stable, harsh reaction conditions (e.g., strong acid/base, high temperatures) could potentially lead to hydrolysis of the nitrile to a carboxylic acid or amide, though this is less common under standard conditions.
A summary of potential impurities based on plausible synthetic routes is provided below.
| Impurity Type | Potential Structure/Class | Likely Source / Synthetic Route | Recommended Initial Detection Method |
| Starting Material | Chalcones (e.g., 1,3-diphenylprop-2-en-1-one) | Hantzsch-type pyridine synthesis or similar condensations[1] | TLC, HPLC, GC-MS |
| Starting Material | 3-Aminocrotononitrile | Condensation reactions with α,β-unsaturated ketones[1] | TLC, HPLC, ¹H NMR |
| Side-Product | Partially cyclized intermediates | Incomplete reaction during pyridine ring formation[2] | LC-MS, HPLC |
| Byproduct | Homocoupled precursors | Suzuki or other cross-coupling reactions | LC-MS, GC-MS |
Q2: My initial analysis by Thin-Layer Chromatography (TLC) shows multiple spots. How do I begin to troubleshoot?
A2: A multi-spot TLC plate is the first indication of an impure mixture. The immediate goal is to get a preliminary idea of the nature of these impurities (polarity, quantity) to guide your purification strategy.
The first step is a diagnostic acid-base wash. The pyridine nitrogen in your target compound is basic. This property can be exploited for separation.
Experimental Protocol: Diagnostic Acid-Base Extraction
-
Dissolution: Dissolve a small sample (approx. 50 mg) of your crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10 mL).
-
Spotting: Spot this solution on a TLC plate (this is your 'Crude' sample).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 mL). Important: Your product, being basic, may move into the acidic aqueous layer. Keep both layers.
-
Base Wash: Wash the original organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 5 mL). This will remove any acidic impurities.
-
Re-isolation (if necessary): If you suspect your product moved into the acid layer, basify that layer with 1M NaOH until pH > 10, then re-extract with fresh organic solvent.
-
Analysis: Spot the washed organic layer(s) and the re-isolated product layer on the same TLC plate next to your original crude sample. Develop the plate.
Interpretation:
-
If a spot disappears after the NaHCO₃ wash: You have an acidic impurity.[4]
-
If your main product spot is primarily in the re-extracted sample from the acid wash: This confirms its basic nature and separates it from neutral impurities.
-
If spots remain in the organic layer after all washes: These are likely neutral impurities, such as unreacted ketones or hydrocarbon-based starting materials.
This simple test provides critical information for designing a larger-scale purification, such as whether a simple extraction is sufficient or if chromatography is necessary.
Q3: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation and significant peak tailing. What's wrong?
A3: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[5] The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to slow elution and broad, tailing peaks, which ruins separation.
Causality and Solution:
The key is to "tame" the active silanol sites. This is achieved by adding a small amount of a competing base to your mobile phase. This additive will preferentially bind to the silanol groups, effectively shielding your pyridine compound from these interactions.
Experimental Protocol: Optimizing Flash Chromatography
-
Select a Base Solvent System: A common starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes.[6]
-
Add a Competing Base: To your chosen mobile phase, add 0.5-1% triethylamine (TEA) or ammonia (by using a solvent saturated with ammonia, e.g., 7N NH₃ in MeOH, as part of the polar component). TEA is often preferred for its ease of handling and removal under vacuum.
-
Equilibrate the Column: It is crucial to flush the packed column with your amine-modified mobile phase (at least 5 column volumes) before loading your sample. This ensures the entire silica bed is neutralized.
-
Load and Elute: Load your sample (pre-adsorbed onto a small amount of silica for best results) and run the column as usual. You should observe significantly sharper peaks and improved resolution.
The following workflow diagram illustrates the decision-making process for troubleshooting chromatographic issues.
Caption: A workflow for troubleshooting poor chromatographic separation.
Q4: I prefer to avoid chromatography. How can I effectively purify this compound by recrystallization?
A4: Recrystallization is an excellent and scalable purification technique, provided a suitable solvent is found.[7] The principle relies on the difference in solubility of your product versus its impurities at different temperatures. An ideal solvent should dissolve your compound completely when hot but poorly when cold.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Place small amounts (10-20 mg) of your crude material into several small test tubes.
-
Solvent Candidates: Based on the structure (aromatic, polar nitrile), good starting candidates include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Room Temp Test: Add a candidate solvent dropwise to each test tube at room temperature. A good solvent will not dissolve the compound at this stage. If it dissolves readily, that solvent is unsuitable for single-solvent recrystallization.
-
Hot Test: Gently heat the test tubes that passed the room temperature test. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The best solvent is the one that produces a high yield of well-formed crystals upon cooling. If the product "oils out" or no crystals form, the solvent is not ideal.
Solvent-Antisolvent Method: If a single ideal solvent cannot be found, the solvent-antisolvent method is a powerful alternative.[8]
-
Dissolve your crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., DCM or acetone) at room temperature.
-
Slowly add a "poor" solvent (the antisolvent, in which it is insoluble, e.g., hexanes or water) dropwise with stirring until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Allow the solution to stand undisturbed. Crystals should form slowly.
A summary of observations from a typical solvent screen is shown below.
| Solvent | Solubility at 25°C | Solubility at 78°C (BP) | Crystal Formation on Cooling | Assessment |
| Ethanol | Sparingly soluble | Very soluble | Good, well-formed needles | Excellent Candidate |
| Hexane | Insoluble | Insoluble | N/A | Poor Solvent |
| DCM | Very soluble | N/A | No crystals | Good for chromatography, poor for recrystallization |
| Water | Insoluble | Insoluble | N/A | Excellent Antisolvent |
Q5: How do I definitively assess the final purity of my this compound?
A5: A combination of analytical techniques is required to confidently establish purity, as each method provides orthogonal information.[9][10] For pharmaceutical applications, relying on a single method is insufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[11] It quantifies the main peak relative to any impurities. A purity level of >98% (by peak area) is often a target for research-grade material.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The absence of signals corresponding to starting materials or obvious impurities is a strong indicator of purity. Integration of the product peaks relative to a known internal standard (qNMR) can provide an absolute purity assessment.
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of your product. It is also exceptionally sensitive for detecting trace-level impurities that may not be visible by NMR.[10]
-
Melting Point: A sharp, narrow melting point range that matches the literature value is a classic indicator of high purity. Impurities tend to depress and broaden the melting point range.[12]
The following diagram illustrates a standard workflow for final purity assessment.
Caption: A logical workflow for comprehensive purity assessment.
References
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Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. Available at: [Link]
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Lowe, C. R., et al. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Journal of Chromatography B, 965, 114-123. Available at: [Link]
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Hernandez, A., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3275. Available at: [Link]
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Thomas, A., et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6. Available at: [Link]
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Chen, Y.-J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5258. Available at: [Link]
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Sharma, A. (2010). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times, 42(6), 23-26. Available at: [Link]
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Al-Issa, S. A. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(7), 8123-8136. Available at: [Link]
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Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available at: [Link]
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Kumar, V., & Zhang, K. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Analytical & Pharmaceutical Research, 6(1), 00169. Available at: [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. Available at: [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4707. Available at: [Link]
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Schmidt, A., et al. (2021). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2021(4), M1291. Available at: [Link]
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Agilent Technologies. (2022). The Expert's Guide to Pharmaceutical Impurity Analysis. Available at: [Link]
-
Fathalla, W., & El-Nassry, L. (2011). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Journal of the Brazilian Chemical Society, 22(3), 531-537. Available at: [Link]
- Lee, J., et al. (2016). Purification method of pyridine and pyridine derivatives. KR Patent 101652750B1.
-
Mondal, S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 18(2), 143-156. Available at: [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed, 37375224. Available at: [Link]
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Ramakrishna, K., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available at: [Link]
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John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API. World Journal of Pharmaceutical Research, 11(9), 623-643. Available at: [Link]
-
Gite, S. V., et al. (2016). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1475-1484. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Phenylpyridine-3-carbonitrile for Advanced Research Applications
In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among its myriad derivatives, 5-phenylpyridine-3-carbonitrile stands out as a valuable building block due to its unique electronic properties and versatile reactivity, making it a key intermediate in the synthesis of bioactive compounds and advanced materials. This guide provides an in-depth comparison of synthetic methodologies for obtaining this compound, offering researchers the critical insights needed to select the most appropriate route for their specific application.
This comparison will focus on two primary strategies: a modern, efficient multicomponent approach for a closely related analogue, 2-amino-4-phenyl-6-methylpyridine-3-carbonitrile, which highlights the principles of modern pyridine synthesis, and a classical yet highly relevant cyclization strategy that can be adapted for the direct synthesis of the title compound.
Method 1: One-Pot, Four-Component Synthesis of a Substituted 2-Amino-3-Cyanopyridine Derivative
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[1][2][3] A prominent strategy for the synthesis of highly substituted 2-amino-3-cyanopyridines involves the one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][3] This approach is particularly attractive for generating libraries of analogues for drug discovery and material science screening.
Mechanistic Insight
The reaction is believed to proceed through a cascade of classical organic reactions.[4][5] Initially, the aldehyde undergoes a Knoevenagel condensation with malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile intermediate forms a key acyclic adduct. This intermediate then undergoes intramolecular cyclization and subsequent tautomerization and aromatization to yield the final 2-amino-3-cyanopyridine product.[5]
DOT Diagram of the Four-Component Synthesis Pathway
Caption: Workflow for the four-component synthesis of 2-amino-3-cyanopyridine derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-methylpyridine-3-carbonitrile
This protocol is adapted from established procedures for similar 2-amino-3-cyanopyridines.[2][3]
-
Reaction Setup: In a microwave-safe vial, combine benzaldehyde (1 mmol), acetone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at 120°C for 10-15 minutes.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, allow the reaction mixture to cool to room temperature. Add a small amount of ethanol and triturate to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-amino-4-phenyl-6-methylpyridine-3-carbonitrile.
Method 2: Adapted Synthesis of this compound via Michael Addition and Cyclization
While multicomponent reactions are powerful, they often lead to specific substitution patterns, such as the 2-amino pyridines described above. To obtain the target this compound, which is unsubstituted at the 2, 4, and 6 positions, a more tailored approach is necessary. A plausible and efficient route involves the Michael addition of a dinitrile to a phenyl-substituted α,β-unsaturated aldehyde, followed by cyclization.
Mechanistic Rationale
This strategy hinges on the initial formation of a suitable Michael acceptor that already contains the desired phenyl substituent at the eventual 5-position of the pyridine ring. The reaction of cinnamonitrile (3-phenylacrylonitrile) with malononitrile in the presence of a base can lead to an intermediate that, upon cyclization and subsequent elimination/aromatization, would yield the desired this compound. This approach offers a more direct pathway to the target molecule's specific substitution pattern.
DOT Diagram of the Adapted Michael Addition-Cyclization Pathway
Sources
A Senior Scientist's Guide to Alternative Catalysts for 5-Phenylpyridine-3-carbonitrile Synthesis
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 5-phenylpyridine-3-carbonitrile scaffold is a privileged structure, appearing in molecules with a wide range of biological activities. The efficiency, cost, and environmental impact of its synthesis are therefore critical considerations.
Traditionally, palladium-catalyzed cross-coupling reactions have been the gold standard for constructing the C-C bond between the pyridine and phenyl rings. However, the high cost of palladium and the drive towards greener chemistry have spurred the development of alternative catalytic systems. This guide provides an in-depth comparison of established and emerging catalytic strategies for the synthesis of this compound and its analogues, supported by experimental data from the literature.
Comparative Overview of Catalytic Systems
The choice of catalyst dictates not only the reaction's efficiency but also its operational complexity and cost. Below, we compare three distinct and representative approaches: the robust Palladium-catalyzed Suzuki coupling, a cost-effective and greener multicomponent reaction (MCR), and the potential of copper-based catalysts as an economical alternative.
| Catalyst System | Typical Catalyst | Key Reactants | Reaction Time | Temp. (°C) | Yield (%) | Core Advantages & Rationale |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ / PPh₃ | 5-Bromo-3-cyanopyridine + Phenylboronic Acid | 3 - 12 h | 90 - 110 | 85-95% | High Reliability & Scope: Palladium catalysis is exceptionally well-understood and tolerated by a vast range of functional groups, making it a reliable choice for complex molecule synthesis.[1] The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction.[2] |
| One-Pot Multi-Component Reaction (MCR) | Animal Bone Meal (ABM) | Benzaldehyde + 1,3-Dicarbonyl + Malononitrile + Alcohol | 10 - 15 min | Reflux | 80-92% | Atom Economy & Simplicity: This "green" approach combines multiple steps into a single operation, reducing waste and purification steps.[3] ABM is an inexpensive, reusable, and eco-friendly catalyst.[3] |
| Copper-Catalyzed Cyclization | Copper Iodide (CuI) | o-Bromoarylamine + Nitriles | 12 - 48 h | 120 | 60-86% | Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, offering a major cost advantage for large-scale synthesis. Ligand-free systems further simplify the process.[4][5] |
In-Depth Analysis of Catalytic Pathways
The Gold Standard: Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium catalysis remains the benchmark for reliability in C-C bond formation. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly effective for synthesizing biaryl compounds like this compound.
Mechanistic Rationale: The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand (e.g., triphenylphosphine, PPh₃) is critical for stabilizing the palladium species and facilitating the catalytic turnover. The base (e.g., Cs₂CO₃ or K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[1] This method's predictability and high yields often justify the catalyst's cost in research and early development phases.
Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.
The Green Alternative: One-Pot Multi-Component Reaction (MCR)
In line with the principles of green chemistry, MCRs offer an elegant solution by combining multiple synthetic steps into a single, efficient process. For substituted 3-cyanopyridines, a one-pot reaction of an aldehyde, a dicarbonyl compound, malononitrile, and a nitrogen source can rapidly generate the desired scaffold with high atom economy.
Mechanistic Rationale: This reaction proceeds through a cascade of condensation and cyclization reactions. For instance, in the synthesis of related 3-cyanopyridines, the process is initiated by a Knoevenagel condensation between the aromatic aldehyde (benzaldehyde) and malononitrile. This is followed by a Michael addition of a 1,3-dicarbonyl compound and subsequent cyclization and aromatization.[3] Using a heterogeneous, reusable catalyst like Animal Bone Meal (a natural source of hydroxyapatite) makes the process exceptionally environmentally friendly and cost-effective.
Caption: Simplified cascade pathway for MCR synthesis.
The Economic Contender: Copper-Catalyzed Reactions
Copper catalysis has emerged as a powerful and economical alternative to palladium for various coupling and cyclization reactions. While a direct copper-catalyzed Suzuki-type reaction for this specific product is less common, copper is highly effective for intramolecular N-arylation and related cyclizations, which represent an alternative synthetic strategy.
Mechanistic Rationale: Copper catalysts, particularly Cu(I) salts like CuI, can facilitate the formation of C-N and C-C bonds. In the synthesis of related N-heterocycles, the mechanism often involves the coordination of the copper catalyst to the reactants, followed by an intramolecular cyclization and reductive elimination to release the product and regenerate the catalyst.[4] These reactions are often performed without expensive or complex ligands, further enhancing their economic viability. While yields may sometimes be lower than with palladium, the significant reduction in catalyst cost makes this a compelling option for process chemistry and scale-up.
Experimental Protocols
The following protocols are representative methodologies adapted from the literature for the synthesis of this compound or closely related analogues.
Protocol 1: Palladium-Catalyzed Suzuki Coupling[1]
Materials:
-
5-Bromo-3-cyanopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.25 equiv)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a flame-dried two-necked round-bottom flask under an argon atmosphere, add 5-bromo-3-cyanopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous DMA (approx. 0.1 M concentration relative to the limiting reagent) via syringe.
-
Degas the reaction mixture with a stream of argon for 15 minutes.
-
Heat the mixture to 90°C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product.
Protocol 2: Green One-Pot MCR Synthesis[3]
Materials:
-
Benzaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Ethanol
-
Animal Bone Meal (ABM), calcined (10 wt%)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, malononitrile, ethyl acetoacetate, and calcined Animal Bone Meal catalyst in ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.
-
After completion, filter the hot solution to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Allow the filtrate to cool to room temperature. The product will precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure substituted 3-cyanopyridine.
Protocol 3: Copper-Catalyzed Intramolecular Cyclization (Illustrative for N-Aryl bond formation)[5]
Materials:
-
Appropriate ortho-chlorinated arylhydrazone precursor (1.0 equiv)
-
Copper(I) Iodide (CuI, 20 mol%)
-
Potassium Hydroxide (KOH, 2.0 equiv)
-
1,10-Phenanthroline (22 mol%)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk tube under a nitrogen atmosphere, add the arylhydrazone precursor, CuI, KOH, and 1,10-phenanthroline.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-48 hours, monitoring by TLC.
-
After cooling to room temperature, add ethyl acetate to the mixture.
-
Pass the mixture through a short column of silica gel to remove inorganic salts.
-
Wash the eluate with water and then with a saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of this compound can be approached through several effective catalytic strategies. While palladium catalysis offers the highest reliability and substrate scope, making it ideal for initial discovery and complex syntheses, its cost is a significant factor. For large-scale, environmentally conscious production, one-pot multi-component reactions catalyzed by inexpensive and reusable materials like animal bone meal present a compelling alternative, offering high yields in remarkably short reaction times.[3] Copper catalysis stands as a strong economic contender, providing a cost-effective pathway that is particularly attractive for process development, even if it requires more optimization.[4] The optimal choice of catalyst will ultimately depend on the specific project goals, balancing the need for speed, cost, scale, and environmental impact.
References
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Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. [Link]
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Hasaninejad, A., & Firoozi, S. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. PubMed. [Link]
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Al-Amiery, A. A., et al. (2023). One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. ResearchGate. [Link]
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Sivan, M., et al. (2018). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Applicable Chemistry. [Link]
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Hosseini, S. Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]
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Chen, Y., et al. (2023). Transition-metal-free synthesis of C3,5-difunctionalized oxindole derivatives. RSC Publishing. [Link]
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Li, Y., et al. (2023). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. RSC Publishing. [Link]
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Nguyen, T. H., et al. (2024). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. National Institutes of Health. [Link]
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Hasaninejad, A., & Firoozi, S. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1
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Kadhim, M. M., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health. [Link]
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Wang, Y., et al. (2023). Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands. National Institutes of Health. [Link]
-
Hasaninejad, A., & Firoozi, S. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1
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Bénéteau, R., et al. (2018). First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. National Institutes of Health. [Link]
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Zhang, B., et al. (2022). Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. mediaTUM. [Link]
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Li, W., et al. (2011). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. PubMed. [Link]
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da Silva, W. A., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]
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Li, G., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. National Institutes of Health. [Link]
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Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
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Gupta, M., et al. (2013). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-Phenylpyridine-3-carbonitrile
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-phenylpyridine-3-carbonitrile is paramount for ensuring product quality, stability, and safety. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering detailed experimental protocols and comparative performance data.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a cornerstone of Good Manufacturing Practices (GMP). This guide is structured to not only present methodologies but to explain the rationale behind experimental choices, ensuring a self-validating system of protocols in line with the International Council for Harmonisation (ICH) guidelines.[1][2]
The Crucial Role of Method Validation
Analytical method validation provides documented evidence that a method is reliable, repeatable, and accurate for its intended use.[3] This is critical during drug development, for stability studies, impurity profiling, and routine quality control.[3][4] For a molecule like this compound, which may act as a key intermediate or an active pharmaceutical ingredient (API), validated analytical methods are indispensable for regulatory compliance and ensuring patient safety.[2]
Comparative Overview of Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity.[5]
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds by boiling point and polarity, detection by mass-to-charge ratio. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | Good to Excellent | Excellent | Moderate |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL range |
| Primary Application | Quantification, impurity profiling, stability studies. | Identification and quantification of volatile impurities, trace analysis. | Preliminary quantification, in-process controls. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is a highly versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of this compound.[6] A reversed-phase HPLC method is typically the method of choice for compounds of this nature.
Explaining the Causality: Why Reversed-Phase HPLC?
Reversed-phase HPLC, with its nonpolar stationary phase and polar mobile phase, is ideal for separating moderately polar compounds like this compound. The phenyl and pyridine moieties provide sufficient hydrophobicity to interact with a C18 column, while the nitrile group adds polarity, allowing for good retention and separation from potential impurities. The choice of a buffered mobile phase is critical to ensure consistent ionization of the basic pyridine nitrogen, leading to reproducible retention times and peak shapes.
Experimental Protocol: Validation of an HPLC-UV Method
This protocol outlines the steps to validate an HPLC method for the quantification of this compound in a drug substance, adhering to ICH Q2(R1) guidelines.[1][2]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (based on the UV absorbance spectrum of the phenylpyridine chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample, and by achieving baseline resolution from known impurities. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] A minimum of five concentrations ranging from 50% to 150% of the expected working concentration should be prepared. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[7] It is assessed by determining the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results.[7]
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8] This can be assessed by varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Visualizing the HPLC Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method development and subsequent validation as per ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Trace Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] While this compound itself has limited volatility, GC-MS is an excellent choice for identifying and quantifying potential volatile impurities from its synthesis, such as residual solvents or starting materials.
Causality in GC-MS Method Development
The choice of a capillary column with a mid-polar stationary phase (e.g., 5% phenyl-polysiloxane) provides a good balance of interactions for separating a range of potential impurities with varying polarities. The use of a temperature gradient allows for the elution of compounds with a wide range of boiling points. Mass spectrometric detection provides high selectivity and allows for the definitive identification of impurities based on their mass spectra.
Experimental Protocol: GC-MS for Impurity Profiling
1. GC-MS Conditions:
-
Column: 5% Phenyl-polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
2. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone).
-
For quantitative analysis of specific impurities, prepare calibration standards of those impurities.
3. Validation Parameters:
-
Specificity: Confirmed by the unique retention times and mass spectra of the target impurities.
-
LOD and LOQ: Determined by injecting serially diluted standards and assessing the signal-to-noise ratio.
-
Linearity and Range: Established for each quantified impurity.
-
Accuracy and Precision: Determined for the quantification of specific impurities.
Logical Relationship of Validation Parameters
Caption: A diagram showing the logical flow and interdependence of key analytical method validation parameters.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[10][11] Given the aromatic nature of this compound, it is expected to have a distinct UV absorbance spectrum, making this technique suitable for preliminary quantification or in-process controls where high specificity is not required.
Rationale for UV-Vis Method Development
The phenyl and pyridine rings in the molecule constitute a chromophore that absorbs UV radiation. By identifying the wavelength of maximum absorbance (λmax), a simple and sensitive method for quantification can be developed based on the Beer-Lambert law. The choice of a suitable non-absorbing solvent is crucial to minimize background interference.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
1. Instrument and Reagents:
-
Instrument: UV-Vis Spectrophotometer
-
Solvent: Methanol or Ethanol (spectroscopic grade)
-
Reference: The chosen solvent
2. Method Development and Validation:
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Linearity: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration. The linearity should be established with a correlation coefficient (r²) ≥ 0.995.
-
Accuracy and Precision: Determined by analyzing replicate preparations of samples at different concentrations.
Conclusion
The validation of analytical methods for this compound is a critical activity that ensures the quality and consistency of data. High-Performance Liquid Chromatography stands out as the most suitable method for comprehensive quantitative analysis, including impurity profiling and stability studies, due to its high resolution, sensitivity, and robustness. Gas Chromatography-Mass Spectrometry is an invaluable tool for the identification and quantification of volatile impurities. UV-Vis Spectrophotometry offers a simple and rapid alternative for preliminary or in-process quantification.
The choice of method should be guided by the specific analytical requirements. The detailed protocols and validation strategies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and scientifically sound analytical procedures for this compound, ultimately contributing to the development of safe and effective pharmaceutical products.
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(2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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A Comparative Guide to 5-Phenylpyridine-3-carbonitrile Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 5-phenylpyridine-3-carbonitrile derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry, particularly in oncology. We will delve into their synthesis, explore their biological activities with a focus on anticancer properties, and elucidate the key structure-activity relationships (SAR) that govern their efficacy. Furthermore, we will contextualize their performance by comparing them with alternative chemical scaffolds targeting similar biological pathways.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, highlighting its importance as a scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The this compound core, in particular, has garnered significant attention as a "privileged structure," meaning it can serve as a versatile template for the development of potent and selective therapeutic agents.
Synthesis of this compound Derivatives: A Practical Approach
A common and efficient method for the synthesis of polysubstituted pyridine-3-carbonitrile derivatives involves a multi-component reaction, often under microwave irradiation to enhance reaction rates and yields. A typical approach utilizes the cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium acetate.[4]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol outlines a general procedure for the synthesis of 2-methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile.[4]
Materials:
-
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone)
-
3-aminobut-2-enenitrile
-
Ammonium acetate
-
Absolute ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add absolute ethanol (10 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 130°C for 30 minutes.
-
After cooling, precipitate the product by adding ice-cold water.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the purified 2-methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile.
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner products in a shorter time frame.
-
Ammonium Acetate: Serves as a source of ammonia for the construction of the pyridine ring.
-
Ethanol: A suitable polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
Comparative Biological Activity: Anticancer and Kinase Inhibition
Derivatives of the this compound scaffold have demonstrated notable anticancer activity, often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. The following sections present a comparative analysis of their performance, supported by experimental data from various studies.
Cytotoxicity against Cancer Cell Lines
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit cell growth by 50%.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Pyridine and Pyrimidine-5-carbonitrile Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 (Colon) | 1.14 | [8] |
| MCF-7 (Breast) | 1.54 | [8] | ||
| Compound 12b | HCT-116 (Colon) | - | [8] | |
| MCF-7 (Breast) | - | [8] | ||
| Compound 9d | HCT-116 (Colon) | >10 | [8] | |
| MCF-7 (Breast) | >10 | [8] | ||
| Compound 12d | HCT-116 (Colon) | >10 | [8] | |
| MCF-7 (Breast) | >10 | [8] | ||
| Morpholinopyrimidine-5-carbonitrile | Compound 12b | Leukemia SR | 0.10 | [9] |
| Compound 12d | Leukemia SR | 0.09 | [9] | |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | [10] |
| A549 (Lung) | 5.85 | [10] | ||
| MCF-7 (Breast) | 7.68 | [10] |
Note: The table includes data for closely related pyrimidine-5-carbonitrile derivatives to provide a broader context due to the limited availability of extensive comparative data for 5-phenylpyridine-3-carbonitriles specifically.
Kinase Inhibition
Many this compound and related heterocyclic derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[11] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50 in µM)
| Compound Class | Derivative | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 11e | 0.61 | [8] |
| Compound 12b | 0.53 | [8] | |
| Compound 11c | 1.38 | [8] | |
| Compound 12c | 0.74 | [8] | |
| Standard Inhibitor | Sorafenib | 0.19 | [8] |
The data indicates that certain pyrimidine-5-carbonitrile derivatives exhibit potent VEGFR-2 inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the established inhibitor Sorafenib.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl and pyridine rings. While direct SAR studies on this specific scaffold are limited, we can extrapolate principles from related structures.[12]
-
Substituents on the Phenyl Ring: The electronic properties and position of substituents on the phenyl ring are critical for anticancer activity. For instance, in related pyridine-urea derivatives, a trifluoromethyl group at the meta-position of a phenylurea moiety significantly enhanced potency.[3]
-
The Cyano Group: The 3-carbonitrile group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the active site of target proteins.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can also form important hydrogen bonds with biological targets and contributes to the overall physicochemical properties of the molecule.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment: MTT Assay
This protocol provides a general workflow for determining the cytotoxicity of test compounds using the MTT assay.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases can be determined using various commercially available assay kits, often based on ELISA or fluorescence resonance energy transfer (FRET) principles.[13]
General Principle:
-
The kinase, its substrate, and ATP are incubated in the presence of various concentrations of the test compound.
-
The amount of phosphorylated substrate is quantified.
-
The percentage of kinase inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined from dose-response curves.
Alternative Scaffolds in Kinase Inhibitor Design
While the this compound scaffold holds significant promise, medicinal chemists are continually exploring novel molecular frameworks to improve potency, selectivity, and pharmacokinetic properties. This practice, known as "scaffold hopping," is a key strategy in drug discovery.[14]
Table 3: Comparison of Phenylpyridine Scaffold with Alternative Heterocyclic Scaffolds in Kinase Inhibitor Design
| Scaffold | Advantages | Disadvantages | Examples of Approved Drugs |
| Phenylpyridine | Well-established synthetic routes, versatile for substitution, proven biological activity.[1] | Potential for off-target effects, may have metabolic liabilities.[14] | Crizotinib (ALK/ROS1 inhibitor) |
| Imidazo[1,2-a]pyridine | Increased structural rigidity, potential for improved selectivity, novel chemical space.[11] | Synthetic routes can be more complex. | Alpelisib (PI3K inhibitor) |
| Pyrrolo[2,3-b]pyridine | Isosteric with purines, can mimic the hinge-binding motif of ATP. | May have planarity issues affecting solubility. | Tofacitinib (JAK inhibitor) |
| Indazole | Can form key hydrogen bonds with the kinase hinge region, good metabolic stability. | Can be susceptible to N-alkylation. | Pazopanib (VEGFR/PDGFR/c-Kit inhibitor) |
| Quinoline/Quinazoline | Established kinase inhibitor scaffold, rigid structure can enhance binding affinity. | Can have planarity and solubility issues, potential for hERG liability. | Erlotinib, Gefitinib (EGFR inhibitors) |
The choice of a scaffold is a critical decision in the drug design process, with each offering a unique set of advantages and challenges. The this compound scaffold remains a valuable starting point for the development of novel kinase inhibitors due to its synthetic accessibility and proven track record of biological activity.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel anticancer agents, particularly kinase inhibitors. This guide has provided a comparative overview of their synthesis, biological activity, and structure-activity relationships, alongside a consideration of alternative chemical scaffolds. The presented experimental protocols offer a practical foundation for researchers entering this exciting field. Future work should focus on the systematic synthesis and evaluation of focused libraries of these derivatives to build a more comprehensive understanding of their SAR and to identify lead compounds with improved therapeutic potential.
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A Comparative Guide to the Bioactivity of 5-Phenylpyridine-3-carbonitrile and Other Pyridine Derivatives
For researchers, scientists, and professionals in the field of drug discovery and development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2] Among the vast landscape of pyridine derivatives, 5-phenylpyridine-3-carbonitrile and its analogs have emerged as a particularly promising class of compounds. This guide provides an in-depth, objective comparison of the biological performance of this compound against other pyridine derivatives, supported by experimental data from peer-reviewed studies. We will delve into their efficacy in various bioassays, explore the underlying structure-activity relationships, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Significance of the Pyridine-3-carbonitrile Scaffold
The pyridine-3-carbonitrile core is a privileged structure in drug design, frequently associated with a range of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] The presence of the cyano group and the ability to introduce diverse substituents at various positions on the pyridine ring allow for the fine-tuning of the molecule's physicochemical properties and biological targets.
This compound as a Potent Kinase Inhibitor: A Focus on PKCθ
A significant body of research has highlighted the potential of this compound derivatives as potent and selective inhibitors of Protein Kinase C-theta (PKCθ).[5][6][7][8] PKCθ is a crucial enzyme in the T-cell signaling pathway, making it an attractive therapeutic target for autoimmune diseases and organ transplant rejection.
Comparative Inhibitory Activity against PKCθ
Structure-activity relationship (SAR) studies have demonstrated that modifications at the C4 and C5 positions of the pyridine-3-carbonitrile scaffold significantly impact PKCθ inhibitory potency. The 5-phenyl group plays a critical role in anchoring the molecule within the active site of the enzyme.
| Compound ID | C4-Substituent | C5-Substituent | PKCθ IC50 (nM) |
| Analog 13b | 4-methylindol-5-ylamino | 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl | 7.4[5] |
| Analog 1 | 4-methylindol-5-ylamino | Furan | 4.5 |
| Analog 6b | 4-methylindol-5-ylamino | 5-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl | 0.28 |
| Analog 8 | Not Specified | (E)-2-[6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]vinyl | 1.1[7] |
| Compound 23e | 4-[(4-methyl-1H-indol-5-yl)amino] | (E)-2-phenylvinyl | Potent inhibitor[6] |
Table 1: Comparative PKCθ inhibitory activity of 5-substituted-3-pyridinecarbonitrile derivatives. The data illustrates how modifications to the 5-phenyl ring and the introduction of various substituents at the C4 and C5 positions influence the inhibitory potency against PKCθ.
The causality behind these experimental findings lies in the specific interactions between the inhibitors and the amino acid residues within the ATP-binding pocket of PKCθ. The 4-methylindol-5-ylamino group, for instance, often forms key hydrogen bonds, while the substituent at the C5 position explores a hydrophobic pocket, with bulkier and more complex groups generally leading to higher potency.
Experimental Protocol: In Vitro PKCθ Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or HTRF
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PKCθ enzyme and the fluorescently labeled peptide substrate in assay buffer to their optimal working concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution, followed by the PKCθ enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence polarization or HTRF signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO without any inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro PKCθ inhibition assay.
Anticancer Activity of Pyridine-3-carbonitrile Derivatives
The pyridine-3-carbonitrile scaffold is also a prominent feature in compounds with potent anticancer activity. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival.
Comparative Cytotoxicity Against Cancer Cell Lines
While direct comparative studies of this compound against other pyridine derivatives in the same cancer cell line panels are limited, a compilation of data from various sources allows for an insightful analysis of their structure-activity relationships.
| Compound Scaffold | Substituents | Cancer Cell Line | IC50 (µM) |
| Pyrimidine-5-carbonitrile | Varied benzylidene and hydrazone moieties | HCT-116 (Colon) | 1.14 - 32.16[9][10] |
| Pyrimidine-5-carbonitrile | Varied benzylidene and hydrazone moieties | MCF-7 (Breast) | 1.54 - >100[9][10][11] |
| Pyranopyridine-3-carbonitrile | Varied | HCT-116, HepG-2, MCF-7, A-549 | 0.15 - Potent[12] |
| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Indole-modified | E. coli, S. aureus, K. pneumoniae, P. aeruginosa | MIC: 1.0 - 2.0 mg/mL[12][13] |
Table 2: Comparative anticancer and antimicrobial activities of various pyridine-3-carbonitrile derivatives. The data highlights the broad-spectrum potential of this scaffold against different cancer cell lines and microbial strains.
The antiproliferative activity is highly dependent on the nature and position of the substituents on the pyridine ring and any fused ring systems. For instance, the presence of electron-withdrawing or -donating groups on the phenyl ring can significantly alter the compound's interaction with its biological target.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the cell viability against the compound concentration.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Antimicrobial Potential of Pyridine-3-carbonitrile Derivatives
In addition to their anticancer and enzyme inhibitory activities, pyridine-3-carbonitrile derivatives have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Scaffold | Target Microorganism | MIC (µg/mL) |
| Pyridine-3-carbonitrile derivatives | E. coli | 3.91[14] |
| Pyridine-3-carbonitrile derivatives | Candida albicans | 1.95[15] |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus, P. aeruginosa | 0.5 - 64[16] |
| Coumarin-pyridine-3-carbonitrile | Various bacteria | Promising activity[9][17] |
Table 3: Comparative antimicrobial activity of pyridine-3-carbonitrile derivatives against various pathogens. The data shows that this chemical class has broad-spectrum antimicrobial potential.
The mechanism of antimicrobial action can vary, with some compounds targeting essential enzymes in bacterial metabolic pathways, such as DNA gyrase, while others may disrupt the microbial cell membrane.[14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[3][5][6][18]
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The compiled data clearly demonstrates their potential as potent PKCθ inhibitors for immunomodulatory applications, as well as their significant anticancer and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the importance of strategic chemical modifications to optimize potency and selectivity for specific biological targets.
The provided experimental protocols serve as a self-validating framework for researchers to reliably assess the bioactivity of novel pyridine derivatives. Future research should focus on synthesizing and screening more extensive libraries of these compounds to further elucidate their mechanisms of action and to identify lead candidates with improved pharmacological profiles for preclinical and clinical development.
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Reported pyridine‐3‐carbonitriles and pyrido[2,3‐d]pyrimidines as antimicrobial agents. (n.d.). ResearchGate. [Link]
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Al-wsaye, A. H., et al. (2023). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 13(52), 36585-36601. [Link]
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Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12-20. [Link]
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Al-wsaye, A. H., et al. (2023). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Phenylpyridine-3-carbonitrile Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step that underpins the reliability of subsequent biological and pharmacological studies. The phenylpyridine-3-carbonitrile scaffold is of significant interest due to its presence in various biologically active molecules. However, the synthesis of a specific isomer can often lead to the formation of others, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive spectroscopic comparison of four key isomers of phenylpyridine-3-carbonitrile: 2-phenylpyridine-3-carbonitrile, 4-phenylpyridine-3-carbonitrile, 5-phenylpyridine-3-carbonitrile, and 6-phenylpyridine-3-carbonitrile. By leveraging fundamental principles and available data, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), can be employed to distinguish these closely related structures.
The Isomeric Landscape of Phenylpyridine-3-carbonitrile
The four isomers under consideration differ in the position of the phenyl substituent on the pyridine ring, while the carbonitrile group remains fixed at the 3-position. This seemingly subtle structural variation gives rise to distinct electronic environments and steric interactions within each molecule, which are reflected in their spectroscopic signatures.
Figure 1. Structures of the four phenylpyridine-3-carbonitrile isomers.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the relative positions of the phenyl and nitrile substituents.
Expected ¹H NMR Spectral Features:
-
2-phenylpyridine-3-carbonitrile: The pyridine protons will likely appear as a complex multiplet. The proton at position 6 of the pyridine ring is expected to be the most downfield due to the anisotropic effect of the neighboring nitrogen and the steric influence of the adjacent phenyl group. The phenyl protons will show a distinct pattern, with the ortho-protons potentially shifted downfield due to their proximity to the pyridine nitrogen.
-
4-phenylpyridine-3-carbonitrile: This isomer possesses a higher degree of symmetry compared to the 2- and 6-isomers. The pyridine protons at positions 2 and 6 will be distinct, as will the proton at position 5. The phenyl protons will likely appear as a more straightforward set of multiplets.
-
This compound: The pyridine protons at positions 2, 4, and 6 will each give rise to distinct signals. The proton at position 2, being adjacent to the nitrogen and ortho to the nitrile group, is expected to be significantly downfield.
-
6-phenylpyridine-3-carbonitrile: Similar to the 2-phenyl isomer, the pyridine protons will exhibit complex splitting. The proton at position 2 will likely be the most downfield pyridine proton. The ortho-protons of the phenyl group will be influenced by the nearby nitrogen, affecting their chemical shift.
Table 1: Predicted Differentiating ¹H NMR Features
| Isomer | Key Differentiating Protons and Expected Observations |
| 2-phenyl | Downfield shift of the pyridine H6 proton. Potential for complex splitting patterns for all pyridine protons due to restricted rotation. |
| 4-phenyl | Relatively simpler pyridine proton signals compared to 2- and 6-isomers. Distinct signals for H2, H5, and H6. |
| 5-phenyl | Significant downfield shift of the pyridine H2 proton. Three distinct pyridine proton environments. |
| 6-phenyl | Downfield shift of the pyridine H2 proton. Likely complex splitting patterns for pyridine protons. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the pyridine carbons, particularly the ipso-carbon attached to the phenyl group and the carbons adjacent to the nitrogen and nitrile group, are diagnostic.
Expected ¹³C NMR Spectral Features:
The position of the phenyl group significantly influences the electronic distribution within the pyridine ring, leading to predictable changes in the ¹³C chemical shifts.[1][2][3] The carbon atom attached to the nitrile group (C3) will have a characteristic chemical shift, but its environment will be subtly different in each isomer. The ipso-carbon of the phenyl ring and the pyridine carbon to which it is attached will also show distinct chemical shifts depending on the isomeric form. For instance, in the 2- and 6-phenyl isomers, the ipso-carbon of the pyridine ring is adjacent to the nitrogen, which will deshield it, causing a downfield shift compared to the 4- and 5-phenyl isomers.
Infrared Spectroscopy: The Nitrile Stretch as a Diagnostic Tool
The most prominent feature in the IR spectrum for distinguishing these isomers will be the nitrile (C≡N) stretching vibration.[4][5] This vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹.[5] The exact frequency is sensitive to the electronic effects of the substituents on the pyridine ring.
Expected IR Spectral Features:
Conjugation of the nitrile group with the aromatic system affects the bond strength and, consequently, the stretching frequency.[4] While the differences may be subtle, high-resolution FT-IR spectroscopy should reveal small but measurable shifts in the ν(C≡N) frequency among the isomers. For example, in the 2- and 4-phenyl isomers, the nitrile group is in a more extended conjugated system, which might lead to a slightly lower stretching frequency compared to the 5-phenyl isomer. Additionally, the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.[6]
UV-Vis Spectroscopy: Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic structure of the molecules. The absorption maxima (λmax) are dependent on the extent of the π-conjugated system.
Expected UV-Vis Spectral Features:
All four isomers are expected to exhibit strong UV absorption due to π → π* transitions within the phenyl and pyridine rings. The degree of conjugation between the two rings will influence the λmax. Biphenyl, a related chromophore, has a λmax around 247 nm.[7][8] The introduction of the nitrogen atom and the nitrile group will cause a red shift (shift to longer wavelength). The planarity of the molecule plays a crucial role; greater planarity leads to more effective conjugation and a larger red shift. Steric hindrance between the ortho-protons of the phenyl group and the protons on the pyridine ring can force the rings out of planarity, reducing conjugation. This effect is expected to be most pronounced in the 2- and 6-phenyl isomers, potentially leading to a blue shift (shift to shorter wavelength) compared to the 4- and 5-phenyl isomers.
Mass Spectrometry: Fragmentation Patterns as Structural Clues
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all four isomers will have the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ.
Expected Mass Spectrometry Features:
The primary fragmentation pathways for pyridines often involve the loss of HCN or HNC.[9] The position of the phenyl group will influence the relative stability of the resulting fragment ions. For example, the fragmentation of the 2-phenyl isomer might involve interactions with the adjacent nitrogen atom, leading to unique fragmentation pathways not observed in the other isomers.[10] The loss of the phenyl group or the nitrile group as radicals are also possible fragmentation pathways to consider.
Summary of Spectroscopic Differentiation
Table 2: Comparative Summary of Expected Spectroscopic Data
| Spectroscopic Technique | 2-phenylpyridine-3-carbonitrile | 4-phenylpyridine-3-carbonitrile | This compound | 6-phenylpyridine-3-carbonitrile |
| ¹H NMR | Complex pyridine signals, downfield H6 | Simpler pyridine signals | Downfield H2 | Complex pyridine signals, downfield H2 |
| ¹³C NMR | Deshielded pyridine C2 | Shielded pyridine C2 and C6 (relative to 2-isomer) | Distinct shifts for all pyridine carbons | Deshielded pyridine C6 |
| IR | ν(C≡N) ~2220-2240 cm⁻¹ | ν(C≡N) ~2220-2240 cm⁻¹ | ν(C≡N) ~2220-2240 cm⁻¹ | ν(C≡N) ~2220-2240 cm⁻¹ |
| UV-Vis | Potential blue shift due to steric hindrance | Likely longer λmax than 2- and 6-isomers | Likely the longest λmax | Potential blue shift due to steric hindrance |
| Mass Spec | Potentially unique fragmentation involving the adjacent nitrogen | Characteristic fragmentation pattern | Characteristic fragmentation pattern | Potentially unique fragmentation involving the adjacent nitrogen |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data for comparative analysis, the following standardized protocols are recommended.
NMR Spectroscopy
Figure 2. Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the nitrile stretching frequency and the fingerprint region.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
-
Mass Analysis:
-
Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
-
Conclusion
The differentiation of this compound isomers is a tractable analytical challenge that can be confidently addressed through a multi-spectroscopic approach. While each technique provides valuable clues, the most definitive assignments will be achieved by integrating the data from ¹H and ¹³C NMR, IR, UV-Vis, and Mass Spectrometry. This guide provides a framework for researchers to interpret the expected spectral features of each isomer, enabling the unambiguous identification and characterization of these important heterocyclic compounds.
References
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylpyridine. Retrieved from [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
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Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
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Karton, A., Talbi, D., & Gornitzka, H. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9205–9213. [Link]
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Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028–1036. [Link]
-
Whittle, E., & Jones, R. A. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(4), 1137–1139. [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... Retrieved from [Link]
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ResearchGate. (n.d.). A) UV–vis absorption and fluorescence spectra of various bis‐poly aryl... Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
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Bagchi, S., Falzone, M. E., & Boxer, S. G. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4057–4064. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Phenylpyridine-3-carboxamide. Retrieved from [Link]
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MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpyridine. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Biphenyl. Retrieved from [Link]
-
YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 5-Phenylpyridine-3-carbonitrile: An HPLC-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Phenylpyridine-3-carbonitrile, a heterocyclic compound featuring both a pyridine ring and a nitrile group, serves as a valuable building block in the synthesis of various biologically active molecules. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) remains a dominant technique in pharmaceutical analysis for its robustness, versatility, and high resolving power.[1][2][3] For a molecule like this compound, which is non-volatile and possesses chromophores, reversed-phase HPLC with UV detection is the method of choice for routine purity assessment and impurity profiling.[4]
Proposed HPLC-UV Method for this compound
While a specific validated monograph for this compound may not be publicly available, a robust and reliable method can be developed based on the physicochemical properties of the analyte and established chromatographic principles. The following proposed method serves as a strong starting point for researchers.
Rationale for Method Development:
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining moderately polar to non-polar compounds through hydrophobic interactions. The phenyl ring and the pyridine scaffold of the analyte will interact well with the C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is chosen for its UV transparency and miscibility with water. A phosphate buffer is included to maintain a consistent pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like pyridines.
-
Detection: The aromatic nature of this compound suggests strong UV absorbance. A detection wavelength in the range of 254-270 nm is a logical starting point for method development, with final selection based on the UV spectrum of the compound.
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 260 nm |
| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of mobile phase B (Acetonitrile) to a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection. |
The Next Generation: Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This innovation leads to significantly higher efficiency, resolution, and speed.[5]
Advantages of UPLC for Purity Analysis:
-
Increased Throughput: UPLC can significantly reduce analysis times, often from 15-20 minutes in HPLC to under 5 minutes, without compromising separation quality. This is invaluable in high-throughput screening environments.
-
Enhanced Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.
-
Improved Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, which is advantageous for detecting and quantifying trace-level impurities.
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and a greener analytical footprint.
Considerations for UPLC Adoption:
-
Higher Backpressure: The use of sub-2 µm particles generates significantly higher backpressure, requiring specialized UPLC systems capable of operating at pressures up to 15,000 psi.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization of parameters such as gradient profile and flow rate to maintain the desired separation.
An Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain classes of impurities, particularly those that are volatile or semi-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative or complementary technique to HPLC.[1][3] While this compound itself has a relatively high boiling point, GC-MS can be invaluable for detecting volatile organic impurities that may be present from the synthesis process.
When to Consider GC-MS:
-
Residual Solvent Analysis: GC-MS is the gold standard for identifying and quantifying residual solvents from the manufacturing process.
-
Volatile Impurities: If volatile starting materials or by-products are suspected, GC-MS provides excellent sensitivity and specificity for their detection.
-
Structural Elucidation: The mass spectrometric detector provides valuable structural information, aiding in the identification of unknown impurities.
Limitations of GC-MS for this Application:
-
Thermal Stability: The analyte must be thermally stable and volatile enough to be analyzed by GC. Non-volatile impurities will not be detected.
-
Derivatization: For polar or non-volatile compounds, a derivatization step may be necessary to increase their volatility, which can add complexity to the sample preparation process.
Comparative Performance Overview
The choice of analytical technique ultimately depends on the specific requirements of the analysis. The following table provides a comparative overview of the discussed methods for the purity assessment of this compound.
| Parameter | HPLC-UV | UPLC-UV/MS | GC-MS |
| Principle | Liquid Chromatography | Liquid Chromatography | Gas Chromatography |
| Primary Application | Routine purity, impurity profiling | High-throughput screening, high-resolution impurity profiling | Volatile impurities, residual solvents |
| Analysis Time | 15-30 min | 1-10 min | 10-30 min |
| Resolution | Good to Excellent | Excellent to Superior | Excellent |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg-ng range) | Excellent (pg-fg range) for volatile analytes |
| Sample Volatility | Not required | Not required | Required |
| Instrumentation Cost | Moderate | High | High |
| Solvent Consumption | Moderate | Low | Very Low |
| Key Advantage | Robust, widely available, versatile | Speed, resolution, sensitivity | Excellent for volatile compounds, structural information from MS |
| Key Limitation | Slower analysis time compared to UPLC | High initial investment, high backpressure | Not suitable for non-volatile or thermally labile compounds |
Visualizing the Workflow and Decision-Making Process
To further clarify the application of these techniques, the following diagrams illustrate a typical HPLC workflow and a decision-making tree for selecting the appropriate analytical method.
Caption: Decision tree for selecting the optimal analytical method for this compound analysis.
Conclusion: A Multi-faceted Approach to Ensuring Purity
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Patel, H. B., Dave, R. H., Vadariya, S., Hirpara, H., & Patel, T. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International, 36(2), 1-14. Retrieved from [Link]
-
AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis and Cross-Validation of 5-Phenylpyridine-3-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Within this class, 5-phenylpyridine-3-carbonitrile stands out as a versatile intermediate, offering multiple points for further functionalization in the creation of novel chemical entities.
This guide provides an in-depth comparison of two robust synthetic routes to this compound, followed by a rigorous cross-validation protocol to ensure the unequivocal confirmation of the product's identity and purity. The methodologies discussed are grounded in established chemical principles, offering both practical, step-by-step instructions and the causal reasoning behind experimental choices.
The Synthetic Challenge: A Comparative Approach
The synthesis of polysubstituted pyridines can be approached from numerous angles. Here, we will compare a modern, powerful cross-coupling reaction with a classic multicomponent approach, each offering distinct advantages in terms of substrate availability, reaction conditions, and scalability.
Method 1: The Suzuki-Miyaura Cross-Coupling Strategy
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its versatility and functional group tolerance in forming carbon-carbon bonds.[1] This approach is particularly well-suited for constructing biaryl systems, making it an ideal candidate for the synthesis of this compound.
Reaction Principle: The core of this strategy is the palladium-catalyzed cross-coupling of an organoboron compound (phenylboronic acid) with an organohalide (5-bromo-3-cyanopyridine).[2][3] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst.[4]
Sources
A Senior Application Scientist's Guide to Benchmarking Catalysts for C-C Coupling in Pyridine Systems
For researchers, medicinal chemists, and professionals in drug development, the pyridine motif is a cornerstone of molecular design. Its presence in numerous pharmaceuticals underscores the critical importance of efficient and selective methods for its functionalization. Carbon-carbon (C-C) bond formation on the pyridine ring is a key transformation, yet it presents unique challenges stemming from the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. This guide provides an in-depth comparative analysis of catalytic systems for C-C coupling reactions in pyridine systems, offering field-proven insights and actionable experimental data to inform your catalyst selection and reaction optimization.
The Challenge of Pyridine C-C Coupling: More Than Just Another Aryl Halide
The primary hurdle in C-C coupling reactions involving pyridine substrates is the propensity of the pyridine nitrogen to coordinate with the transition metal center of the catalyst. This coordination can lead to catalyst poisoning, forming stable, inactive complexes that halt the catalytic cycle.[1] This "2-pyridyl problem" is particularly pronounced for substitutions at the 2- and 6-positions, where the nitrogen is in close proximity to the reaction center.[2][3][4]
Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Achieving high yields and regioselectivity, especially in poly-substituted or dihalopyridine systems, requires careful tuning of the catalyst, ligands, and reaction conditions.[5][6]
Comparative Performance of Catalytic Systems
The choice of catalyst is paramount in overcoming these challenges. This section provides a comparative overview of the most common and effective catalytic systems for C-C coupling in pyridine systems: Palladium, Nickel, and Copper-based catalysts, along with emerging photocatalytic methods.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts remain the most extensively studied and widely used for C-C bond formation on pyridine rings. Their versatility, functional group tolerance, and the vast body of available literature make them the first choice for many applications.
Key Strengths:
-
Broad Substrate Scope: Effective for a wide range of Suzuki-Miyaura, Sonogashira, Heck, and other cross-coupling reactions.[7][8][9][10]
-
High Yields: With appropriate ligand selection, palladium catalysts can achieve excellent yields even with challenging pyridine substrates.
-
Well-Understood Mechanisms: The catalytic cycles are generally well-understood, aiding in rational reaction optimization.
Causality Behind Experimental Choices: The success of palladium-catalyzed coupling of pyridines hinges on the choice of ligand. Sterically bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often employed. The steric bulk of these ligands can disfavor the binding of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1] The electron-donating nature of these ligands also promotes the rate-limiting oxidative addition step.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyridines
| Catalyst System | Halopyridine | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [8] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | High | [8] |
| PdCl₂(dppf) | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | High | [8] |
| Pd(OAc)₂ (0.5 mol%) | 2-Bromopyridine | Arylboronic acids | K₂CO₃ | Isopropanol/H₂O | RT | 0.5-2 | 85-98 | [4] |
| Pd₂(dba)₃ / Ligand 1 | Aryl Bromides | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 110 | 12 | 74-82 | [11] |
Table 2: Performance of Palladium Catalysts in Sonogashira Coupling of Halopyridines
| Catalyst System | Halopyridine | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [12] |
| Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (2.5 mol%) | Aryl Halide | Terminal Alkyne | Diisopropylamine | THF | RT | 3 | 89 | [1] |
| Pd(PPh₃)₄ (15 mol%) / CuI (30 mol%) | 6-Bromo-3-fluoropicolinonitrile | 4-Ethylphenylacetylene | Et₃N | THF | RT | 16 | High | [13] |
Nickel-Based Catalysts: A Cost-Effective and Highly Reactive Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for C-C cross-coupling reactions.[2] Their distinct reactivity profile often allows for the coupling of substrates that are challenging for palladium systems.
Key Strengths:
-
Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Can catalyze couplings of traditionally less reactive electrophiles, such as aryl chlorides and fluorides.
-
Different Mechanistic Pathways: Can proceed through Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, offering alternative pathways for bond formation.[2][14]
Causality Behind Experimental Choices: The choice of ligand is also critical in nickel catalysis. Polypyridine ligands, such as terpyridine (tpy) and bipyridine (bpy), are commonly used to stabilize the nickel center and modulate its reactivity.[2] The use of a reductant, such as zinc or manganese, is often necessary to generate the active Ni(0) species from a Ni(II) precatalyst.
Table 3: Performance of Nickel Catalysts in C-C Coupling of Pyridines
| Catalyst System | Electrophile 1 | Electrophile 2 | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂(dme) / PyBCamCN | Aryl Chloride | Primary Alkyl Chloride | Not Specified | Not Specified | Not Specified | Not Specified | High | [15] |
| NiI₂ / tpy | Amide | Aryl Iodide | Zn | Not Specified | Not Specified | Not Specified | High | [2] |
| Ni(cod)₂ / Imidazole Ligand | Aryl-NMe₃⁺ | Arylstannane | CsF | Not Specified | Not Specified | Not Specified | High | [16] |
| NiBr₂(dme) / Amidine Ligand A8 | Aryl Bromide | Alkyl Bromide | Zn | Not Specified | Not Specified | Not Specified | >70 | [17] |
Copper-Based Catalysts: A Niche Player with Unique Advantages
Copper catalysts are well-established for certain types of C-C coupling reactions, particularly those involving activated C-H bonds and heteroatom nucleophiles. While less common than palladium and nickel for general pyridine C-C coupling, they offer unique advantages in specific transformations.
Key Strengths:
-
C-H Activation: Can facilitate the direct coupling of C-H bonds, avoiding the need for pre-functionalized substrates.
-
Cost-Effectiveness: Copper is an inexpensive and readily available metal.
Causality Behind Experimental Choices: Copper-catalyzed reactions often proceed through oxidative C-N coupling or C-H activation pathways. The choice of oxidant and additives is crucial for achieving high yields and selectivity. For instance, visible light can promote copper-catalyzed aerobic oxidative C-N coupling.[18]
Table 4: Performance of Copper Catalysts in C-C Coupling of Pyridines
| Catalyst System | Substrate 1 | Substrate 2 | Additive/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(I) salt | 2-Aminopyridine | Terminal Alkyne | Visible Light / Air | Not Specified | RT | Not Specified | High | [18] |
| CuBr₂ | Indane | Pyrazole | TBACl | DCM:HFIP | Not Specified | Not Specified | High | [19] |
Photocatalysis: A Green and Emerging Frontier
Visible-light photocatalysis represents a paradigm shift in C-C coupling, offering a mild and environmentally friendly alternative to traditional transition metal catalysis. These methods often operate at room temperature and can enable novel bond disconnections.
Key Strengths:
-
Mild Reaction Conditions: Typically proceed at room temperature, avoiding the need for high temperatures.
-
Green Chemistry: Utilizes light as a renewable energy source and can often be performed without metal catalysts.
-
Novel Reactivity: Can access unique reaction pathways, such as those involving pyridinyl radicals.[20]
Causality Behind Experimental Choices: Photocatalytic C-C coupling in pyridine systems often involves the generation of a pyridinyl radical via single-electron transfer (SET) from an excited photocatalyst. The choice of photocatalyst (e.g., an iridium complex or an organic dye) and the light source are critical parameters.
Table 5: Performance of Photocatalysts in C-C Coupling of Pyridines
| Catalyst System | Substrate 1 | Substrate 2 | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dithiophosphoric acid A2 | Pyridine | Cyclohexene | Collidine | Not Specified | 35 | 16 | 67 (6:1 C4 selectivity) | [20] |
| Ir/Ti₆-Bpca & Ni/Ti₆-Bpca | Aryl Halide | Amine | DMTHPM | Not Specified | Not Specified | Not Specified | High | [21] |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for two key C-C coupling reactions in pyridine systems. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
This protocol is a representative example of a palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone reaction for the synthesis of 2-amino-4-arylpyridine scaffolds.[7]
Workflow Diagram:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Rationale: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. K₃PO₄ is a common and effective base for Suzuki couplings.
-
-
Add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and a phosphine ligand (e.g., SPhos at 4 mol%).
-
Rationale: A bulky, electron-rich ligand like SPhos is chosen to prevent catalyst deactivation by the pyridine nitrogen and to accelerate the oxidative addition step.
-
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: This ensures an inert atmosphere, as the active Pd(0) catalyst can be sensitive to oxygen.
-
-
Add a degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Rationale: Degassing the solvent removes dissolved oxygen. The aqueous-organic solvent mixture is often beneficial for Suzuki couplings, aiding in the dissolution of the base and the boronic acid.
-
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) in an oil bath with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-amino-4-arylpyridine.
-
Protocol 2: Sonogashira Coupling of a 2-Halopyridine
This protocol details a typical Sonogashira coupling, a powerful method for forming a C(sp²)-C(sp) bond between a halopyridine and a terminal alkyne.[1][22]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the 2-halopyridine (1.0 equiv.) in a suitable solvent like THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%) and the copper(I) co-catalyst (e.g., CuI at 2.5 mol%).
-
Rationale: The palladium catalyst is the primary catalyst for the cross-coupling, while the copper(I) co-catalyst is essential for the activation of the alkyne through the formation of a copper acetylide intermediate.
-
-
Add a base, typically an amine such as diisopropylamine or triethylamine.
-
Rationale: The amine base deprotonates the terminal alkyne, facilitating its reaction with the copper(I) salt.
-
-
Add the terminal alkyne (1.1 equiv.).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours).
-
Rationale: Many Sonogashira couplings can proceed efficiently at room temperature.
-
-
-
Work-up and Purification:
-
Dilute the reaction with an organic solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mechanistic Insights: Understanding the "Why"
A deeper understanding of the catalytic cycles involved in these reactions is crucial for troubleshooting and optimizing your experimental conditions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7]
The Sonogashira Catalytic Cycle
The Sonogashira coupling involves a dual catalytic system of palladium and copper.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling.
-
Formation of Copper Acetylide: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the halopyridine.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to yield the final product and regenerate the Pd(0) catalyst.[1]
Conclusion: Navigating the Catalyst Landscape for Pyridine C-C Coupling
The successful C-C coupling of pyridine systems is a critical capability for researchers in drug discovery and materials science. While palladium catalysts remain the go-to choice for their versatility and well-documented performance, nickel catalysts offer a cost-effective and highly reactive alternative, particularly for challenging substrates. Copper-catalyzed and photocatalytic methods are expanding the synthetic toolbox, providing novel and greener approaches to these important transformations.
This guide has provided a comparative framework for understanding and selecting the optimal catalytic system for your specific needs. By considering the inherent challenges of pyridine chemistry and leveraging the mechanistic insights and experimental data presented, you can confidently navigate the catalyst landscape and achieve your synthetic goals.
References
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- Rissanen, K. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 23(1), 163.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Accounts of Chemical Research, 41(11), 1486-1499.
- Robbins, D. W., & Hartwig, J. F. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries.
- Leadbeater, N. E., & Marco, M. (2002). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Organic & Biomolecular Chemistry, 1(1), 133-137.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86323-86326.
- Gembicky, M., Stazi, F., & Krska, S. W. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7136-7148.
- Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(6), 2051-2061.
- Lohse, O., Thevenin, P., & Waldvogel, E. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 45-48.
- Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6498-6508.
- Köhler, K., Heidenreich, R. G., Soom, J., & Thorimbert, S. (2009). Supported Palladium Catalysts for Suzuki Reactions: Structure–Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
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Organic Reaction Mechanisms. (n.d.). Sonogashira Coupling. [Link]
- Poater, A., Cavallo, L., & Nolan, S. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Ray, L., Shaikh, M. M., & Ghosh, P. (2008). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Journal of Organometallic Chemistry, 693(17), 2835-2844.
- Cui, X., Li, Y., & Wu, Y. J. (2007). Highly active Pd(II) catalysts with pyridylbenzoimidazole ligands for the Heck reaction. Tetrahedron Letters, 48(2), 241-244.
- Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Peng, Q., & Ghorai, S. (2021). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Accounts of Chemical Research, 54(17), 3369-3381.
- Wang, D., et al. (2019). Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activation.
- Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. Organometallics, 41(1), 1-3.
- Le Saux, E., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47-52.
- Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry, 3(10), 2825-2838.
- Aspuru-Guzik, A., et al. (2023).
- Weix, D. J., & Bissember, A. C. (2012). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Organic Letters, 14(13), 3432-3435.
- Davies, H. M. L., & Du Bois, J. (2012). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 134(29), 12188-12191.
- Felpin, F. X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Singh, R., & Sharma, M. (2021). Heck coupling reaction by pyridine‐coordinated tridentate complex... Applied Organometallic Chemistry, 35(11), e6399.
- Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Chemistry–A European Journal, 24(64), 16995-16999.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Gevorgyan, V., & Seregin, I. V. (2004). Cu‐catalyzed coupling of pyridine‐N‐oxides with N‐tosylhydrazones. Journal of the American Chemical Society, 126(46), 15060-15061.
- Liu, Z., et al. (2023). Recent Advances in Nickel-Catalyzed C-C Cross-Coupling.
- Wang, C., et al. (2023). rsc.li/chemical-science Chemical Science. Chemical Science, 14(38), 10425-10432.
- MacMillan, D. W. C. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Li, Y., et al. (2018). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C C bond cleavage promoted by visible light.
- Kauch, M., & Jackowski, K. (2005). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Journal of Molecular Structure: THEOCHEM, 727(1-3), 1-7.
- Kaim, W., & Slep, L. D. (2014). C-C coupling of N-heterocycles at the fac-Re(CO)(3) fragment: synthesis of pyridylimidazole and bipyridine ligands. Chemistry, 20(19), 5732-5740.
- Holland, P. L., & Cundari, T. R. (2003). Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination. Inorganic Chemistry, 42(19), 6046-6056.
- Jackowski, K., et al. (2005). Estimation of the total range of 1J(CC) couplings in heterocyclic compounds: pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 43(7), 551-556.
- Oger, N., & Felpin, F. X. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Fu, H., & Ma, D. (2007). Copper-Catalyzed Coupling Reactions.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Phenylpyridine-3-carbonitrile
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Phenylpyridine-3-carbonitrile. As a compound featuring both a pyridine ring and a carbonitrile group, it necessitates a cautious and informed approach to its handling and disposal. The procedures outlined below are designed to ensure operational safety, minimize environmental impact, and maintain strict regulatory compliance.
Hazard Assessment and Waste Classification: A Precautionary Approach
Given its structure, this compound must be treated as hazardous chemical waste. This classification is derived from the known toxicological profiles of its constituent functional groups:
-
Pyridine Derivatives: The pyridine moiety is present in many pharmaceuticals and agrochemicals. Pyridine itself is a hazardous material known for causing health issues upon skin contact, ingestion, or inhalation.[1] Its derivatives should be handled with similar caution, assuming potential toxicity and irritant properties.[2]
-
Nitrile Compounds (-CN): The carbonitrile group introduces additional risks. Nitriles can be toxic and may have the potential to release highly toxic hydrogen cyanide gas, particularly under acidic conditions.[3]
Therefore, all waste streams containing this compound, including unreacted starting material, reaction byproducts, contaminated solvents, and disposable labware, must be segregated and managed as hazardous.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate this compound waste, it is imperative to be equipped with the appropriate PPE. Adherence to these standards is non-negotiable for preventing exposure.[1]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemical-resistant nitrile gloves.[1] Latex gloves are not suitable. | Prevents direct skin contact and absorption. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A standard laboratory coat.[1][5] | Protects clothing and underlying skin from contamination. |
| Respiratory System | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5] | Minimizes the risk of inhaling airborne particulates or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service.[6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [3][7]
Proper segregation at the point of generation is critical to ensure safe handling and cost-effective disposal.[8]
-
Solid Waste:
-
Collect unreacted this compound, contaminated weigh boats, and other solid materials in a dedicated, sealable, and clearly labeled hazardous waste container.[2][5]
-
Materials such as gloves, bench paper, and pipette tips that have come into contact with the compound are also considered hazardous.[5] These should be collected in a separate, clearly labeled hazardous waste bag or container.[4]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a leak-proof, screw-cap container designated for non-halogenated (or halogenated, depending on the solvent) organic waste.[4]
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene or glass).[8] Do not mix incompatible waste streams.[4][8]
-
Accurate and clear labeling is a regulatory requirement and essential for safety. All waste containers must be labeled with the following information:
-
The full chemical name: "This compound ".[4]
-
A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[4]
-
The primary hazards (e.g., "Toxic," "Irritant").[3]
Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[4][9]
-
The storage area should be away from heat, direct sunlight, and sources of ignition.[1][9]
-
Ensure containers are stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[5][6][10]
In the event of an accidental spill, prompt and safe cleanup is crucial.
-
Small Spills:
-
Ensure you are wearing the appropriate PPE.[2]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][11]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[2][3]
-
Collect all cleaning materials as hazardous waste.[2]
-
-
Large Spills:
Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted by professionals.
-
Contact Your EHS Office: Arrange for the collection of your hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Provide Documentation: Be prepared to provide the waste disposal company with all necessary information, including the chemical name, quantity, and associated hazards.[5]
-
Follow Professional Guidance: Adhere strictly to the specific instructions provided by the disposal service for packaging and pickup.[5] The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration at a specialized facility.[5]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Safe Disposal of 6-Bromo-4-chloroquinoline-3-carbonitrile: A Step - Benchchem.
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2021-10-07).
- 5-Phenylpyridine Safety Information.
- SAFETY DATA SHEET - Fisher Scientific. (2020-01-09).
- Pyridine | ToxFAQs™ | ATSDR - CDC.
- TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI.
- HAZARD SUMMARY - NJ.gov.
- PYRIDINE | Occupational Safety and Health Administration - OSHA.
- SAFETY DATA SHEET - Fisher Scientific. (2025-12-22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-09).
- SAFETY DATA SHEET - TCI Chemicals. (2025-11-18).
- Chemical Waste Disposal Guidelines.
- Hazardous Waste and Disposal Considerations - American Chemical Society.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3 - Capot Chemical. (2026-01-01).
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem.
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30).
- Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide - Benchchem.
- Hazardous Waste | US EPA.
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Personal protective equipment for handling 5-Phenylpyridine-3-carbonitrile
An Essential Guide to Personal Protective Equipment for Handling 5-Phenylpyridine-3-carbonitrile
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound. As a matter of scientific best practice, this guide is constructed based on the known hazards of the pyridine and nitrile chemical classes, drawing from authoritative safety data for structurally analogous compounds. This approach is recommended when a specific Safety Data Sheet (SDS) for a novel or rare compound is not available.[1]
This protocol is intended to supplement, not replace, a comprehensive, lab-specific risk assessment and a formal Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[2][3] All laboratory personnel must review their institution's CHP and the relevant SDS for any chemicals used in conjunction with this compound.
Hazard Analysis: A Synthesis of Chemical Class Risks
Understanding the "why" behind safety protocols is critical for building a culture of safety and ensuring compliance. This compound is a solid powder whose hazards can be inferred from its constituent functional groups: the pyridine ring and the nitrile group.
-
Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[1][4] Exposure can lead to irritation of the skin, eyes, and respiratory tract, with symptoms such as coughing and wheezing.[5] Systemic effects may include nausea, headaches, and dizziness.[4] Therefore, preventing direct contact and inhalation is a primary safety objective.
-
Nitrile (-CN) Group: Nitrile compounds are of particular concern due to their potential to release highly toxic hydrogen cyanide gas, especially under acidic conditions or during combustion.[6] Aromatic amines, a related class, can also be toxic.[6]
-
Solid Powder Form: Fine chemical powders present a significant inhalation risk.[7] The National Institute for Occupational Safety and Health (NIOSH) recommends robust engineering controls and respiratory protection when handling potentially hazardous powders to prevent them from becoming airborne and entering the respiratory system.[8]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to ensure complete protection from the chemical's physical and toxicological hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory at all times.[9] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, large-scale reactions).[1] | Protects against splashes and airborne powder that can cause serious eye irritation.[1][10] |
| Hand Protection | Wear two pairs of chemically resistant nitrile gloves.[11] For prolonged contact or work with larger quantities, consider butyl rubber or neoprene gloves.[1][4] Always inspect gloves for damage before use and change them immediately upon contamination or at least every two hours.[11] | Provides a robust barrier against skin absorption, a primary route of exposure for pyridine compounds.[5] Double-gloving minimizes risk during glove removal. |
| Body Protection | A flame-retardant lab coat, fully buttoned, with sleeves extended to the wrist is required.[1][7] | Prevents skin contact with the chemical from spills or contamination.[12] |
| Respiratory Protection | All handling of the solid compound and its solutions must occur within a certified chemical fume hood to minimize inhalation of powders or vapors.[12][13] If a fume hood is not feasible, a NIOSH-approved respirator (e.g., a fit-tested N95 for powders) is required.[8] | The primary engineering control to prevent respiratory exposure to hazardous chemical powders and vapors.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure at every stage of handling.
Step 1: Preparation and Area Designation
-
Designate a specific area within a chemical fume hood for handling this compound.[11]
-
Cover the work surface with absorbent, leak-proof bench pads to contain any potential spills.[11]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[14]
-
Assemble all necessary equipment (spatulas, glassware, solvents) and the waste container within the fume hood before beginning work.
Step 2: Weighing the Compound (Solid Powder)
The goal is to prevent the generation of airborne dust.
-
Place a balance inside the chemical fume hood if possible.
-
If a balance cannot be placed in the hood, use the following tare-and-add method:[11] a. Pre-weigh an empty, sealed container on a benchtop balance. b. Transfer the sealed container to the fume hood. c. Add the this compound powder to the container within the hood. d. Securely close the container. e. Return the closed container to the balance to obtain the final weight.
Step 3: Dissolution and Transfer
-
Slowly add the solvent to the solid to avoid splashing.
-
If sonication or heating is required, ensure the container is capped or covered with parafilm to prevent aerosolization.
-
Use a pipette or cannula for liquid transfers. Avoid pouring, especially from a height, to minimize splashing.
Step 4: Emergency Response
Immediate and correct action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation occurs.[9][10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]
-
Small Spill (in fume hood): Use an absorbent material like sand or vermiculite to contain the spill.[12] Carefully sweep or wipe the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal is a critical final step to prevent environmental contamination and adhere to regulations.
-
Waste Segregation: All this compound, solutions containing the compound, and any materials contaminated with it (e.g., gloves, bench pads, pipette tips) are considered hazardous waste.[1][6] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization: Collect all waste in a designated, leak-proof, and sealable container.[6] The container must be made of a material compatible with the waste.
-
Labeling: The waste container must be clearly labeled with:[6]
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
-
Final Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Visualization: PPE Selection and Safe Handling Workflow
The following diagram outlines the critical decision-making and operational workflow for safely handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
